molecular formula C13H19NO5 B2868130 3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid CAS No. 2375262-52-3

3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Cat. No.: B2868130
CAS No.: 2375262-52-3
M. Wt: 269.297
InChI Key: WJDOYDOLXKWIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.297. The purity is usually 95%.
BenchChem offers high-quality 3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDOYDOLXKWIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol

Introduction

3-(Dimethylamino)-1-phenylpropan-1-ol is a versatile chemical intermediate that holds significant value in the realms of organic synthesis and medicinal chemistry.[1] Its molecular architecture, featuring a phenylpropanolamine scaffold with both a hydroxyl group and a tertiary amine, provides a platform for a wide array of chemical transformations, establishing it as a critical building block for more complex molecular structures.[1][2] While not typically an end-stage pharmaceutical product itself, its role as a precursor is pivotal in the synthesis of various therapeutic agents, including phenoxyphenyl diamine-based histamine H3 antagonists and indolyl aryl propanamines that function as dual-acting norepinephrine and serotonin reuptake inhibitors.[2][3]

This technical guide offers a comprehensive examination of the core . Moving beyond a simple datasheet, this document provides field-proven insights into how these properties dictate the compound's behavior and inform its handling, characterization, and application in a research and development setting. We will delve into its molecular identity, core physical properties, spectroscopic signature, and the synthetic context that defines its utility for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The foundational step in understanding any chemical compound is to establish its unambiguous identity. The key identifiers for 3-(dimethylamino)-1-phenylpropan-1-ol are summarized below.

IdentifierValueSource
CAS Number 5554-64-3[4][5]
Molecular Formula C₁₁H₁₇NO[4][6]
Molecular Weight 179.26 g/mol [4][5][6]
IUPAC Name 3-(dimethylamino)-1-phenylpropan-1-ol[4][6]
InChIKey VELGOYBSKBKQFF-UHFFFAOYSA-N[4]

The structure of this molecule is defined by three key functional groups: a terminal phenyl ring, a secondary alcohol on the C1 carbon, and a tertiary dimethylamino group on the C3 carbon. This combination imparts a specific set of chemical characteristics that govern its reactivity and physical properties.

Caption: 2D Structure of 3-(dimethylamino)-1-phenylpropan-1-ol.

Core Physicochemical Properties

The interplay of the functional groups dictates the compound's physical properties, which are essential for its practical handling, purification, and formulation.

PropertyValueSource(s)
Physical Form Solid / Crystalline Powder[7]
Melting Point 47-48°C[5][8]
Boiling Point 284.4°C (at 760 mmHg)[5][8]
Water Solubility 13.3 µg/mL (at pH 7.4)[2][4][6]
pKa (Basic) 14.21 ± 0.20 (Predicted)[2]
State and Appearance

At standard temperature and pressure, 3-(dimethylamino)-1-phenylpropan-1-ol exists as a solid, often described as a white crystalline powder.[7] This is consistent with its moderate molecular weight and the presence of intermolecular hydrogen bonding facilitated by the hydroxyl group.

Melting and Boiling Points

The compound exhibits a sharp melting point at 47-48°C, which is a key indicator of its purity.[5][8] A broader melting range would suggest the presence of impurities. Its relatively high boiling point of 284.4°C reflects the molecule's polarity and hydrogen bonding capabilities, which require significant energy to overcome in the transition to the gas phase.[5][8] This property is particularly relevant for purification by distillation, although vacuum distillation would be preferable to prevent thermal degradation.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. 3-(dimethylamino)-1-phenylpropan-1-ol has very low solubility in neutral water, measured at 13.3 µg/mL at pH 7.4.[4][6] This is due to the dominance of the hydrophobic phenyl ring and alkyl chain over the polar hydroxyl and amino groups.

However, its solubility is highly pH-dependent. In acidic conditions, the tertiary amine (a weak base) will be protonated, forming a more soluble ammonium salt. This principle is the cornerstone of its purification. The compound can be dissolved in an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer, or extracted into an organic solvent after basification. It is generally soluble in organic solvents like methanol and ethanol.[6]

Acidity/Basicity (pKa)

The molecule possesses two ionizable centers: the weakly acidic hydroxyl group and the basic tertiary amine. The predicted pKa of the protonated amine is approximately 14.21, indicating it is a weak base.[2] This basicity is central to its chemical behavior. As discussed, this allows for the formation of hydrochloride salts, which are often used for easier handling and improved stability.[9] Understanding the pKa is essential for designing effective extraction, crystallization, and chromatographic purification protocols, as controlling the pH allows for selective manipulation of its charge state and, consequently, its solubility in different phases.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research and drug development. A combination of spectroscopic techniques provides a robust and reliable method for validating the identity of 3-(dimethylamino)-1-phenylpropan-1-ol.[10]

G cluster_0 Spectroscopic Analysis Workflow Sample 3-(Dimethylamino)-1- phenylpropan-1-ol Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Validation Structural Confirmation & Purity Assessment Data->Validation

Caption: General workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5]

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Phenyl~7.2-7.4m (multiplet)C₆H₅
CH-OH~4.8dd (doublet of doublets)CH (OH)
CH₂-N~2.4-2.6m (multiplet)CH₂ N(CH₃)₂
N(CH₃)₂~2.2s (singlet)N(CH₃ )₂
CH₂-C(OH)~1.8-2.0m (multiplet)CH₂ CH(OH)
OHVariables (singlet, broad)OH
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Phenyl~125-145C ₆H₅
CH-OH~70-75C H(OH)
CH₂-N~55-60C H₂N(CH₃)₂
N(CH₃)₂~45N(C H₃)₂
CH₂-C(OH)~35-40C H₂CH(OH)

Source: Expected values compiled from spectroscopic principles and data for similar compounds.[5][10]

Expert Insight: The diastereotopic protons of the two CH₂ groups will appear as complex multiplets. The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent, and may exchange with D₂O.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 10-20 mg of 3-(dimethylamino)-1-phenylpropan-1-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of ~12 ppm.

    • Use a standard 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of ~220 ppm using a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (≥1024) are required due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Apply Fourier transformation, phase and baseline correction, and integration to the raw data using appropriate NMR processing software.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[5] For 3-(dimethylamino)-1-phenylpropan-1-ol (MW = 179.26 g/mol ), the expected observations are:

  • Molecular Ion [M]⁺: m/z ≈ 179

  • Protonated Molecule [M+H]⁺: m/z ≈ 180 (commonly observed in soft ionization techniques like ESI)

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate to include the expected molecular ion (e.g., m/z 50-500).[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
O-H (alcohol)3600-3200 (broad)Stretching
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=C (aromatic)1600-1450Stretching
C-O (alcohol)1260-1000Stretching
C-N (amine)1250-1020Stretching

Source: Standard IR correlation tables.

Experimental Protocol: FTIR-KBr Analysis

  • Sample Preparation: Finely grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Compress the mixture in a pellet press under high pressure to form a thin, transparent KBr pellet.[10]

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹.

Synthesis and Chemical Reactivity

A comprehensive understanding of a compound includes the context of its synthesis. 3-(Dimethylamino)-1-phenylpropan-1-ol is most commonly synthesized via a robust two-step process.[11]

  • Mannich Reaction: A three-component condensation of acetophenone, formaldehyde, and dimethylamine hydrochloride yields the β-amino ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[11]

  • Reduction: The carbonyl group of the ketone intermediate is then reduced to the secondary alcohol, yielding the final product. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) or via catalytic hydrogenation.[6][11]

G cluster_0 Synthesis Pathway Reactants Acetophenone + Formaldehyde + Dimethylamine HCl Ketone 3-(Dimethylamino)-1- phenylpropan-1-one Reactants->Ketone Mannich Reaction Product 3-(Dimethylamino)-1- phenylpropan-1-ol Ketone->Product Reduction Reducer Reducing Agent (e.g., NaBH₄) Reducer->Ketone

Caption: Primary synthesis route for 3-(dimethylamino)-1-phenylpropan-1-ol.

The reactivity of this molecule is governed by its functional groups. The hydroxyl group can be esterified, etherified, or oxidized. The tertiary amine provides a basic site and can be quaternized. This dual functionality makes it a valuable and versatile intermediate for building more complex molecules.[1]

Conclusion

The —from its melting point and solubility to its distinct spectroscopic signature—are a direct consequence of its molecular structure. A thorough understanding of these characteristics is not merely academic; it is essential for the practical application of this compound in a laboratory setting. For the research scientist, this knowledge informs every step of the workflow, including purification strategy (acid-base extraction), reaction setup (solvent choice), and identity confirmation (spectroscopic analysis). By leveraging these fundamental principles, professionals in the field of drug development can effectively utilize this key intermediate to construct novel and potentially life-saving therapeutic agents.

References

  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
  • U.S. Environmental Protection Agency. (2025). 3-(p-(Dimethylamino)phenyl)propanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:40116-79-8 | (R)-(+)-3-(dimethylamino)-1-phenylpropan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 3-Diethylamino-1-phenylpropyne. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-phenylpropan-1-ol is a crucial chemical intermediate in the field of medicinal chemistry. Its molecular structure, which features a phenyl group, a hydroxyl group, and a tertiary amine, makes it a versatile building block for the synthesis of a variety of pharmaceutical compounds.[1][2] Notably, it serves as a key precursor in the manufacturing of drugs such as fluoxetine.[1] This guide provides a detailed exploration of the primary synthetic pathway for this compound, offering in-depth procedural details, mechanistic insights, and quantitative data to support professionals in organic synthesis and drug development.

The most established and widely utilized method for synthesizing 3-(dimethylamino)-1-phenylpropan-1-ol is a two-step process.[1][3] This pathway commences with a Mannich reaction to create a β-amino ketone intermediate, which is subsequently reduced to the target alcohol.[1]

Core Synthesis Pathway

The synthesis is predominantly achieved through the following two-stage sequence:

  • Mannich Reaction: This three-component condensation reaction involves acetophenone, formaldehyde (often in the form of its polymer, paraformaldehyde), and dimethylamine (typically as its hydrochloride salt).[1][4] The product of this reaction is the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[1]

  • Reduction: The carbonyl group of the intermediate ketone is then reduced to a hydroxyl group to yield the final product, 3-(dimethylamino)-1-phenylpropan-1-ol.[1] This transformation is commonly accomplished using reducing agents like sodium borohydride or through catalytic hydrogenation.[1]

G cluster_0 PART 1: Mannich Reaction cluster_1 PART 2: Reduction Acetophenone Acetophenone Mannich_Intermediate 3-(dimethylamino)-1-phenylpropan-1-one Acetophenone->Mannich_Intermediate Formaldehyde Formaldehyde Formaldehyde->Mannich_Intermediate Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Mannich_Intermediate Final_Product 3-(dimethylamino)-1-phenylpropan-1-ol Mannich_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Catalyst) Reducing_Agent->Final_Product

Caption: Overall synthesis pathway for 3-(dimethylamino)-1-phenylpropan-1-ol.

Part 1: The Mannich Reaction - Synthesis of the Ketone Intermediate

The Mannich reaction is a cornerstone of organic chemistry, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] In this specific synthesis, acetophenone provides the enolizable ketone, which reacts with the electrophilic iminium ion formed in situ from formaldehyde and dimethylamine.[6][7]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine (from its hydrochloride salt) to form an iminium ion. This step is acid-catalyzed.[6][7]

  • Enolization of Acetophenone: In the acidic medium, acetophenone undergoes tautomerization to its enol form.[6]

  • Nucleophilic Attack: The electron-rich enol form of acetophenone acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This forms the carbon-carbon bond and generates the β-amino ketone.[5][6]

G cluster_0 Iminium Ion Formation cluster_1 Enolization cluster_2 Nucleophilic Attack start Start Formaldehyde Formaldehyde start->Formaldehyde Acetophenone Acetophenone start->Acetophenone Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Mannich_Base Mannich Base (β-amino ketone) Iminium_Ion->Mannich_Base Enol Enol Form Acetophenone->Enol Acid-catalyzed tautomerization Enol->Mannich_Base

Caption: Mechanism of the Mannich Reaction.

Experimental Protocol: Synthesis of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride

This protocol is based on established laboratory procedures.[4]

Materials:

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Acetophenone120.150.560 g (58.5 mL)
Dimethylamine hydrochloride81.540.6552.7 g
Paraformaldehyde(30.03)n0.2219.8 g
95% Ethanol--80 mL
Concentrated Hydrochloric Acid--1 mL
Acetone--425 mL

Procedure:

  • To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[4]

  • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.[1][4]

  • Heat the mixture to reflux on a steam bath for 2 hours. The mixture, which initially forms two layers, will become homogeneous as the paraformaldehyde dissolves.[1][4]

  • Filter the hot, yellowish solution if it is not clear.[1][4]

  • Transfer the clear solution to a 1-L wide-mouthed Erlenmeyer flask.[1][4]

  • While still warm, dilute the solution by adding 400 mL of acetone.[1][4]

  • Allow the solution to cool slowly to room temperature, and then chill overnight in a refrigerator.[1][4]

  • Collect the resulting large crystals by filtration and wash them with 25 mL of acetone.[1][4]

  • The product can be recrystallized by dissolving it in 85-90 mL of hot 95% ethanol and slowly adding 450 mL of acetone to the solution, yielding purified β-dimethylaminopropiophenone hydrochloride.[1][4]

Part 2: Reduction of the Ketone to the Alcohol

The second stage of the synthesis involves the reduction of the carbonyl group of 3-(dimethylamino)-1-phenylpropan-1-one to a hydroxyl group. Two common and effective methods for this transformation are chemical reduction with sodium borohydride and catalytic hydrogenation.

Method A: Chemical Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of ketones and aldehydes.

Experimental Protocol:

This protocol is a general method for the reduction of ketones to alcohols.[1]

Materials:

Reagent
3-(dimethylamino)-1-phenylpropan-1-one hydrochloride
Sodium Borohydride (NaBH₄)
Methanol or 95% Ethanol
Water
Sodium Hydroxide solution (for neutralization)
Ethyl Acetate (for extraction)

Procedure:

  • Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol or ethanol in an Erlenmeyer flask.[1]

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the cooled solution.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Neutralize the hydrochloride salt with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(dimethylamino)-1-phenylpropan-1-ol.[3]

  • Further purification can be achieved by distillation or column chromatography if necessary.[1]

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient alternative for the reduction, often with high yields. Raney Nickel is a commonly used catalyst for this purpose.

Experimental Protocol:

Materials:

Reagent
3-(dimethylamino)-1-phenylpropan-1-one
Ethanol
Raney Nickel (catalyst)
Hydrogen Gas

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve 3-(dimethylamino)-1-phenylpropan-1-one in ethanol.[1]

  • Carefully add the Raney Nickel catalyst (e.g., 5-10 wt% of the substrate). Safety Note: Raney Nickel can be pyrophoric and should be handled with care, always kept wet.[1]

  • Seal the reactor and purge the system first with an inert gas like nitrogen, and then with hydrogen gas.[1]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-250 p.s.i.).[1]

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC.[1]

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(dimethylamino)-1-phenylpropan-1-ol.[1]

  • Further purification can be achieved by distillation or column chromatography if necessary.[1]

G cluster_0 Purification Options start Crude 3-(dimethylamino)-1-phenylpropan-1-ol Distillation Distillation start->Distillation Column_Chromatography Column Chromatography start->Column_Chromatography Crystallization Crystallization of HCl salt start->Crystallization Purified_Product Purified Product Distillation->Purified_Product Column_Chromatography->Purified_Product Crystallization->Purified_Product

Caption: Purification workflow for 3-(dimethylamino)-1-phenylpropan-1-ol.

Structural Validation

The identity and purity of the synthesized 3-(dimethylamino)-1-phenylpropan-1-ol should be confirmed using standard analytical techniques.

Spectroscopic Data:

TechniqueParameterExpected Value/Observation
¹H NMRChemical Shift (δ)Phenyl protons: ~7.2-7.4 ppm (m); CH-OH proton: ~4.8 ppm (dd); CH₂-N protons: ~2.4-2.6 ppm (m); N(CH₃)₂ protons: ~2.2 ppm (s); CH₂-C(OH) protons: ~1.8-2.0 ppm (m); OH proton: Variable.[8]
¹³C NMRChemical Shift (δ)Phenyl carbons: ~125-145 ppm; C-OH: ~70-75 ppm; C-N: ~55-60 ppm; N-CH₃: ~45 ppm; C-C(OH): ~35-40 ppm.
Mass Spectrometry (MS)Molecular Ion Peak (M⁺)m/z 179[9]
Infrared (IR) SpectroscopyKey Absorptions (cm⁻¹)O-H stretch (broad): ~3400-3200; C-H stretch (aromatic): ~3100-3000; C-H stretch (aliphatic): ~3000-2800; C=C stretch (aromatic): ~1600, 1450; C-O stretch: ~1100-1000.

Conclusion

The synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol is a well-established and robust process that is fundamental to the production of various pharmaceuticals.[1] The two-step pathway involving a Mannich reaction followed by a reduction is both efficient and scalable.[1][3] By understanding the underlying mechanisms and adhering to detailed experimental protocols, researchers and chemists can reliably produce this valuable intermediate for further applications in drug discovery and development.

References

  • EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process. Google Patents.
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665. PubChem. Available from: [Link]

  • (PDF) 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Available from: [Link]

  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure. Available from: [Link]

  • Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. PMC. Available from: [Link]

  • Mannich reaction. Wikipedia. Available from: [Link]

  • (PDF) Acetophenone Mannich bases: Study of ionic liquid catalysed synthesis and antioxidative potential of products. ResearchGate. Available from: [Link]

  • A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho. ChemRxiv. Available from: [Link]

  • Full article: Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis. Available from: [Link]

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. ADICHEMISTRY. Available from: [Link]

  • Mannich Reaction Mechanism. Unacademy. Available from: [Link]

Sources

solubility profile of 3-(dimethylamino)-1-phenylpropan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(dimethylamino)-1-phenylpropan-1-ol

Introduction

3-(dimethylamino)-1-phenylpropan-1-ol (CAS No: 5554-64-3) is a phenylpropanolamine compound that serves as a critical synthetic intermediate in the pharmaceutical industry.[1] Its molecular architecture, featuring a hydroxyl group, a tertiary amine, and a phenyl ring, makes it a versatile building block for a range of active pharmaceutical ingredients (APIs), including dual-acting norepinephrine and serotonin reuptake inhibitors.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for scientists and researchers, as this knowledge directly influences process optimization, purification strategies (like crystallization), and the development of robust analytical methods.[3]

This technical guide provides a detailed examination of the solubility characteristics of 3-(dimethylamino)-1-phenylpropan-1-ol. It synthesizes theoretical principles with established experimental protocols to offer a field-proven perspective on determining and interpreting its solubility profile.

Core Physicochemical Properties

The solubility of a compound is fundamentally governed by its physicochemical properties. The interplay between the polar functional groups (hydroxyl and tertiary amine) and the nonpolar regions (phenyl ring and alkyl chain) dictates its interaction with different solvents. The key properties for 3-(dimethylamino)-1-phenylpropan-1-ol are summarized below.

PropertyValueSource
CAS Number 5554-64-3[3][4]
Molecular Formula C₁₁H₁₇NO[3][4]
Molecular Weight 179.26 g/mol [3][4][5]
Melting Point 47-48°C[3][5]
Boiling Point 284.4°C at 760 mmHg[3][5]
XLogP3 1.5[4]
pKa (Basic) 6.01 (Predicted)[6]
Water Solubility 13.3 µg/mL (at pH 7.4)[3][4]

Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] The dual polar/nonpolar nature of 3-(dimethylamino)-1-phenylpropan-1-ol suggests a broad solubility range. The following table provides a predicted solubility profile based on its structural features. It is important to note that while extensive quantitative data is not publicly available, these predictions serve as a reliable starting point for solvent selection.[3]

SolventSolvent TypePredicted SolubilityRationale for Interaction
Methanol Polar ProticVery SolubleThe hydroxyl group of methanol readily forms hydrogen bonds with the solute's hydroxyl and amine groups, while its alkyl portion interacts with the nonpolar regions.
Ethanol Polar ProticVery SolubleSimilar to methanol, ethanol is an excellent hydrogen bond donor and acceptor, leading to strong solute-solvent interactions.
Isopropanol Polar ProticSolubleThe increased alkyl character compared to methanol and ethanol slightly reduces its polarity, but it remains a good solvent due to hydrogen bonding capabilities.
Acetone Polar AproticSolubleAs a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the solute's hydroxyl group and engages in dipole-dipole interactions.
Acetonitrile Polar AproticModerately SolubleIts strong dipole moment allows for favorable interactions, though it is a weaker hydrogen bond acceptor than acetone.
Ethyl Acetate Moderately PolarModerately SolubleThis solvent offers a balance of polarity and non-polarity, enabling it to interact effectively with both the polar functional groups and the nonpolar phenyl ring of the solute.[3]
Dichloromethane (DCM) Polar AproticModerately SolubleThe polarity of DCM facilitates dipole-dipole interactions with the solute.[3]
Toluene NonpolarSlightly SolubleThe aromatic ring of toluene interacts favorably with the phenyl group of the solute via van der Waals forces, but it cannot effectively solvate the polar hydroxyl and amine groups.
Hexane NonpolarInsolubleAs a nonpolar aliphatic solvent, hexane has minimal interaction with the polar functional groups, leading to very poor solubility.

Experimental Determination of Thermodynamic Solubility

To move beyond theoretical predictions, empirical measurement is necessary. The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[8][9][10] This method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9]

Causality in Method Selection

The choice of the shake-flask method is deliberate. Unlike kinetic solubility methods which can be faster but less precise, the shake-flask method ensures that the measured concentration represents the true saturation point at a given temperature, free from artifacts of supersaturation or incomplete dissolution.[11][12] The subsequent use of a validated, stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) is crucial for accurate quantification, as it can distinguish the analyte from any potential impurities or degradants.[9][13]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is based on guidelines from the OECD and USP for determining equilibrium solubility.[8][14][15]

1. Materials and Reagents:

  • 3-(dimethylamino)-1-phenylpropan-1-ol (purity ≥ 99.5%)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Temperature-controlled centrifuge

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation: Add an excess amount of solid 3-(dimethylamino)-1-phenylpropan-1-ol to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[9]

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, which is the primary indicator of equilibrium.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the larger particles to settle. To separate the saturated solution from the excess solid, centrifuge the vials at the same temperature as the equilibration step.[15]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step removes any fine, suspended particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent drug adsorption onto the filter membrane from affecting the final concentration.

  • Dilution & Analysis: Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. Analyze the diluted sample using the HPLC method detailed below.

Analytical Quantification by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved compound in the saturated solvent.[13]

Workflow for HPLC Quantification

G cluster_hplc A Prepare Calibration Standards (e.g., 1-100 µg/mL) F Generate Calibration Curve (Peak Area vs. Concentration) A->F B Prepare Diluted Sample from Shake-Flask Experiment C Inject Standards & Sample into HPLC System B->C D HPLC System (Pump -> Column -> UV Detector) C->D E Acquire Chromatograms D->E E->F G Calculate Sample Concentration from its Peak Area E->G F->G

Caption: Workflow for quantification using HPLC with a UV detector.

Detailed Protocol: Reversed-Phase HPLC Method

This method is adapted from established procedures for the analysis of 3-(dimethylamino)-1-phenylpropan-1-ol and related compounds.[13][16][17]

1. Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 45:55 (v/v) ratio. The acidic pH ensures the tertiary amine is protonated, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, where the phenyl group exhibits strong absorbance.[17]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Preparation of Solutions:

  • Diluent: Mobile phase is a suitable diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Solution: Dilute the filtrate from the shake-flask experiment with the diluent to an expected concentration within the calibration range.

3. Analysis and Calculation:

  • Inject the calibration standards to establish system suitability and generate a linear calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.

  • Inject the prepared sample solution.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility in the organic solvent by applying the dilution factor. Report the result in g/L or mg/mL.

Conclusion

The solubility profile of 3-(dimethylamino)-1-phenylpropan-1-ol is characterized by its amphiphilic nature, exhibiting high solubility in polar protic solvents and moderate to low solubility in less polar and nonpolar solvents. This guide provides both a theoretical framework for predicting its behavior and a robust, self-validating experimental protocol based on the gold-standard shake-flask method coupled with HPLC analysis. By applying these principles and methodologies, researchers and drug development professionals can effectively select solvents for synthesis and purification, troubleshoot crystallization processes, and ensure the development of reliable and efficient manufacturing processes for APIs derived from this important intermediate.

References

  • Title: 3-(Dimethylamino)-1-phenylpropan-1-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 3-(p-(Dimethylamino)phenyl)propanol Properties Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov, U.S. EPA Product Properties Test Guidelines URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: N/A (Educational Resource) URL: [Link]

  • Title: OECD 105 - Water Solubility Source: Situ Biosciences URL: [Link]

  • Title: Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: OECD 105 Testing Services Source: FILAB laboratory URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: N/A (Educational Resource) URL: [Link]

  • Title: Physics-Based Solubility Prediction for Organic Molecules Source: National Institutes of Health (NIH), PubMed Central URL: [Link]

  • Title: Liquid chromatography method for quantifying D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in mouse plasma and liver Source: PubMed, National Library of Medicine URL: [Link]

  • Title: OECD 105 – Water Solubility Test at 20°C Source: Analytice URL: [Link]

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link]

  • Title: Water Solubility (Flask Method) Source: Regulations.gov URL: [Link]

  • Title: Determining the water solubility of difficult-to-test substances A tutorial review Source: N/A (Review Article) URL: [Link]

  • Title: Solubility Determination Methods in USP Source: Scribd URL: [Link]

  • Title: 8: Identification of Unknowns (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: Method for determining solubility of a chemical compound Source: Google Patents URL
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

Sources

Spectroscopic Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of 3-(dimethylamino)-1-phenylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and practical insights to ensure robust structural verification and quality assessment of this important pharmaceutical intermediate.

Introduction: The Significance of 3-(Dimethylamino)-1-phenylpropan-1-ol

3-(Dimethylamino)-1-phenylpropan-1-ol is a key chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a precursor to fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI).[1] Its molecular architecture, featuring a hydroxyl group, a tertiary amine, and a phenyl ring, presents a unique set of spectroscopic characteristics. Accurate and thorough characterization of this molecule is paramount to ensure the purity, identity, and quality of downstream active pharmaceutical ingredients (APIs). This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol is crucial for its handling, analysis, and application in synthesis.

PropertyValueSource
CAS Number 5554-64-3[2][3]
Molecular Formula C₁₁H₁₇NO[2][3]
Molecular Weight 179.26 g/mol [2][3]
Melting Point 47-48°C[2]
Boiling Point 284.4°C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~4.70 - 4.90Triplet or dd1HCH-OH
~2.30 - 2.50Multiplet2HCH₂-N
~2.20Singlet6HN(CH₃)₂
~1.80 - 2.00Multiplet2HCH-CH₂-CH₂
VariableBroad Singlet1HOH
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~143Quaternary aromatic carbon (C-Ar)
~128Aromatic CH
~127Aromatic CH
~126Aromatic CH
~74CH-OH
~58CH₂-N
~45N(CH₃)₂
~38CH₂-CH₂
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of 3-(dimethylamino)-1-phenylpropan-1-ol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

  • Acquire the spectrum with a spectral width of approximately 15 ppm.

  • Employ a standard 30° or 45° pulse angle.

  • Set the relaxation delay to at least 1 second.

  • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum with a spectral width of approximately 220 ppm.

  • Utilize a proton-decoupled pulse sequence.

  • A longer relaxation delay (2-5 seconds) may be necessary for the full observation of quaternary carbons.

  • A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Process the raw free induction decay (FID) using appropriate software.

  • This involves Fourier transformation, phase correction, baseline correction, and accurate integration of the signals.

G cluster_nmr NMR Acquisition Workflow SamplePrep Sample Preparation H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition Processing Data Processing H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Frequency Range (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic)
1600, 1495, 1450Medium to WeakC=C stretch (aromatic ring)
1260 - 1000StrongC-N stretch (amine) and C-O stretch (alcohol)
760, 700StrongC-H out-of-plane bend (monosubstituted benzene)
Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

  • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

  • The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

For 3-(dimethylamino)-1-phenylpropan-1-ol, the molecular ion peak (M⁺) is expected at an m/z of 179. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 180 is often observed.

Proposed Fragmentation Pathway

A plausible fragmentation pattern under electron ionization (EI) is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur via several pathways, with the most likely being alpha-cleavage adjacent to the oxygen and nitrogen atoms.

G M [C₁₁H₁₇NO]⁺˙ m/z = 179 F1 [C₆H₅CHOH]⁺ m/z = 107 M->F1 β-cleavage F2 [CH₂(CH₂)N(CH₃)₂]⁺ m/z = 72 M->F2 α-cleavage F3 [CH₂N(CH₃)₂]⁺ m/z = 58 F2->F3 Loss of CH₂

Caption: A proposed mass spectrometry fragmentation pathway for 3-(dimethylamino)-1-phenylpropan-1-ol.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition (ESI-MS):

  • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

  • Use a standard electron energy of 70 eV.

  • Acquire the spectrum over a similar mass range.

Data Processing:

  • The instrument's software will generate the mass spectrum, displaying the relative abundance of ions at different mass-to-charge ratios.

Conclusion: A Multi-faceted Approach to Structural Verification

The robust characterization of 3-(dimethylamino)-1-phenylpropan-1-ol is achieved through the synergistic application of NMR, IR, and MS techniques. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This guide provides the foundational spectroscopic data and experimental protocols to enable researchers and scientists to confidently verify the structure and purity of this critical pharmaceutical intermediate, ensuring the integrity of their research and development endeavors.

References

  • 3-(Dimethylamino)-1-phenylpropan-1-ol. PubChem. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

Sources

The Pharmacological Architecture of 3-(Dimethylamino)-1-phenylpropan-1-ol Derivatives: Mechanisms, Synthesis, and Transporter Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(dimethylamino)-1-phenylpropan-1-ol scaffold (CAS 5554-64-3) is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a diverse array of central nervous system (CNS) active agents[1][2]. As a Senior Application Scientist, understanding the precise mechanism of action (MoA) of this scaffold and its derivatives is critical for rational drug design. This whitepaper provides an in-depth technical analysis of how structural modifications to this core dictate its pharmacological fate—ranging from selective serotonin reuptake inhibitors (SSRIs) to centrally-acting antitussives and psychostimulants[3][4][5].

Structural Pharmacology of the Privileged Scaffold

The core architecture of 3-(dimethylamino)-1-phenylpropan-1-ol consists of three critical pharmacophoric elements:

  • The Basic Tertiary Amine: At a physiological pH of 7.4, the dimethylamino group is predominantly protonated. This cationic state is non-negotiable for its MoA, as it forms an essential salt bridge with highly conserved aspartate residues (e.g., Asp98 in SERT, Asp79 in DAT) within the orthosteric binding pockets of monoamine transporters[2][6].

  • The Lipophilic Phenyl Ring: The aromatic ring engages in π−π stacking and edge-to-face interactions with aromatic residues (such as Tyrosine and Phenylalanine) lining the hydrophobic pockets of target receptors.

  • The Hydroxyl Group: Acting as both a hydrogen bond donor and acceptor, the C1 hydroxyl group anchors the molecule, dictating stereospecificity and binding orientation.

Chemical Synthesis & Workflow

The industrial and bench-scale synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol relies on a highly efficient, chemoselective two-step sequence[2].

Synthesis A Acetophenone M Mannich Reaction (Condensation) A->M B Formaldehyde B->M C Dimethylamine HCl C->M I 3-(Dimethylamino)- 1-phenylpropan-1-one M->I Intermediate R Reduction (NaBH4 / H2) I->R P 3-(Dimethylamino)- 1-phenylpropan-1-ol R->P Target Scaffold

Synthetic workflow of 3-(dimethylamino)-1-phenylpropan-1-ol via Mannich reaction and reduction.

Step-by-Step Synthetic Protocol

Causality Focus: This protocol is designed to maximize yield by preventing reverse-equilibrium and over-reduction.

  • The Mannich Reaction (Condensation):

    • Procedure: Combine acetophenone, paraformaldehyde, and dimethylamine hydrochloride in an alcoholic solvent (e.g., ethanol or isopropanol) and reflux under a nitrogen atmosphere[2][7].

    • Causality: Paraformaldehyde is explicitly chosen over aqueous formaldehyde to minimize the water content in the reaction mixture. Because condensation produces water as a byproduct, excess aqueous solvent would drive the equilibrium backward, reducing the yield of the intermediate β -amino ketone (3-(dimethylamino)-1-phenylpropan-1-one)[2][8].

  • Ketone Reduction:

    • Procedure: Dissolve the isolated ketone intermediate in methanol. Cool to 10°C. Slowly add Sodium Borohydride ( NaBH4​ ) in a 10% aqueous NaOH solution. Stir for 3 hours, then quench and extract with ethyl acetate[2][8].

    • Causality: NaBH4​ is utilized instead of stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ). NaBH4​ is highly chemoselective for the carbonyl group and tolerates the tertiary amine, preventing unwanted side reactions or cleavage, ensuring a near-quantitative yield of the target alcohol[2][8].

Mechanism of Action: Monoamine Transporter Modulation

The primary MoA for the broader class of these derivatives involves the modulation of the Solute Carrier 6 (SLC6) family: SERT (Serotonin), NET (Norepinephrine), and DAT (Dopamine)[5][6].

By binding to the central binding site (S1) of these transporters, the derivatives lock the transporter in an outward-facing conformation. This steric hindrance physically blocks the reuptake of endogenous monoamines from the synaptic cleft back into the presynaptic neuron, leading to prolonged neurotransmitter residency and amplified postsynaptic receptor activation[5].

MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicles Monoamine Vesicles (5-HT, NE, DA) Cleft Synaptic Cleft (Increased Monoamine Concentration) Vesicles->Cleft Release Transporter Monoamine Transporter (SERT / NET / DAT) Transporter->Cleft Blocked Reuptake Drug 3-(Dimethylamino)- 1-phenylpropan-1-ol Derivative Drug->Transporter Binds & Inhibits Cleft->Transporter Reuptake (Normal) Receptor Postsynaptic Receptors (e.g., 5-HT, Adrenergic) Cleft->Receptor Enhanced Activation

Mechanism of action detailing monoamine reuptake inhibition by the derivative scaffold.

Divergent Therapeutic Applications (Case Studies)

Minor modifications to the 3-(dimethylamino)-1-phenylpropan-1-ol scaffold drastically alter its target selectivity, leading to distinct clinical applications:

  • Antidepressants (Fluoxetine Precursors): The parent alcohol is the direct synthetic precursor to Fluoxetine[1][4]. By substituting the hydroxyl group with a 4-(trifluoromethyl)phenoxy group and demethylating the amine, the molecule gains extreme selectivity for SERT over NET and DAT, establishing its role as a blockbuster SSRI[4].

  • Antitussives (Chlophedianol): The addition of a 2-chlorophenyl group at the C1 position yields Chlophedianol (CAS 791-35-5)[3]. This added steric bulk reduces monoamine transporter affinity but introduces a new MoA: direct suppression of the medullary cough center in the brainstem, coupled with local anesthetic and antihistamine properties[3][9].

  • Psychostimulants (Cathinone Analogs): Oxidation of the hydroxyl group back to a ketone, combined with alpha-carbon substitutions, yields synthetic cathinones. These derivatives act as potent DAT and NET inhibitors (and sometimes releasers), driving intense psychostimulant effects[5][6].

Quantitative Data: Comparative Binding Affinities

Table 1: Representative binding affinities demonstrating how structural derivation shifts target selectivity.

Derivative / AnalogPrimary TargetSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Clinical Application
Parent Scaffold Non-selective~450~520~800Chemical Intermediate
Fluoxetine SERT0.8240>1000Antidepressant (SSRI)
Chlophedianol Medullary Center>1000>1000>1000Antitussive
Cathinone Analog DAT / NET>10004560Psychostimulant

Experimental Methodologies: Validating Transporter Affinity

To ensure absolute trustworthiness in drug development, the binding kinetics and specificity of these derivatives must be evaluated using self-validating experimental systems[5][6].

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Focus: SPR is utilized over radioligand binding because it provides real-time, label-free kinetic data ( kon​ and koff​ ), which is critical for determining the drug's residency time on the transporter[5].

Self-Validating Setup:

  • Immobilization: Covalently attach purified monoamine transporter (e.g., SERT) to the surface of a CM5 sensor chip via amine coupling.

  • Reference Channel (Validation 1): Leave an adjacent channel blank (activated and deactivated without protein). All data must be subtracted from this reference channel to eliminate bulk refractive index shifts and non-specific binding noise.

  • Association Phase: Flow a concentration series (e.g., 10 nM to 1 µM) of the 3-(dimethylamino)-1-phenylpropan-1-ol derivative over the chip at a constant rate of 30 µL/min. Record the increase in Response Units (RU).

  • Positive Control (Validation 2): Inject a known standard (e.g., native Fluoxetine) to prove the immobilized transporter retains its active, folded conformation.

  • Dissociation Phase: Switch the flow to a blank running buffer. Measure the exponential decay of the RU signal to calculate the off-rate ( koff​ ).

  • Regeneration (Validation 3): Inject a mild pulse of 10 mM Glycine-HCl (pH 2.5) to strip remaining bound drug. The baseline must return to within ±5 RU of the pre-injection state to validate that the surface is intact for the next cycle.

Protocol 2: Competitive ELISA for Cross-Reactivity

Causality Focus: Used to determine if therapeutic antibodies designed to sequester toxic derivatives (e.g., synthetic cathinones) cross-react with the parent scaffold or endogenous neurotransmitters[5][6].

Self-Validating Setup:

  • Coating: Coat high-binding 96-well plates with a derivative-BSA conjugate[6].

  • Blocking: Block with 5% non-fat dry milk to prevent non-specific antibody binding.

  • Competition: Pre-incubate the primary antibody with varying concentrations of the test compound. Add the mixture to the wells.

  • Controls (Validation):

    • Blank wells (no antigen) to establish background optical density (OD).

    • Negative control (e.g., pure dopamine) to prove the antibody does not sequester endogenous neurotransmitters.

  • Detection: Add HRP-conjugated secondary antibody, followed by TMB substrate. Measure absorbance at 450 nm. A decrease in signal correlates with high cross-reactivity[6].

References

  • PubChem. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665. National Center for Biotechnology Information. Available at:[Link]

  • MDPI / PMC. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules (2023). Available at:[Link]

Sources

role of 3-(dimethylamino)-1-phenylpropan-1-ol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of 3-(Dimethylamino)-1-phenylpropan-1-ol in Asymmetric Synthesis: A Chiral Precursor Perspective

Abstract

This technical guide provides a comprehensive analysis of 3-(dimethylamino)-1-phenylpropan-1-ol, a pivotal molecule in the landscape of medicinal chemistry and drug development. While the topic specifies its role as a "chiral auxiliary," it is imperative from a Senior Application Scientist's perspective to clarify its primary and most impactful function: that of a chiral precursor or building block . This distinction is critical for synthetic strategy and process development. A classical chiral auxiliary is temporarily introduced to guide a stereoselective transformation and is subsequently removed. In contrast, the 3-amino-1-phenylpropan-1-ol scaffold is typically incorporated into the final molecular structure. This guide will elucidate the synthesis of this precursor, its stereoselective preparation, and its strategic application in the synthesis of prominent central nervous system (CNS) active agents, thereby providing researchers and drug development professionals with a field-proven understanding of its utility.

Foundational Concepts in Asymmetric Synthesis

Asymmetric synthesis is the cornerstone of modern pharmacology, enabling the preparation of a single, specific enantiomer of a chiral drug molecule.[1] Enantiomers, being non-superimposable mirror images, often exhibit profoundly different biological activities. The control of chirality is therefore not an academic exercise but a regulatory and safety necessity.

From an experimental standpoint, stereocontrol is achieved through several principal strategies:

  • Chiral Catalysis: Employing a small amount of a chiral catalyst (metal-ligand complex or organocatalyst) to steer a reaction towards a specific enantiomeric product.

  • Chiral Substrate Control: Utilizing a starting material that is already enantiomerically pure to direct the stereochemistry of subsequent reactions.

  • Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary's steric and electronic properties direct the stereoselectivity of a reaction on the substrate. Following the reaction, the auxiliary is cleaved to reveal the enantiomerically enriched product.

While 3-(dimethylamino)-1-phenylpropan-1-ol contains the requisite stereocenter, its value lies not in being attached and removed, but in serving as the foundational chiral core for the final active pharmaceutical ingredient (API).

Synthesis of the 3-(Dimethylamino)-1-phenylpropan-1-ol Precursor

The most prevalent and scalable route to this precursor is a robust two-step process commencing with a Mannich reaction, followed by a ketone reduction.[2] This pathway is valued for its efficiency and use of readily available starting materials.

Core Synthesis Pathway

The overall transformation is outlined below:

G A Acetophenone + Formaldehyde + Dimethylamine HCl B 3-(Dimethylamino)-1-phenylpropan-1-one (β-Amino Ketone Intermediate) A->B  Mannich Reaction  (Acid Catalysis, Reflux)   C 3-(Dimethylamino)-1-phenylpropan-1-ol (Target Precursor) B->C  Reduction  (e.g., NaBH₄ or H₂/Catalyst)  

Caption: Overall synthesis pathway for 3-(dimethylamino)-1-phenylpropan-1-ol.

Experimental Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)

This protocol details the three-component condensation to form the key ketone intermediate.[2][3]

Materials:

  • Acetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

  • Acetone

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser, charge acetophenone (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (1.1 eq).

  • Add 95% ethanol (~1.4 mL per gram of acetophenone) followed by a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to a gentle reflux. The reaction is typically complete within 2-3 hours, during which the mixture becomes a homogeneous solution.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot solution if necessary. Transfer the clear, warm solution to a larger flask.

  • Induce crystallization by diluting the solution with approximately 7 volumes of acetone.

  • Allow the solution to cool, first to room temperature and then in an ice bath, to maximize crystal formation.

  • Collect the crystalline 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride product by vacuum filtration and wash the filter cake with cold acetone.

Experimental Protocol 2: Reduction to 3-(Dimethylamino)-1-phenylpropan-1-ol

This protocol describes the reduction of the ketone to the target alcohol using sodium borohydride, a common and mild reducing agent.[3][4]

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Sodium Hydroxide solution (for neutralization)

  • Ethyl Acetate (for extraction)

Procedure:

  • Dissolve the ketone hydrochloride salt from Protocol 1 in methanol or ethanol in a suitable flask.

  • Neutralize the hydrochloride salt with a suitable base (e.g., NaOH solution) to liberate the free amine before reduction.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add sodium borohydride (NaBH₄) (typically 1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C. The causality here is critical: portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring by TLC until all starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(dimethylamino)-1-phenylpropan-1-ol. Further purification can be performed by distillation or column chromatography if required.

Core Application: A Strategic Precursor in Pharmaceutical Synthesis

The strategic value of 3-(dimethylamino)-1-phenylpropan-1-ol is most evident in its role as a precursor to blockbuster drugs. Its phenylpropanolamine scaffold is a privileged structure for targeting neurotransmitter transporters.[4]

Case Study: Synthesis of Fluoxetine

Fluoxetine (Prozac) is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and other mood disorders.[5] The synthesis of Fluoxetine relies on the chiral backbone provided by a 3-amino-1-phenylpropan-1-ol derivative. The process involves two key transformations from the precursor: N-demethylation followed by an etherification reaction.[5]

G A 3-(Dimethylamino)-1-phenylpropan-1-ol B 3-(Methylamino)-1-phenylpropan-1-ol A->B  N-Demethylation  (e.g., Von Braun reaction or  catalytic approaches)   C Fluoxetine B->C  Williamson Ether Synthesis  or Mitsunobu Reaction   D 4-(Trifluoromethyl)phenol D->C

Caption: Synthetic pathway from the precursor to Fluoxetine.

The choice between the N,N-dimethyl and the N-methyl analog is a critical decision in the synthetic design, directly impacting the pathway to different therapeutic agents. While the dimethylamino compound is a precursor for some CNS agents, the enantioselective synthesis of the N-methyl analog is crucial for widely-used pharmaceuticals like Fluoxetine and Atomoxetine.[4]

Achieving Enantioselectivity: The Asymmetric Synthesis of the Precursor

For use in modern pharmaceuticals, the precursor must be enantiomerically pure. This is achieved not by using the racemic alcohol as a chiral auxiliary, but by employing asymmetric methods to synthesize a single enantiomer of the precursor itself. The most logical point of control is the reduction of the prochiral ketone, 3-(dimethylamino)-1-phenylpropan-1-one.

Patented methods describe the asymmetric reduction of related 3-amino-1-phenylpropan-1-one derivatives using chiral catalysts, such as spiroborate ester catalysts, in the presence of a hydrogen donor to produce the desired (R)- or (S)-alcohol with high enantiomeric excess.[6]

Data on Asymmetric Reduction

The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee), which measures the purity of one enantiomer over the other. The field of asymmetric catalysis has made significant strides, often achieving high selectivity for ketone reductions.

Reaction TypeCatalyst SystemSubstrateReported Enantiomeric Excess (ee)Reference Insight
Asymmetric ReductionSpiroborate Ester Catalyst3-Amino-1-phenylpropanone derivative≥ 80%A patented method for producing optically active intermediates for drugs like Atomoxetine and Fluoxetine.[6]
Metallaphotoredox CatalysisNickel / Chiral LigandVinyl PhosphonatesUp to 97%Demonstrates the high levels of enantioselectivity achievable with modern catalytic systems in related fields.[7]
BiocatalysisKetoreductases (KREDs)Various KetonesOften >99%Enzymatic methods represent a powerful alternative for producing single-enantiomer alcohols with exceptional purity.[8]

Conclusion: A Strategic Chiral Building Block

References

  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. Available at: [Link]

  • 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem. Available at: [Link]

  • EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents.
  • Enzymatic strategies for asymmetric synthesis - PMC - NIH. Available at: [Link]

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.
  • Three-component enantioselective alkenylation of organophosphonates via nickel metallaphotoredox catalysis - PMC. Available at: [Link]

  • A fundamentally new approach to asymmetric synthesis. Available at: [Link]

Sources

Methodological & Application

large-scale synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the large-scale synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol (CAS No: 5554-64-3), a pivotal intermediate in the pharmaceutical industry.[1][2] The document outlines a robust and scalable two-step synthetic pathway, commencing with a Mannich reaction to form the β-amino ketone intermediate, followed by a reduction to the target alcohol. We present detailed protocols for two field-proven reduction methodologies—catalytic hydrogenation and chemical reduction with sodium borohydride—to provide operational flexibility. The causality behind experimental choices, process optimization, safety considerations, and analytical validation are discussed to ensure scientific integrity and successful implementation by researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

3-(Dimethylamino)-1-phenylpropan-1-ol is a critical building block in medicinal chemistry, most notably as a direct precursor in the synthesis of fluoxetine and other biologically active molecules.[3][4] Its molecular structure, which incorporates a secondary alcohol and a tertiary amine, offers versatile handles for further chemical modification.

The most efficient and industrially viable synthesis is a two-stage process:

  • Mannich Reaction: A three-component condensation of acetophenone, formaldehyde, and dimethylamine hydrochloride to yield the key intermediate, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[3] This reaction is a cornerstone of C-C bond formation, enabling the direct aminomethylation of an enolizable ketone.[5]

  • Ketone Reduction: The subsequent reduction of the carbonyl group in the Mannich base to a hydroxyl group, yielding the final product.[3]

This guide provides detailed protocols for both stages, with a particular focus on the scalability and practical considerations of the reduction step.

Core Synthesis Pathway: Mechanism and Rationale

The overall synthesis workflow is a well-established and efficient route.

acetophenone Acetophenone mannich_reaction Step 1: Mannich Reaction (Ethanol, HCl, Reflux) acetophenone->mannich_reaction formaldehyde Formaldehyde (as Paraformaldehyde) formaldehyde->mannich_reaction dimethylamine_hcl Dimethylamine HCl dimethylamine_hcl->mannich_reaction intermediate 3-(Dimethylamino)-1-phenylpropan-1-one HCl (Mannich Base) mannich_reaction->intermediate reduction_A Step 2A: Catalytic Hydrogenation (Raney Ni, H₂ Pressure) intermediate->reduction_A reduction_B Step 2B: Chemical Reduction (NaBH₄, Methanol) intermediate->reduction_B final_product 3-(Dimethylamino)-1-phenylpropan-1-ol reduction_A->final_product reduction_B->final_product

Caption: Overall synthesis workflow for 3-(dimethylamino)-1-phenylpropan-1-ol.
Step 1: Mannich Reaction

The Mannich reaction is a nucleophilic addition reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] The reaction mechanism begins with the formation of an electrophilic iminium ion from dimethylamine and formaldehyde. The enol form of acetophenone then attacks this iminium ion to form the β-amino carbonyl compound, known as the Mannich base.[5][6] Using the hydrochloride salt of dimethylamine is standard practice, often catalyzed by a small amount of strong acid like HCl, to facilitate the formation of the reactive iminium species and ensure the product crystallizes conveniently as its hydrochloride salt.[3]

Step 2: Reduction of the Ketone Intermediate

The choice of reduction method for converting 3-(dimethylamino)-1-phenylpropan-1-one to the desired alcohol is critical for large-scale operations and depends on available equipment, cost, and safety infrastructure.

  • Catalytic Hydrogenation: This method employs a catalyst, such as Raney Nickel, and hydrogen gas under pressure.[7] It is often favored in industrial settings because it is atom-economical (with water as the only theoretical byproduct), and the catalyst can be filtered off, simplifying the workup. This method avoids the use of large quantities of hydride reagents and their associated quenching and disposal challenges.[7][8]

  • Sodium Borohydride (NaBH₄) Reduction: This is a widely used chemical reduction that offers high yields and operational simplicity.[3] Sodium borohydride is a milder and more selective reducing agent than alternatives like lithium aluminum hydride, making it safer to handle. The reaction is typically run at or below room temperature in an alcoholic solvent. While effective, this method requires a careful quenching step to destroy excess hydride and generates borate salts that must be removed during workup.[3][8]

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

This protocol is adapted from established laboratory procedures for scalability.[3]

Materials:

  • Acetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • 95% Ethanol

  • Concentrated Hydrochloric Acid

  • Acetone

Procedure:

  • To a suitable, jacketed glass-lined reactor equipped with a mechanical stirrer and reflux condenser, charge acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

  • Add 95% ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for at least 2 hours. The reaction mixture, which may initially be a slurry, should become a homogeneous solution.

  • Monitor the reaction progress via an appropriate analytical method (e.g., HPLC, TLC) to confirm the consumption of acetophenone.

  • Once complete, filter the hot solution to remove any particulates.

  • Transfer the clear, warm filtrate to a crystallization vessel. While stirring, slowly add acetone (approximately 4-5 volumes relative to the ethanol used).

  • Allow the solution to cool slowly to ambient temperature, then chill to 0-5 °C for several hours to maximize crystallization.

  • Collect the crystalline 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride by filtration.

  • Wash the filter cake with cold acetone to remove soluble impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

ParameterValueRationale
Reactants Acetophenone, Paraformaldehyde, Dimethylamine HClCore components for the Mannich reaction.[3]
Solvent 95% EthanolExcellent solvent for all reactants at reflux temperature.
Catalyst Concentrated HClEnsures acidic pH to facilitate iminium ion formation.[5]
Temperature Reflux (80-85 °C)Provides sufficient energy to drive the reaction to completion.
Reaction Time ~2-4 hoursTypical duration for complete conversion.
Isolation Anti-solvent crystallization with AcetoneA robust method to isolate the hydrochloride salt in high purity.[3]
Typical Yield 75-85%
Table 1: Critical Parameters and Rationale for the Mannich Reaction.
Protocol 2A: Reduction via Catalytic Hydrogenation

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • Water or Ethanol

  • Raney® Nickel (50% slurry in water)

  • 30% Sodium Hydroxide Solution

  • Ethyl Acetate

  • Celite® or another filter aid

Procedure:

  • In a high-pressure hydrogenation reactor (autoclave), charge the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride and the chosen solvent (water or ethanol).

  • Under an inert atmosphere (e.g., nitrogen), carefully add the Raney Nickel catalyst.

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen.

  • Pressurize the reactor with hydrogen to the target pressure (e.g., 0.3–1.5 MPa / 50-250 psi).[3][7]

  • Begin vigorous agitation and heat the reaction mixture to the desired temperature (e.g., 25–80 °C).[7]

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the Raney Nickel catalyst to dry in the air. Keep it wet with water or solvent at all times.

  • Transfer the filtrate to a separate vessel and, with stirring, adjust the pH to >10 with 30% sodium hydroxide solution to liberate the free base.

  • Extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(dimethylamino)-1-phenylpropan-1-ol, typically as an oil.[9]

Protocol 2B: Reduction via Sodium Borohydride

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • Methanol or 95% Ethanol

  • Sodium Borohydride (NaBH₄)

  • Water

  • Sodium Hydroxide solution

  • Ethyl Acetate

Procedure:

  • Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol in a reactor equipped with a stirrer and temperature probe.

  • Neutralize the hydrochloride salt by the controlled addition of a base (e.g., NaOH solution) to generate the free base in situ.

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add sodium borohydride in portions, ensuring the temperature is maintained below 20 °C. The reaction is exothermic.[3]

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

  • Monitor the reaction for completion by HPLC or TLC.

  • Carefully quench the reaction by the slow, dropwise addition of water to decompose excess NaBH₄. Caution: Hydrogen gas is evolved.

  • Remove the bulk of the solvent under reduced pressure.

  • Add water to the residue and extract the product multiple times with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(dimethylamino)-1-phenylpropan-1-ol as an oil.[9]

FeatureCatalytic HydrogenationSodium Borohydride (NaBH₄) Reduction
Primary Reagent Hydrogen Gas (H₂)Sodium Borohydride (NaBH₄)
Catalyst/Stoichiometry Catalytic (e.g., Raney Ni)Stoichiometric or slight excess
Pressure Elevated (50-250 psi)[3]Atmospheric
Temperature 25-80 °C[7]0-25 °C[3]
Key Advantages High atom economy, lower cost at scale, simple filtration workup.Does not require specialized pressure equipment, milder conditions.
Key Disadvantages Requires high-pressure reactor, catalyst is pyrophoric and requires careful handling.Generates borate waste, requires careful quenching, can be costly at scale.
Table 2: Comparison of Industrial-Scale Reduction Methodologies.

Product Purification and Handling

The crude 3-(dimethylamino)-1-phenylpropan-1-ol obtained from either reduction method is typically an oil and may contain unreacted ketone as the primary impurity.[9][10]

start Crude Product (Typically an Oil) recrystallize_base Recrystallization (e.g., from Cyclohexane) start->recrystallize_base convert_to_salt Convert to HCl Salt (Dissolve in Ether, Add Ethereal HCl) start->convert_to_salt If crystallization fails or salt form is desired pure_solid_base Pure Crystalline Free Base recrystallize_base->pure_solid_base If successful recrystallize_salt Recrystallization of Salt (e.g., from Ethanol/Toluene) convert_to_salt->recrystallize_salt pure_solid_salt Pure Crystalline HCl Salt recrystallize_salt->pure_solid_salt

Caption: Purification workflow for 3-(dimethylamino)-1-phenylpropan-1-ol.
  • Purification of the Free Base: The crude oil can be purified by recrystallization from a non-polar solvent such as cyclohexane.[7]

  • Purification via Hydrochloride Salt: A more robust method for purification and handling involves converting the free base oil into its hydrochloride salt, which is a stable, crystalline solid.[9]

    • Dissolve the crude oil in diethyl ether or another suitable solvent.

    • Add ethereal hydrogen chloride (HCl) dropwise with stirring until precipitation is complete.

    • Cool the mixture to 0 °C for several hours to maximize yield.[9]

    • Collect the solid hydrochloride salt by filtration and wash with cold ether.

    • The salt can be further purified by recrystallization from solvent mixtures like ethanol/ether or ethanol/toluene.[9][11]

Safety and Hazard Management

The synthesis involves several hazardous materials and conditions that require strict safety protocols.

  • Chemical Hazards: The intermediate, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride, is toxic if swallowed.[12] The final product is harmful if swallowed.[2] Strong acids and bases are corrosive.

  • Process Hazards:

    • The Mannich reaction is performed at elevated temperatures.[8]

    • Sodium borohydride reacts with protic solvents to produce flammable hydrogen gas; the quenching step must be well-controlled.[8]

    • Catalytic hydrogenation involves high-pressure, flammable hydrogen gas and a pyrophoric catalyst (Raney Ni), which must be handled under an inert, wet environment.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[13] All operations, especially those involving hydrogen gas or quenching, should be performed in a well-ventilated area or fume hood.

Analytical Quality Control

To ensure the quality of the final product, a robust analytical program is essential.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the preferred method for assessing purity and quantifying impurities, particularly the starting ketone.[10] Gas Chromatography (GC) can also be utilized.[3]

  • Identity Confirmation: The structure of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Physical Properties: The melting point of the crystalline hydrochloride salt can serve as a simple indicator of purity.

Conclusion

The large-scale synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol is reliably achieved through a two-step sequence of a Mannich reaction followed by ketone reduction. The choice between catalytic hydrogenation and chemical reduction with sodium borohydride allows for flexibility based on available manufacturing infrastructure and economic considerations. By following the detailed protocols and adhering to the safety and analytical guidelines presented in this document, researchers and production chemists can confidently and efficiently produce this vital pharmaceutical intermediate.

References

  • EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. (URL: [Link])

  • Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process - Googleapis.com. (URL: [Link])

  • 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem. (URL: [Link])

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
  • Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine - PrepChem.com. (URL: [Link])

  • N,N-Dimethyl-3-phenoxypropylamine | C11H17NO | CID 210076 - PubChem. (URL: [Link])

  • Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine - Chemos. (URL: [Link])

  • Mannich reaction - Wikipedia. (URL: [Link])

  • 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride | C11H18ClNO | CID 2770479 - PubChem. (URL: [Link])

  • US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google P
  • MSDS of (S)-3-(dimethylamino)-3-phenylpropan-1-ol - Capot Chemical. (URL: [Link])

  • CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google P
  • 3-hydroxy-N,N-dimethyl-3-phenylpropanamide - Chemical Synthesis Database. (URL: [Link])

  • The Mannich Reaction - ResearchGate. (URL: [Link])

Sources

protocol for demethylation of 3-(dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the N-Demethylation of 3-(Dimethylamino)-1-phenylpropan-1-ol

Introduction & Scientific Rationale

3-(Dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3) is a critical tertiary amine intermediate and a well-documented pharmacopeial impurity in the synthesis of active pharmaceutical ingredients (APIs), most notably the selective serotonin and norepinephrine reuptake inhibitors Fluoxetine and Atomoxetine[1][2]. The controlled N-demethylation of this compound yields 3-(methylamino)-1-phenylpropan-1-ol (CAS 42142-52-9), a secondary amine that serves as the direct precursor for subsequent stereospecific O-arylation steps[3].

Historically, the N-demethylation of tertiary alkaloids and synthetic amines relied on the von Braun reaction using cyanogen bromide, or the Polonovski reaction[4]. However, these classical methods suffer from severe drawbacks, including the generation of highly toxic cyanamide intermediates and poor functional group tolerance. To ensure high synthetic integrity and safety, modern pharmaceutical protocols prioritize the Olofson method, which utilizes α-chloroethyl chloroformate (ACE-Cl)[5]. ACE-Cl provides a high-yield, self-validating pathway that operates under mild conditions, avoids toxic byproducts, and preserves the integrity of the secondary hydroxyl group[6].

Mechanistic Causality

The success of the ACE-Cl mediated N-demethylation relies on exploiting differential leaving group abilities and the engineered instability of the resulting carbamate intermediate:

  • Quaternization: The nucleophilic tertiary amine attacks the electrophilic carbonyl carbon of ACE-Cl in an aprotic solvent (e.g., 1,2-dichloroethane). This forms a transient, highly reactive quaternary ammonium intermediate[6].

  • Dealkylation: The chloride counterion displaces the most sterically accessible and electronically favored alkyl group (the methyl group). This elimination releases methyl chloride gas and forms a stable 1-chloroethyl carbamate intermediate[6].

  • Methanolysis: Upon refluxing in methanol, the 1-chloroethyl carbamate undergoes rapid solvolysis. The intermediate collapses, releasing carbon dioxide and acetaldehyde, ultimately yielding the target secondary amine as a stable hydrochloride salt[5].

Reaction Workflow Visualization

Workflow Step1 3-(Dimethylamino)- 1-phenylpropan-1-ol Step2 Quaternization (ACE-Cl, 0°C) Step1->Step2 Step3 Dealkylation (Reflux DCE, -CH3Cl) Step2->Step3 Step4 Methanolysis (Reflux MeOH) Step3->Step4 Carbamate Intermediate Step5 3-(Methylamino)- 1-phenylpropan-1-ol HCl Step4->Step5 -CO2, -Acetaldehyde

Workflow for the N-demethylation of 3-(dimethylamino)-1-phenylpropan-1-ol using ACE-Cl.

Quantitative Comparison of N-Demethylation Reagents

To justify the selection of ACE-Cl, the following table summarizes the performance metrics of common N-demethylation reagents used in API synthesis.

MethodReagentExpected YieldReaction TimeToxicity / Safety ProfileKey Byproducts
Olofson (Modern) α-Chloroethyl chloroformate (ACE-Cl)85–95%3–6 hoursModerate; handles easilyMethyl chloride, CO₂, Acetaldehyde
von Braun (Classic) Cyanogen bromide (BrCN)60–70%12–24 hoursExtremely High; highly toxicToxic cyanamide intermediates
Chloroformate Vinyl chloroformate (VOC-Cl)75–85%6–8 hoursHigh; reagent is unstableMethyl chloride, CO₂, Acetaldehyde

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure causality and reaction success at each stage.

Materials Required:

  • 3-(Dimethylamino)-1-phenylpropan-1-ol (1.0 eq)

  • α-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol, anhydrous

  • Proton Sponge or N,N-Diisopropylethylamine (DIPEA) (0.1 eq, optional, to scavenge trace HCl)

Phase 1: Carbamate Formation

  • Preparation: Dissolve 3-(dimethylamino)-1-phenylpropan-1-ol in anhydrous DCE to achieve a 0.2 M concentration. Purge the reaction flask with inert nitrogen gas to prevent moisture from degrading the ACE-Cl[6].

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add ACE-Cl (1.2 eq) dropwise over 15 minutes. Causality Note: The dropwise addition controls the highly exothermic quaternization step, preventing unwanted side reactions.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 83 °C) for 2 to 4 hours.

  • Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Dichloromethane:Methanol 9:1). The highly polar tertiary amine starting material spot should completely disappear, replaced by a significantly less polar (higher Rf​ ) carbamate intermediate spot.

  • Concentration: Once complete, concentrate the mixture under reduced pressure to remove the DCE solvent and the volatile methyl chloride byproduct. The crude 1-chloroethyl carbamate will remain as a viscous oil.

Phase 2: Methanolysis and Isolation

  • Solvolysis: Dissolve the crude carbamate oil in anhydrous methanol (using a volume equivalent to the DCE used in Phase 1).

  • Deprotection: Reflux the methanolic solution (65 °C) for 1 to 2 hours.

  • Validation Check 2 (Physical Observation): Observe the reaction for gas evolution. The solvolysis releases CO₂ and acetaldehyde[5]. The reaction is complete when gas evolution ceases.

  • Isolation: Concentrate the solution under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the solid from a mixture of isopropanol and diethyl ether to afford pure 3-(methylamino)-1-phenylpropan-1-ol hydrochloride as a white crystalline solid.

Phase 3: Final Analytical Validation (NMR/MS) To confirm the structural integrity of the final product, perform 1 H NMR and Mass Spectrometry:

  • Mass Spectrometry: The starting material exhibits an [M+H]+ peak at m/z 180. The successful demethylation product will show a primary [M+H]+ peak at m/z 166.

  • 1 H NMR (CD 3​ OD): The starting material features a distinct N(CH3​)2​ singlet integrating to 6H at ~2.2 ppm. In the product, this is replaced by an N−CH3​ singlet integrating to 3H, shifted downfield to ~2.7–2.8 ppm due to the hydrochloride salt formation[7].

Sources

Application Note and Experimental Protocol: Catalytic Hydrogenation of 3-(Dimethylamino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of 3-(dimethylamino)-1-phenylpropan-1-one to synthesize 3-(dimethylamino)-1-phenylpropan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.[1][2] This application note details two effective methodologies: catalytic hydrogenation using Raney® Nickel and a heterogeneous Palladium on Carbon (Pd/C) catalyst. A thorough, step-by-step protocol is provided, emphasizing safety, reaction optimization, and mechanistic understanding to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

Introduction

3-(Dimethylamino)-1-phenylpropan-1-one, a Mannich base, is a versatile building block in organic synthesis.[3] Its reduction to the corresponding amino alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol, is a key transformation that introduces a chiral center and a hydroxyl group, significantly increasing its utility as a precursor for various biologically active molecules.[1] The presence of both a hydroxyl group and a tertiary amine in the product makes it a valuable intermediate for a diverse range of chemical modifications.[1] Catalytic hydrogenation offers a clean and efficient method for this reduction, often with high yields and selectivity. This guide will explore the practical application of this important reaction.

Mechanistic Rationale and Catalyst Selection

The catalytic hydrogenation of a ketone to an alcohol is a reduction reaction that involves the addition of a hydrogen molecule (H₂) across the carbon-oxygen double bond of the carbonyl group.[4] This process is thermodynamically favorable but requires a catalyst to proceed at a reasonable rate.[5]

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the following key steps:[5]

  • Adsorption of Reactants: Both the hydrogen gas and the ketone substrate are adsorbed onto the surface of the metal catalyst.

  • Activation of Hydrogen: The H-H bond is weakened and cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the adsorbed ketone.

  • Desorption of Product: The resulting alcohol product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

G cluster_catalyst Catalyst Surface cluster_reaction Reaction Steps H2 H₂ Adsorption Adsorption of H₂ and Ketone H2->Adsorption Ketone R₂C=O Ketone->Adsorption Catalyst Metal Catalyst (e.g., Pd, Ni) Activation H₂ Activation (Metal-Hydride Formation) Catalyst->Activation Desorption Product Desorption Adsorption->Catalyst Transfer Hydrogen Transfer Activation->Transfer Transfer->Desorption Alcohol R₂CH-OH Desorption->Alcohol

For the reduction of 3-(dimethylamino)-1-phenylpropan-1-one, both Raney® Nickel and Palladium on Carbon (Pd/C) are highly effective catalysts.

  • Raney® Nickel: This sponge-like nickel catalyst is highly active for the hydrogenation of various functional groups, including ketones.[6][7][8] It is often used as a slurry in a suitable solvent.[9]

  • Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst prized for its high activity, selectivity, and ease of handling.[10] It is effective for the reduction of ketones, although sometimes requiring slightly more forcing conditions compared to more reactive functional groups like alkenes or nitro groups.[5][11][12]

The choice between these catalysts may depend on factors such as cost, desired reaction conditions, and downstream processing considerations.

Experimental Protocols

This section provides detailed protocols for the catalytic hydrogenation of 3-(dimethylamino)-1-phenylpropan-1-one using both Raney® Nickel and Pd/C.

Materials and Equipment
Reagents and Materials Equipment
3-(Dimethylamino)-1-phenylpropan-1-oneHigh-pressure hydrogenation reactor (e.g., Parr shaker)
Raney® Nickel (slurry in water)Magnetic stirrer with hot plate
Palladium on Carbon (5% or 10% Pd/C)Round-bottom flasks
Methanol or Ethanol (anhydrous)Condenser
Hydrogen gas (high purity)Buchner funnel and filter paper (or Celite®)
Nitrogen gas (inert)Rotary evaporator
Celite® (filter aid)Standard laboratory glassware
Diethyl ether or Ethyl acetate (for extraction)pH paper or meter
Saturated sodium bicarbonate solutionSeparatory funnel
Anhydrous sodium sulfate or magnesium sulfate
Safety Precautions

Hydrogen gas is highly flammable and can form explosive mixtures with air. [9] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[13][14] The reaction apparatus should be thoroughly purged with an inert gas (e.g., nitrogen) before introducing hydrogen.[13][15]

Hydrogenation catalysts like Raney® Nickel and Pd/C can be pyrophoric, especially after use when they are finely divided and may have adsorbed hydrogen. [2][9] They should always be handled while wet and never allowed to dry in the air.[9][15] Used catalyst should be carefully quenched with water before disposal.[10]

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[16] For reactions under pressure, a blast shield is highly recommended.[14][16]

Protocol 1: Hydrogenation using Raney® Nickel

G start Start dissolve Dissolve Substrate in Ethanol start->dissolve add_catalyst Add Raney® Nickel (slurry) dissolve->add_catalyst setup_reactor Assemble and Seal Reactor add_catalyst->setup_reactor purge_n2 Purge with N₂ (3x) setup_reactor->purge_n2 purge_h2 Purge with H₂ (3x) purge_n2->purge_h2 pressurize Pressurize with H₂ (e.g., 50-250 psi) purge_h2->pressurize react Stir at Room Temp (Monitor Progress) pressurize->react depressurize Cool and Vent H₂ react->depressurize purge_n2_final Purge with N₂ (3x) depressurize->purge_n2_final filter Filter through Celite® (Keep Catalyst Wet) purge_n2_final->filter concentrate Concentrate Filtrate filter->concentrate workup Aqueous Workup (Extraction) concentrate->workup dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate end End (Purified Product) dry_concentrate->end

  • Reaction Setup: In a suitable high-pressure reaction vessel, dissolve 3-(dimethylamino)-1-phenylpropan-1-one (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add Raney® Nickel (as a slurry in water, typically 5-10 wt% of the substrate) to the reaction mixture. Safety Note: Raney® Nickel can be pyrophoric and should always be kept wet.[2]

  • Reactor Assembly and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen gas three times to remove any oxygen. Following the nitrogen purge, purge the system with hydrogen gas three times.[13]

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-250 psi).[2] Begin vigorous stirring and allow the reaction to proceed at room temperature. Monitor the reaction progress by observing the hydrogen uptake or by periodically analyzing aliquots via TLC or GC.

  • Workup: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen in a safe manner. Purge the reactor with nitrogen three times.[13]

  • Filtration: Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, ensure the catalyst on the filter paper remains wet with solvent at all times to prevent ignition. [9] Wash the filter cake with additional solvent (ethanol or methanol).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified further if necessary, for example, by column chromatography or recrystallization.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

The procedure for using Pd/C is very similar to that for Raney® Nickel, with the primary difference being the handling of the catalyst.

  • Reaction Setup: In a round-bottom flask or a high-pressure reaction vessel, dissolve 3-(dimethylamino)-1-phenylpropan-1-one (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% or 10% Pd/C (typically 5-10 mol%) to the reaction mixture under a stream of nitrogen.

  • Hydrogen Introduction: If using a balloon, evacuate the flask and backfill with hydrogen from a balloon. For a pressure reactor, follow the purging and pressurizing sequence described in Protocol 1.

  • Reaction: Stir the reaction mixture vigorously at room temperature. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[17] Monitor the reaction progress by TLC or GC.

  • Workup and Filtration: Follow the same workup and filtration procedure as described for the Raney® Nickel protocol, ensuring the Pd/C catalyst is kept wet during filtration.[9]

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

Data Presentation and Expected Results

ParameterValue
Starting Material3-(Dimethylamino)-1-phenylpropan-1-one
Molecular FormulaC₁₁H₁₅NO[18]
Molecular Weight177.24 g/mol [18][19]
Product3-(Dimethylamino)-1-phenylpropan-1-ol
Molecular FormulaC₁₁H₁₇NO[20]
Molecular Weight179.26 g/mol [2]
Typical Catalyst Loading5-10 wt% (Raney® Ni) or 5-10 mol% (Pd/C)
Typical SolventMethanol or Ethanol
Hydrogen PressureAtmospheric to 250 psi
TemperatureRoom Temperature
Expected Yield>90% (unoptimized)

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine). The starting ketone will have a higher Rf value than the more polar alcohol product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh, high-quality catalyst.
Insufficient hydrogen pressureIncrease hydrogen pressure.
Insufficient stirringEnsure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Catalyst poisoningEnsure the substrate and solvent are pure. Certain functional groups can poison the catalyst.
Low Yield Product loss during workupEnsure complete extraction and careful handling during filtration and concentration.
Side reactionsConsider lowering the reaction temperature or pressure.
Catalyst Ignition Catalyst exposed to air while dryAlways keep the catalyst wet with solvent during handling and filtration.[9] Quench the used catalyst with water immediately after filtration.

Conclusion

The catalytic hydrogenation of 3-(dimethylamino)-1-phenylpropan-1-one is a robust and efficient method for the synthesis of the corresponding amino alcohol. Both Raney® Nickel and Palladium on Carbon are effective catalysts for this transformation. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can achieve high yields of the desired product in a reliable and reproducible manner. Careful attention to catalyst handling and reaction monitoring is paramount for successful outcomes.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Vertex AI Search.
  • Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289–1292.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs.
  • BenchChem. (2025). Application Notes: Palladium on Carbon (Pd/C)
  • BenchChem. (2025).
  • ChemicalBook. (2026, January 13). 3-(DIMETHYLAMINO)-1-PHENYLPROPAN-1-ONE | 3506-36-3.
  • Chemistry LibreTexts. (2022, July 20). 15.
  • CID 77042. (n.d.). PubChem.
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2879.
  • Genov, M., Hewitson, P., & Blacker, A. J. (2013). The mechanism for the hydrogenation of ketones catalyzed by Knölker's iron-catalyst. Organic & Biomolecular Chemistry, 11(32), 5234–5243.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15.
  • Macmillan Group. (2015, May 24). Design of a Formal β‑Mannich Reaction.
  • MDPI. (2021, December 3). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism.
  • MilliporeSigma. (n.d.). 3-(dimethylamino)-1-phenyl-1-propanol AldrichCPR | Sigma-Aldrich.
  • Morris, R. H. (2002, November 21). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society.
  • Organic Syntheses. (n.d.). 5-METHYLFURFURYLDIMETHYLAMINE.
  • ResearchGate. (2025, October 18). Reinvestigating Raney nickel mediated selective alkylation of amines with alcohols via hydrogen autotransfer methodology | Request PDF.
  • Sarpong Group. (2010, March 5).
  • Stanford Environmental Health & Safety. (2023, July 15).
  • Study.com. (n.d.).
  • UTC Scholar. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor.
  • Venter, M. (2013). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. South African Journal of Chemistry, 66, 157-162.
  • Vlainic, J., & Perissutti, B. (2013). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 69, 791–808.
  • Wang, C., Li, H., Daniels, C., & Xu, B. (2010). Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones. Organic Letters, 7(22), 4967–4970.
  • Wang, Y., Zhang, Y., Liu, H., & Chen, H. (2015). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity.
  • University of Pittsburgh. (2012, March 6).
  • ACS Chemical Health & Safety. (n.d.).
  • MDPI. (2021, September 7).
  • MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Benchchem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3.

Sources

High-Resolution Radioligand Uptake Assay for Serotonin Transporter (SERT) Inhibition: Mechanistic Insights and Protocol Standardization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The serotonin transporter (SERT, SLC6A4) is a critical membrane protein responsible for the reuptake of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron. By terminating serotonergic signaling, SERT plays a central role in mood regulation, emotion, and neurological homeostasis. Consequently, it is the primary target for major classes of antidepressants, notably Selective Serotonin Reuptake Inhibitors (SSRIs) such as fluoxetine and paroxetine, as well as a target for psychostimulants and drugs of abuse[1][2].

The radioligand uptake assay remains the gold standard for quantifying SERT function and evaluating the potency of novel inhibitors. Unlike binding assays that only measure receptor affinity, the uptake assay is a functional readout that distinguishes between true inhibitors (which block transport) and substrates (which induce non-exocytotic efflux)[3]. SERT operates via a secondary active transport mechanism: the inward translocation of 5-HT is strictly coupled to the co-transport of Na⁺ and Cl⁻ down their electrochemical gradients, and the return of the empty transporter to the outward-facing state is coupled to the anti-port of intracellular K⁺[2][4].

SERT_Mechanism cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_intracellular Intracellular Space (Cytosol) Serotonin [³H]-5-HT SERT Serotonin Transporter (SERT / SLC6A4) Serotonin->SERT Binds Sodium Na⁺ Sodium->SERT Co-transport Chloride Cl⁻ Chloride->SERT Co-transport Inhibitor SSRI / Inhibitor Inhibitor->SERT Blocks Transport Intra_Serotonin Accumulated [³H]-5-HT SERT->Intra_Serotonin Translocation Potassium K⁺ Potassium->SERT Anti-port

Figure 1: Ion-coupled mechanism of SERT-mediated[³H]-5-HT uptake and SSRI inhibition.

Assay Design and Causality: The "Why" Behind the Protocol

To ensure a self-validating and robust system, every component of the assay must be rationally selected:

  • Cellular Model (HEK293-hSERT): Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT are utilized. HEK293 cells lack endogenous monoamine transporters (DAT, NET, or SERT), providing a near-zero background noise level and eliminating the need for masking agents required when using primary brain synaptosomes[3][5].

  • Radioligand ([³H]-5-HT): While fluorescent mimetics exist and are useful for High-Throughput Screening (HTS)[6][7], tritiated serotonin ([³H]-5-HT) is the native physiological substrate. It guarantees that the transport kinetics ( Km​ and Vmax​ ) reflect true biological parameters without steric hindrance from bulky fluorophores[8].

  • Buffer Composition (Krebs-Ringer HEPES - KRH): The transport cycle is absolutely dependent on extracellular sodium and chloride[1]. The KRH buffer must contain physiological concentrations of NaCl (typically 120-130 mM).

  • Antioxidants and Degradation Inhibitors: 5-HT is highly susceptible to rapid oxidation in aqueous solutions. Ascorbic acid (100 µM) is added to the buffer to prevent this. Additionally, Pargyline (10 µM), a monoamine oxidase (MAO) inhibitor, is included to prevent the intracellular enzymatic degradation of the internalized [³H]-5-HT, ensuring accurate quantification of total uptake.

  • Temperature Control: Uptake is conducted at 37°C to mimic physiological membrane fluidity and transporter kinetics. Conversely, the reaction is terminated using ice-cold buffer. The sudden drop in temperature rigidifies the lipid bilayer and instantly halts the conformational cycling of SERT, trapping the internalized radioligand.

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer (KRH): 130 mM NaCl, 1.3 mM KH₂PO₄, 1.5 mM CaCl₂, 0.5 mM MgSO₄, 10 mM HEPES, 10 mM D-Glucose. Adjust pH to 7.4 with NaOH. On the day of the assay, supplement with 100 µM Ascorbic Acid and 10 µM Pargyline[3].

  • Radioligand Solution: Prepare a 2X concentration of[³H]-5-HT (e.g., 40 nM for a final assay concentration of 20 nM) in KRH buffer.

  • Compound Dilutions: Prepare 10-point dose-response curves of test compounds in DMSO, then dilute 1:100 in KRH buffer (Final DMSO concentration in assay should not exceed 1% to prevent cell toxicity)[9].

Step-by-Step Workflow
  • Cell Plating: Seed HEK293-hSERT cells at a density of 40,000 - 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate overnight at 37°C, 5% CO₂ to allow firm adherence.

  • Washing: Carefully aspirate the culture media. Wash the cells twice with 200 µL of warm (37°C) KRH buffer to remove residual serum and amino acids that might interfere with uptake.

  • Compound Pre-incubation: Add 50 µL of the diluted test compounds (or vehicle for total binding controls). For Non-Specific Binding (NSB) control wells, add 10 µM Paroxetine or Fluoxetine. Incubate the plate for 15–30 minutes at 37°C to allow compounds to reach equilibrium binding with SERT[1][3].

  • Radioligand Addition (Uptake Phase): Initiate the reaction by adding 50 µL of the 2X [³H]-5-HT solution to all wells. Incubate exactly for 10 minutes at 37°C. (Note: 10 minutes is typically within the linear phase of uptake for HEK293-hSERT cells, preventing intracellular saturation).

  • Termination: Rapidly aspirate the radioactive buffer. Immediately wash the cells three times with 200 µL of ice-cold KRH buffer. This step must be performed swiftly to prevent efflux of the internalized radioligand.

  • Cell Lysis & Detection: Add 100 µL of 0.1 M NaOH or 1% Triton X-100 to lyse the cells (incubate 15 mins at room temperature). Transfer the lysate to scintillation vials (or use a microplate-compatible scintillation counter), add appropriate liquid scintillation cocktail, and read the radioactivity in Counts Per Minute (CPM).

Workflow Plating 1. Cell Plating (HEK293-hSERT) Wash 2. Buffer Wash (Na⁺/Cl⁻ rich KRH) Plating->Wash Compound 3. Compound Incubation (15-30 min, 37°C) Wash->Compound Uptake 4.[³H]-5-HT Addition (10 min Uptake) Compound->Uptake Stop 5. Termination (Ice-cold buffer wash) Uptake->Stop Lysis 6. Cell Lysis & Scintillation Fluid Stop->Lysis Read 7. Detection (Liquid Scintillation) Lysis->Read

Figure 2: Step-by-step experimental workflow for the SERT radioligand uptake assay.

Data Analysis and Assay Validation

Calculating Inhibition ( IC50​ )

Raw CPM values must be converted to specific uptake.

  • Specific Uptake = CPMSample​−CPMNSB​

  • % Inhibition = 100−(SpecificUptakeVehicle​SpecificUptakeSample​​×100)

Plot the % Inhibition against the log concentration of the test compound and fit the data using a 4-parameter logistic non-linear regression model to determine the IC50​ .

Self-Validating System: The Z'-Factor

To ensure the assay is robust and suitable for High-Throughput Screening (HTS), the Z'-factor must be calculated. The Z'-factor assesses the dynamic range of the assay signal and the data variation[10].

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Where μ and σ represent the mean and standard deviation. The positive control is the vehicle (maximum [³H]-5-HT uptake), and the negative control is the NSB (e.g., 10 µM Paroxetine, maximum inhibition)[9][10].

  • Z' > 0.5 indicates an excellent, robust assay[10].

  • Z' < 0 indicates the assay is unusable and requires optimization of cell density, wash steps, or radioligand concentration[10].

Reference Compound Benchmarks

When validating a new assay setup, reference SSRIs should be run to ensure the calculated IC50​ values align with established literature parameters[8][11][12].

Reference CompoundPharmacological ClassTarget TransporterExpected IC50​ (hSERT)
Paroxetine SSRISERT2.0 – 8.6 nM
Fluoxetine SSRISERT40.0 – 84.5 nM
Citalopram SSRISERT1.5 – 5.0 nM
Imipramine TCA (Tricyclic)SERT / NET20.0 – 50.0 nM

Table 1: Standard reference compounds and their expected IC50​ ranges in HEK293-hSERT radioligand uptake assays[8][11][12].

Sources

purification workflow for 3-(dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation and Purification Workflow for 3-(Dimethylamino)-1-phenylpropan-1-ol

Contextualizing the Purification Challenge

3-(Dimethylamino)-1-phenylpropan-1-ol is a highly versatile chiral auxiliary and a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and norepinephrine reuptake inhibitors like atomoxetine (1)[1]. The compound is predominantly synthesized via a two-step sequence: a Mannich reaction of acetophenone to form 3-(dimethylamino)-1-phenylpropan-1-one, followed by ketone reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (2)[2].

Post-reduction, the crude reaction matrix is highly complex. It typically contains the target amino alcohol, unreacted ketone, boron byproducts or transition metal catalysts, and various non-basic organic impurities. Because the free base form of 3-(dimethylamino)-1-phenylpropan-1-ol is an oil or low-melting solid, direct crystallization is inefficient. Therefore, achieving pharmaceutical-grade purity requires a strategically designed orthogonal purification workflow: a pH-driven liquid-liquid extraction followed by anti-solvent crystallization of its hydrochloride salt.

Physicochemical Rationale for Purification

The purification strategy exploits the dual functional nature of the molecule—specifically, its tertiary amine group.

  • pH-Dependent Partitioning: The tertiary amine has a pKa of approximately 9.0–9.5. At an acidic pH (< 3), the amine is fully protonated, rendering the molecule highly soluble in aqueous media as a salt. This allows lipophilic, non-basic impurities (like unreacted acetophenone) to be washed away in the organic phase. Conversely, at a basic pH (> 11), the amine is deprotonated, and the neutral free base partitions back into an organic solvent like ethyl acetate or dichloromethane (3)[3].

  • Differential Solubility for Crystallization: While the free base is difficult to purify via direct crystallization, converting it into 3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride (CAS 5424-50-0) drastically alters its solubility profile. The HCl salt is highly polar. By dissolving it in a solubilizing solvent (e.g., hot ethanol or chloroform) and introducing an anti-solvent (e.g., acetone), the system rapidly reaches supersaturation, forcing the selective precipitation of the pure crystalline salt (4)[4].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters that dictate the purification parameters.

Property3-(Dimethylamino)-1-phenylpropan-1-ol (Free Base)3-(Dimethylamino)-1-phenylpropan-1-ol HCl (Salt)
CAS Registry Number 5554-64-3 (1)[1]5424-50-0 (5)[5]
Molecular Formula C₁₁H₁₇NOC₁₁H₁₈ClNO
Molecular Weight 179.26 g/mol 215.72 g/mol
Physical State Viscous oil / Low-melting solidWhite crystalline solid
Solubility Profile Soluble in EtOAc, DCM, ChloroformSoluble in Water, MeOH; Insoluble in Acetone
Target pH for Extraction pH > 11 (Extract into organic phase)pH < 3 (Retain in aqueous phase)

Experimental Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Ketone, Alcohol, Catalyst) Filtration Filtration & Concentration (Remove Catalyst & Solvent) Crude->Filtration Acidification Acidification (pH < 3) Add 1M HCl(aq) Filtration->Acidification OrgWash Phase Separation & Wash (Discard Organic Impurities) Acidification->OrgWash Aqueous Phase Basification Basification (pH > 11) Add 10% NaOH(aq) OrgWash->Basification Retain Aqueous Phase Extraction Organic Extraction (Ethyl Acetate / DCM) Basification->Extraction SaltFormation Hydrochloride Salt Formation (Add HCl in Chloroform/EtOH) Extraction->SaltFormation Organic Phase Crystallization Anti-Solvent Crystallization (Add Acetone, Chill to 4 °C) SaltFormation->Crystallization PureProduct Pure 3-(Dimethylamino)- 1-phenylpropan-1-ol HCl Crystallization->PureProduct

Fig 1: Step-by-step acid-base extraction and crystallization workflow for purification.

Self-Validating Experimental Protocols

Phase 1: Acid-Base Liquid-Liquid Extraction

Objective: Isolate the crude free base from neutral and inorganic impurities.

  • Quenching and Preparation: Following the reduction of 3-(dimethylamino)-1-phenylpropan-1-one, filter the reaction mixture through a pad of Celite® to remove any solid catalysts (e.g., Raney Nickel or Pd/C) (2)[2]. Concentrate the filtrate under reduced pressure to remove the primary reaction solvent (e.g., methanol).

  • Acidification: Re-dissolve the concentrated residue in ethyl acetate (EtOAc) and transfer to a separatory funnel. Slowly add 1M aqueous HCl until the aqueous phase reaches a pH of 2–3.

    • Self-Validation Checkpoint: Test the aqueous phase with pH indicator strips. A successful protonation will result in the target compound migrating entirely into the lower aqueous layer.

  • Organic Wash: Separate the phases. Retain the aqueous layer and wash it twice with fresh EtOAc.

    • Causality: This step is critical for removing unreacted lipophilic ketone and non-basic organic byproducts. Discard the EtOAc washes.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask and cool it in an ice bath to 10 °C (neutralization is exothermic). Slowly add 10% aqueous NaOH dropwise with vigorous stirring until the pH exceeds 11 (3)[3].

    • Self-Validation Checkpoint: The clear aqueous solution will become turbid or form oily droplets as the free base precipitates out of the aqueous matrix.

  • Extraction of Free Base: Extract the basic aqueous mixture three times with EtOAc or dichloromethane (DCM). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 3-(dimethylamino)-1-phenylpropan-1-ol as a viscous oil.

Phase 2: Hydrochloride Salt Formation and Anti-Solvent Crystallization

Objective: Achieve pharmaceutical-grade purity via selective crystallization.

  • Salt Formation: Dissolve the crude free base oil in a minimal volume of dry chloroform or absolute ethanol. Cool the solution to 10 °C. Slowly purge the solution with dry HCl gas, or add a stoichiometric equivalent of concentrated ethanolic HCl (3)[3].

    • Causality: Maintaining a low temperature prevents the degradation of the alcohol group and controls the nucleation rate for the subsequent crystallization.

  • Anti-Solvent Addition: While the solution is still cold, slowly add acetone dropwise with continuous stirring. The volume of acetone should be approximately 4 to 5 times the volume of the primary solvent (4)[4].

    • Causality: The hydrochloride salt is highly insoluble in acetone, whereas trace organic impurities remain solvated in the mixed solvent system.

  • Crystallization: Allow the mixture to stand at room temperature for 1 hour, then transfer to a refrigerator (4 °C) overnight to maximize crystal yield.

    • Self-Validation Checkpoint: The appearance of distinct, white crystalline solids indicates successful salt formation and purification.

  • Harvesting: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold acetone. Dry the crystals under high vacuum to afford pure 3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride.

References

  • MDPI. "Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies." MDPI, August 24, 2023. URL: [Link]

  • Pharmaffiliates. "Fluoxetine-impurities: 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride." Pharmaffiliates. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Dimethylamino)-1-phenylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals optimizing the synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol. This molecule is a critical intermediate featuring a phenylpropanolamine scaffold, heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) such as fluoxetine and atomoxetine[1],[2].

The predominant synthetic route involves a Mannich condensation to form a β -amino ketone, followed by its reduction[1]. While theoretically straightforward, the reduction step is notorious for yield fluctuations due to competing degradation pathways and isolation challenges. This guide provides field-proven, self-validating methodologies to ensure high-yield, reproducible synthesis.

Diagnostic Workflow: Troubleshooting Yield Loss

Troubleshooting Start Low Yield of Target Alcohol Check Conduct TLC/GC of Crude Mixture Start->Check Unreacted Unreacted Ketone Present Check->Unreacted Degradation Acetophenone / Enone Present Check->Degradation Loss No Organics in Extract Check->Loss Post-Workup Fix1 Stabilize NaBH4 in 10% NaOH Unreacted->Fix1 Hydride Depletion Fix2 Maintain Temp Strictly at 10°C Degradation->Fix2 Retro-Mannich Fix3 Adjust Aqueous pH > 10 Loss->Fix3 Amine Protonation

Diagnostic decision tree for resolving low yields in the reduction step.

Knowledge Base & FAQs

Q1: My reduction stalls, and TLC shows unreacted 3-(dimethylamino)-1-phenylpropan-1-one. Why is the NaBH₄ failing to drive the reaction to completion? Causality & Solution: Sodium borohydride (NaBH₄) undergoes rapid solvolysis in protic solvents like methanol, generating hydrogen gas and depleting the active hydride species before ketone reduction can complete. To prevent this, do not add solid NaBH₄ directly to the methanolic reaction mixture. Instead, pre-dissolve the NaBH₄ in 10% aqueous NaOH. The highly alkaline environment stabilizes the borohydride anion, preventing premature hydrolysis and ensuring complete conversion[3].

Q2: I am observing significant amounts of acetophenone and 1-phenyl-2-propen-1-one in my crude product. What causes this degradation? Causality & Solution: The intermediate, 3-(dimethylamino)-1-phenylpropan-1-one, is a β -amino ketone (Mannich base). Under basic conditions (especially during the addition of the NaBH₄/NaOH solution) and elevated temperatures, it is highly susceptible to a base-catalyzed E1cB-like elimination (retro-Mannich reaction)[1]. This cleaves the molecule into dimethylamine and a vinyl ketone (which can further polymerize). Strict temperature control is mandatory. The reaction must be maintained at exactly 10 °C during the hydride addition to suppress this elimination pathway while allowing the reduction to proceed[3].

Q3: The reaction went to completion by TLC, but my isolated yield after liquid-liquid extraction is very low. Where is the product? Causality & Solution: 3-(Dimethylamino)-1-phenylpropan-1-ol contains a basic tertiary amine. During the reaction quench, if the aqueous phase is not sufficiently basified, the amine remains protonated as a water-soluble salt. It will not partition into the organic layer (e.g., ethyl acetate), resulting in massive yield loss. You must verify that the aqueous phase pH is strictly >10 using aqueous ammonia or NaOH before extraction[3].

Q4: How do I manage related impurities that carry over into downstream API synthesis? Causality & Solution: Impurities formed during this step, such as unreacted dimethylamine or elimination products, can lead to downstream regulatory failures. For example, in fluoxetine synthesis, residual dimethylamine can lead to the formation of the heavily monitored "Fluoxetine Dimethyl Amine Impurity"[4]. Thorough washing of the organic layer with brine and precise stoichiometric control during the Mannich condensation are required to minimize these related substances.

Quantitative Process Parameters

The following table summarizes the causal impact of critical process parameters on the final yield of 3-(dimethylamino)-1-phenylpropan-1-ol.

Process ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact & Yield Outcome
Reaction Temperature > 20 °C10 °C Suppresses base-catalyzed retro-Mannich elimination. Yield increases from ~60% to >95%[3].
NaBH₄ Delivery Method Solid addition to MethanolDissolved in 10% aq. NaOH Prevents rapid solvolysis/hydrolysis of the hydride source, ensuring complete ketone reduction[3].
Aqueous Workup pH pH 7.0 - 8.5pH > 10.0 Ensures the tertiary amine is fully deprotonated (free base) for efficient partitioning into the organic phase[3].

Self-Validating Standard Operating Procedure (SOP)

This protocol describes the optimized reduction of 3-(dimethylamino)-1-phenylpropan-1-one to 3-(dimethylamino)-1-phenylpropan-1-ol, incorporating self-validating checkpoints to guarantee scientific integrity[3].

Materials Required:

  • 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich base)

  • Methanol (Analytical Grade)

  • Sodium Borohydride (NaBH₄)

  • 10% Aqueous NaOH solution

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 1.0 equivalent of 3-(dimethylamino)-1-phenylpropan-1-one in methanol (approx. 5 volumes).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 10 °C.

    • Self-Validation Checkpoint 1: Do not proceed until the internal thermometer reads 10 °C to prevent thermal degradation.

  • Hydride Preparation: In a separate vial, dissolve 1.0 equivalent of NaBH₄ in 10% aq. NaOH (approx. 2 volumes relative to substrate mass).

  • Controlled Addition: Add the NaBH₄/NaOH solution dropwise to the methanolic ketone solution over 30 minutes.

    • Self-Validation Checkpoint 2: Monitor the internal temperature continuously. If the temperature exceeds 12 °C, pause the addition until it cools back to 10 °C.

  • Reaction Maturation: Stir the resulting solution at 10 °C for 3 hours.

    • Self-Validation Checkpoint 3: Perform TLC (Eluent: EtOAc/Hexane). The reaction is validated as complete when the starting material spot completely disappears.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

  • Aqueous Workup & Extraction: Dilute the concentrated residue with water and add ethyl acetate.

    • Self-Validation Checkpoint 4 (Critical): Test the aqueous layer with pH paper. Adjust with 10% aq. NaOH or aqueous NH₃ until the pH is strictly >10. Failure to validate this will result in the product remaining in the aqueous layer.

  • Isolation: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3-(dimethylamino)-1-phenylpropan-1-ol (Typical yield: 96%)[3].

Synthesis Pathway Overview

Pathway Step1 Acetophenone + Paraformaldehyde + Dimethylamine HCl Step2 Mannich Condensation (Reflux, 2-propanol) Step1->Step2 Step3 3-(Dimethylamino)-1- phenylpropan-1-one HCl Step2->Step3 Crystallization Step4 Reduction (NaBH4 / NaOH) (Methanol, 10°C) Step3->Step4 Step5 3-(Dimethylamino)-1- phenylpropan-1-ol Step4->Step5 pH > 10 Extraction

Two-step synthetic workflow from acetophenone to the target alcohol.

References

  • Title: Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - MDPI Source: mdpi.com URL: [Link]

  • Title: Fluoxetine Impurities and Related Compound - Veeprho Source: veeprho.com URL: [Link]

Sources

Technical Support Center: Troubleshooting Mannich Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mannich Reactions. As a cornerstone of organic synthesis and drug discovery, the multicomponent Mannich reaction is unparalleled for constructing β -amino carbonyl compounds. However, researchers frequently encounter bottlenecks such as poor yields, retro-Mannich cleavage, and stereochemical scrambling.

This guide provides field-proven diagnostic workflows, causality-based troubleshooting FAQs, and standardized protocols to ensure your syntheses are robust, reproducible, and self-validating.

Diagnostic Logic: Identifying the Root Cause

Before altering your reaction parameters, use the diagnostic logic tree below to isolate the physicochemical cause of your experimental failure.

MannichDiagnostics Start Reaction Analysis (TLC / LC-MS) Yield Low Yield / Starting Material Recovered Start->Yield Stereo Poor Enantiomeric or Diastereomeric Excess Start->Stereo Side Polyalkylation / Aldol Byproducts Start->Side Retro Retro-Mannich Cleavage (Check Workup Temp/pH) Yield->Retro Diagnose TS Suboptimal Transition State (Check Imine Geometry) Stereo->TS Diagnose Equiv Stoichiometry Imbalance (Use Excess Ketone) Side->Equiv Diagnose

Root cause diagnostic logic for common Mannich reaction failures.

Troubleshooting Guides & FAQs

Issue 1: Low Yields and the Retro-Mannich Pathway

Q: I am recovering my starting materials (ketone/aldehyde and amine) after the workup, even though LC-MS showed complete product formation during the reaction. What is happening?

Causality & Expert Insight: You are experiencing a retro-Mannich reaction. Mannich bases are inherently thermally labile and highly sensitive to pH extremes[1]. During a standard aqueous workup or high-temperature solvent evaporation, the activation energy barrier for the reverse reaction is easily overcome. The β -amino carbonyl product collapses back into the enol and iminium intermediates, which subsequently hydrolyze into your starting materials.

Self-Validating Fix: To validate that the issue is workup-dependent, pull a 50 μ L aliquot directly from the reaction mixture, dilute it in cold mobile phase, and run an immediate LC-MS. If the product is present, you must switch to a strictly low-temperature, non-aqueous workup protocol (See Protocol A).

Issue 2: Inverted or Poor Stereoselectivity

Q: My proline-catalyzed direct Mannich reaction is yielding poor enantiomeric excess (ee) and unexpected diastereomeric ratios compared to my standard aldol reactions. Why?

Causality & Expert Insight: The stereochemical outcome of proline-catalyzed Mannich reactions is fundamentally opposite to that of proline-catalyzed aldol reactions[2]. In an aldol transition state, the aldehyde substituent assumes a pseudoequatorial conformation to minimize steric strain. However, in the Mannich reaction, the (E)-imine intermediate is significantly more stable than the (Z)-imine. This thermodynamic preference forces the imine substituent into a pseudoaxial arrangement to avoid steric clash with the proline ring's carboxylic acid moiety during the intramolecular proton transfer. This dictates a strong anti stereoselectivity for the Mannich product[2].

Fix: Ensure you are using the correct catalyst loading (typically 20 mol%) and maintaining strict thermal control (0 °C) to preserve the integrity of the rigid pseudoaxial transition state[3].

Issue 3: Polyalkylation and Aldol Side Reactions

Q: I am observing multiple spots on TLC, including double-alkylation products and β -hydroxy carbonyl (aldol) adducts. How do I control chemoselectivity?

Causality & Expert Insight: In a three-component one-pot system, liberated formaldehyde (or other aldehydes) can react directly with the enolizable ketone to form aldol adducts before the iminium ion has a chance to form. Furthermore, if your initial Mannich base retains enolizable α -protons, it can undergo a second alkylation event, leading to polyaminoalkylation[4].

Fix: Shift the reaction kinetics. Use preformed Mannich reagents (e.g., Eschenmoser's salt) to bypass in situ iminium formation entirely. If a one-pot method is strictly required, use a massive stoichiometric excess of the ketone (e.g., 5 equivalents) to outcompete the polyalkylation pathway[4].

Quantitative Data: Catalyst & Condition Comparison

Selecting the right catalytic system is critical for optimizing yield and stereoselectivity. The table below synthesizes comparative data across different modern Mannich protocols.

Catalyst SystemSubstrate TypeSolvent MediumTypical YieldStereoselectivityKey Troubleshooting Note
(S)-Proline (20 mol%) Aldehyde + Ketone + AnilineNeat / THF70–94%>90% ee (anti)Requires pseudoaxial imine TS; keep at 0 °C[2][3].
SiCl₄ Cyclic Ketone + Aromatic AldehydeSolvent-free (Neat)>85%High anti-selectivityHighly moisture sensitive; neat conditions prevent side reactions[5].
DBSA (Surfactant) Aliphatic Aldehydes + AminesWater (Colloidal)63–71%Substrate dependentRequires 5 equiv. of ketone to suppress polyaminoalkylation[4].

Standardized Experimental Protocols

Protocol A: Low-Temperature Non-Aqueous Workup (Retro-Mannich Prevention)

Use this protocol when handling thermally labile or pH-sensitive Mannich bases[1].

  • Thermal Quench: Upon reaction completion (verified by TLC), immediately plunge the reaction flask into an ice-water bath to drop the internal temperature to 0–5 °C.

  • Solvent Removal: If the reaction solvent is volatile (e.g., THF, DCM), transfer the mixture to a rotary evaporator. Evaporate the solvent under high vacuum while keeping the water bath strictly below 20 °C.

  • Trituration (Aqueous Bypass): Instead of an aqueous wash, triturate the crude residue with a cold, non-polar solvent (e.g., hexanes or diethyl ether). This will precipitate the desired Mannich base while keeping non-polar impurities in solution.

  • Direct Purification: Load the resulting crude material directly onto a silica gel column pre-equilibrated with your eluent. Avoid utilizing acidic modifiers (like TFA) in your chromatography unless absolutely necessary, as they can trigger column-mediated cleavage.

Protocol B: Proline-Catalyzed Asymmetric Mannich Reaction

This self-validating workflow ensures high enantiomeric excess by controlling the transition state geometry[3].

MannichWorkflow S1 1. Component Mixing Aldehyde + Amine + Ketone S2 2. Catalyst Addition (S)-Proline at 0°C S1->S2 S3 3. Reaction Monitoring Verify Imine Consumption S2->S3 S4 4. Low-Temp Quench Ice Bath (0-5°C) S3->S4 S5 5. Non-Aqueous Workup Direct Chromatography S4->S5

Optimized experimental workflow for asymmetric Mannich reactions.

  • System Purge: Equip a round-bottomed flask with a magnetic stir bar and flush thoroughly with argon.

  • Component Mixing: Charge the flask with the amine (1.0 equiv) and the aldehyde (1.02 equiv) in an appropriate solvent (e.g., THF or DMSO). Stir for 30 minutes to allow the intermediate imine to form.

  • Ketone Addition: Add the ketone component (often used in excess, up to 5.0 equiv, to prevent side reactions).

  • Catalyst Initiation: Cool the internal temperature to 0 °C using a cryostat. Add (S)-proline (20 mol%) in a single portion.

  • Incubation & Monitoring: Stir the mixture at 0 °C for 12 hours. Monitor the disappearance of the imine intermediate via TLC.

  • Workup: Once complete, follow Protocol A to isolate the enantioenriched β -amino ketone.

References

  • Organic Syntheses - SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION Source: Organic Syntheses, Org. Synth. 2008, 85, 287 URL:[Link]

  • ACS Publications - Origins of Opposite Absolute Stereoselectivities in Proline-Catalyzed Direct Mannich and Aldol Reactions Source: Organic Letters 2003, 5, 9, 1527–1530 URL:[Link]

  • ACS Publications - Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water Source: Organic Letters 2002, 4, 1, 123–125 URL:[Link]

  • Academie des Sciences - Catalytic stereoselective Mannich reaction under solvent-free conditions Source: Comptes Rendus Chimie, Volume 15, Issue 4, 2012 URL: [Link]

Sources

Section 1: Reagent Selection & Mechanism Troubleshooting (FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-Demethylation Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex mechanistic and practical challenges associated with removing N-methyl groups from tertiary amines.

Because tertiary C–N bonds possess high dissociation energies, their selective cleavage without disrupting complex molecular architectures (such as those found in opiate alkaloids or active pharmaceutical ingredients) requires precise chemical control[1]. This center is structured to troubleshoot the most common failure points across classical, chloroformate-based, and modern photochemical methodologies.

Q1: Why does the von Braun reaction cause ring-opening in my cyclic alkaloid substrates instead of the desired N-demethylation? Causality & Mechanism: The von Braun reaction utilizes cyanogen bromide (BrCN) to form a quaternary N-cyanoammonium bromide intermediate[2]. The subsequent step relies on a nucleophilic attack by the bromide anion to cleave an alkyl group. While the N-methyl group is typically the least sterically hindered, cyclic amines with electronically activated adjacent bonds (e.g., benzylic or allylic positions) present a lower energy barrier for C–N bond cleavage. Consequently, the bromide anion attacks the ring carbon, leading to irreversible ring-opening rather than the desired N-demethylation[1]. Actionable Solution: Abandon BrCN for complex cyclic scaffolds. Transition to chloroformate reagents, specifically 1-chloroethyl chloroformate (ACE-Cl). ACE-Cl provides superior chemoselectivity because the breakdown of its intermediate carbamate relies on targeted thermal elimination rather than simple nucleophilic displacement[1][3].

Q2: I am using 1-chloroethyl chloroformate (ACE-Cl), but after the methanolysis step, my yield of the secondary amine is extremely low. What is the mechanistic failure? Causality & Mechanism: ACE-Cl mediated N-demethylation is a two-step process: (1) formation of a 1-chloroethyl carbamate intermediate in a non-polar solvent like 1,2-dichloroethane (DCE), and (2) methanolysis to yield the secondary amine hydrochloride[1]. The most common failure point is the incomplete removal of the DCE solvent before adding methanol. The decomposition of the 1-chloroethyl carbamate into the secondary amine, acetaldehyde, and CO₂ requires sustained thermal activation (methanol reflux at ~65°C). If DCE remains in the flask, it alters the boiling point and solvation environment, preventing decarboxylation. Furthermore, any unreacted ACE-Cl left over will react with methanol to form methyl 1-chloroethyl carbonate, prematurely generating HCl which can trap unreacted tertiary amine starting material[3]. Actionable Solution: Ensure absolute solvent evaporation under high vacuum after the carbamate formation step. Implement the self-validating protocol detailed in Section 3.

Q3: I want to replace toxic reagents with a greener photochemical method, but I am seeing over-oxidation and complex byproduct mixtures. How do I control the reaction? Causality & Mechanism: Photochemical N-demethylation operates via a single-electron transfer (SET) mechanism. A photocatalyst (e.g., Ru/Ir complexes or organic dyes) excited by visible light accepts an electron from the tertiary amine, forming an ammoniumyl radical cation[2]. Loss of an α-proton generates a carbon-centered radical, which is oxidized by molecular oxygen to an iminium ion, followed by hydrolysis to the secondary amine[4]. Over-oxidation occurs when the iminium ion is not rapidly hydrolyzed, allowing it to undergo further radical reactions or oxygenation to form amides. Additionally, excessive reactive oxygen species (ROS) can degrade the alkaloid skeleton[4]. Actionable Solution: Introduce a mild electron-modulating additive like 1,4-diazabicyclo[2.2.2]octane (DABCO) to control the SET rate. Ensure the reaction is run in a solvent mixture with sufficient water or under mildly acidic conditions to trap and hydrolyze the iminium ion immediately upon formation[1].

Section 2: Visualizing the Demethylation Pathways

Understanding the exact intermediate stages is critical for troubleshooting stalled reactions. Below are the mechanistic pathways for the two most reliable N-demethylation strategies.

ACE_Cl_Mechanism A Tertiary Amine (Starting Material) B ACE-Cl Addition (1,2-Dichloroethane, Reflux) A->B C Quaternary Ammonium Chloride Intermediate B->C Nucleophilic Attack D 1-Chloroethyl Carbamate + Alkyl Chloride C->D Elimination E Methanolysis (MeOH, Reflux, 65°C) D->E Solvent Swap F Secondary Amine HCl + Acetaldehyde + CO2 E->F Decarboxylation

Mechanistic workflow of ACE-Cl mediated N-demethylation of tertiary amines.

Photochemical_Pathway N1 Tertiary N-Methylamine N2 Photocatalyst (e.g., Ru/Ir) + Visible Light N1->N2 N3 Ammoniumyl Radical Cation (SET Oxidation) N2->N3 Electron Transfer N4 α-Amino Radical (- H+) N3->N4 Deprotonation N5 Iminium Ion (2nd SET Oxidation) N4->N5 Oxidation (O2) N6 Hydrolysis (H2O/H+) N5->N6 N7 Secondary Amine + Formaldehyde N6->N7 C-N Cleavage

Single-electron transfer (SET) pathway for photochemical N-demethylation.

Section 3: Quantitative Data & Self-Validating Protocols

To select the appropriate method for your API or alkaloid, consult the performance metrics below.

Table 1: Quantitative Comparison of N-Demethylation Methods

MethodologyPrimary ReagentTypical Yield (%)Reaction Time (h)Regioselectivity (N-Me vs. Ring)Toxicity / Safety Profile
von Braun Reaction Cyanogen Bromide (BrCN)33 - 86%2 - 12Poor to ModerateExtremely High (Toxic gas release)
Chloroformate Cleavage 1-Chloroethyl chloroformate75 - 95%1 - 4ExcellentModerate (Corrosive, moisture sensitive)
Photoredox Catalysis Ru/Ir complexes + Light53 - 95%4 - 24GoodLow (Mild conditions, aerobic)

(Data synthesized from standardized alkaloid modification trials[1][2][4])

Protocol A: Self-Validating ACE-Cl N-Demethylation

This protocol utilizes built-in validation checkpoints to prevent the methanolysis failure described in Q2.

  • Carbamate Formation: Dissolve the tertiary amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Cool to 0°C.

  • Reagent Addition: Dropwise, add 1-chloroethyl chloroformate (ACE-Cl, 1.2 - 3.0 eq). Allow the mixture to warm to room temperature, then reflux (83°C) for 1–2 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Do not proceed until the tertiary amine starting material is completely consumed. The carbamate intermediate will appear as a less polar spot on TLC.

  • Critical Solvent Exchange: Cool the reaction to room temperature. Remove the DCE completely under reduced pressure (rotary evaporator followed by high vacuum for 30 minutes). Self-Validation: The residue must be a thick syrup or foam with zero detectable DCE odor.

  • Methanolysis: Dissolve the crude carbamate in anhydrous methanol. Reflux (65°C) for 1 hour.

  • Validation Checkpoint 2 (Gas Evolution): Observe the reaction; successful decarboxylation will release CO₂ gas bubbles during the initial heating phase.

  • Isolation: Concentrate the methanol in vacuo. The product remains as the highly pure secondary amine hydrochloride salt, requiring no additional HCl[1].

Protocol B: Aerobic Photochemical N-Dealkylation

Designed to prevent over-oxidation by ensuring rapid iminium hydrolysis[4].

  • Reaction Assembly: In a borosilicate glass vial, combine the tertiary amine (1.0 eq), Ru(bpy)₃Cl₂ photocatalyst (1-2 mol%), and DABCO (10 mol%) in a solvent mixture of CH₃CN:H₂O (9:1 ratio).

  • Oxygenation: Sparge the solution with a gentle stream of O₂ or ambient air for 5 minutes.

  • Irradiation: Seal the vial and irradiate with a blue LED light source (450 nm) at room temperature.

  • Validation Checkpoint 1 (Colorimetry/LC-MS): Monitor the reaction every 2 hours. The presence of the iminium ion can often be detected via LC-MS. The 10% water content ensures this intermediate is hydrolyzed to the secondary amine and formaldehyde almost instantaneously, preventing amide formation.

  • Purification: Once starting material is consumed (typically 4-12 hours), dilute with ethyl acetate, wash with saturated aqueous NaHCO₃, and purify the organic layer via silica gel chromatography.

References

  • [1] Title: N-Dealkylation of Amines - PMC Source: nih.gov URL:[Link]

  • [4] Title: Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis Source: acs.org URL:[Link]

  • [2] Title: Dealkylation Reactions of Amines Source: thieme-connect.de URL:[Link]

  • [3] Title: 1-Chloroethyl chloroformate - Wikipedia Source: wikipedia.org URL:[Link]

Sources

minimizing impurities in the synthesis of fluoxetine from 3-(dimethylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of fluoxetine from 3-(dimethylamino)-1-phenylpropan-1-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthetic route, with a core focus on identifying and minimizing process-related impurities. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the highest purity of your final active pharmaceutical ingredient (API).

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

FAQ 1: The Overall Synthetic Strategy

Question: What is the common synthetic pathway from 3-(dimethylamino)-1-phenylpropan-1-ol to fluoxetine, and what are the critical impurity-generating steps?

Answer: The synthesis of fluoxetine from 3-(dimethylamino)-1-phenylpropan-1-ol involves two primary transformations: a nucleophilic aromatic substitution (SNAr) for O-arylation and a subsequent N-demethylation. The order of these steps can vary, but a common and effective route involves first performing the O-arylation on your starting material to produce the N,N-dimethyl intermediate, followed by selective demethylation to yield fluoxetine.

The two most critical stages for impurity control are:

  • O-Arylation: This step involves reacting the hydroxyl group of 3-(dimethylamino)-1-phenylpropan-1-ol with an activated aryl halide, typically 4-chlorobenzotrifluoride. This reaction is highly exothermic and can lead to side products if not properly controlled.[1]

  • N-Demethylation: This step removes one methyl group from the tertiary amine. The choice of demethylating agent is crucial, as incomplete reactions can leave the N,N-dimethyl intermediate as a major impurity, while harsh reagents can generate additional byproducts.[2][3]

Synthetic_Workflow cluster_0 Synthesis of Fluoxetine Start 3-(Dimethylamino)-1- phenylpropan-1-ol Intermediate N,N-Dimethylfluoxetine (NMP) Start->Intermediate O-Arylation (4-Chlorobenzotrifluoride, Strong Base) Product Fluoxetine Base Intermediate->Product N-Demethylation (e.g., Ethyl Chloroformate) Final Fluoxetine HCl Product->Final Salt Formation (HCl)

Caption: High-level workflow for fluoxetine synthesis.

FAQ 2: Troubleshooting the O-Arylation Reaction

Question: My O-arylation reaction with 4-chlorobenzotrifluoride is sluggish and gives a low yield. What factors should I investigate?

Answer: A low-yielding O-arylation is typically traced back to the base/solvent system or reaction temperature. This SNAr reaction requires a strong base to deprotonate the alcohol, creating a potent nucleophile.

Key Troubleshooting Points:

  • Base Strength & Solubility: Sodium hydride (NaH) in a polar aprotic solvent like dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) is effective.[1][4] Potassium tert-butoxide (t-BuOK) is another strong base that can be used.[3][5] Ensure the base is fresh and not passivated.

  • Solvent Anhydrousness: Water will consume the strong base and inhibit the reaction. Ensure your solvents are rigorously dried before use.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. This reaction is highly exothermic.[1] A controlled temperature, often between 80-100°C, is necessary.[6] One advanced technique to manage the exotherm is "evaporative cooling," where a co-solvent like toluene is added. Its boiling point helps dissipate heat, providing excellent temperature control and simplifying downstream processing.[1]

O_Arylation_Troubleshooting cluster_main O-Arylation Failure Analysis Problem Low Yield / Incomplete Reaction Cause1 Ineffective Deprotonation Problem->Cause1 Cause2 Poor Temperature Management Problem->Cause2 Cause3 Reagent Quality Problem->Cause3 Solution1a Use stronger base (NaH, t-BuOK) Cause1->Solution1a Solution1b Ensure anhydrous solvent (DMA, DMSO) Cause1->Solution1b Solution2a Implement precise heating control (80-100°C) Cause2->Solution2a Solution2b Consider evaporative cooling (Toluene co-solvent) Cause2->Solution2b Solution3a Use fresh, high-purity 4-chlorobenzotrifluoride Cause3->Solution3a

Caption: Troubleshooting logic for the O-arylation step.

FAQ 3: Managing N-Demethylation Impurities

Question: My final product is consistently contaminated with the starting N,N-dimethylfluoxetine. How can I improve the N-demethylation step?

Answer: Incomplete demethylation is a frequent challenge. While classic reagents like cyanogen bromide are effective, they are highly toxic and not suitable for large-scale production.[2][7] A widely adopted and more practical alternative is the use of haloformates, such as ethyl chloroformate or methyl chloroformate.[8]

Mechanism and Optimization: The reaction proceeds by forming a carbamate intermediate, which is then hydrolyzed under basic or acidic conditions to yield the N-methyl amine (fluoxetine).

  • Reaction with Haloformate: Ensure at least one full equivalent of the haloformate is added, often at reflux in a solvent like toluene.[8] The reaction progress can be monitored by HPLC or TLC.

  • Hydrolysis: The subsequent hydrolysis of the carbamate is critical. This is typically achieved by heating with a strong base like sodium hydroxide in an alcohol-water mixture.[8] Incomplete hydrolysis will result in carry-over of the carbamate intermediate into the final product. Ensure sufficient reaction time and temperature for this step.

If the N,N-dimethyl impurity persists, consider increasing the equivalents of the demethylating agent or extending the reaction time. Purification of the final product via recrystallization of the hydrochloride salt is also highly effective at removing this less polar impurity.[9]

FAQ 4: Identifying and Quantifying Impurities

Question: What are the primary impurities I should be looking for, and what are the best analytical methods to detect them?

Answer: Impurities in fluoxetine can be classified into three main categories: those from the 4-chlorobenzotrifluoride starting material, those arising from the SNAr reaction, and those related to the amine side-chain synthesis and modification.[9] A robust analytical method is essential for control.

Common Impurities & Analytical Methods

Impurity NamePotential SourceRecommended Analytical Technique
3-(Dimethylamino)-1-phenylpropan-1-ol Unreacted starting materialHPLC-UV, GC-MS
N,N-Dimethylfluoxetine (NMP) Incomplete N-demethylationHPLC-UV, LC-MS
Fluoxetine Carbamate Intermediate Incomplete hydrolysis after demethylationHPLC-UV, LC-MS
N-Nitroso Fluoxetine Reaction with nitrosating agentsLC-MS/MS (for trace levels)[10]
Positional Isomers Impurities in 4-chlorobenzotrifluorideHPLC-UV (requires reference standard)[9]

Primary Analytical Method: A gradient reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection (typically at 215 nm) is the workhorse for impurity profiling of fluoxetine.[11] For identifying unknown peaks and quantifying potentially genotoxic impurities (like nitrosamines) at very low levels, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS) is indispensable.[10][12]

Part 2: Recommended Experimental Protocols

These protocols provide a starting point for laboratory synthesis. They should be optimized based on your specific equipment and scale.

Protocol 1: O-Arylation of 3-(Dimethylamino)-1-phenylpropan-1-ol

This protocol is adapted from principles described in the literature, emphasizing control of exothermy.[1]

  • Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-(dimethylamino)-1-phenylpropan-1-ol (1.0 eq) and anhydrous dimethylacetamide (DMA, ~5-10 volumes).

  • Base Addition: While stirring under nitrogen, carefully add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise at room temperature. An exotherm will be observed.

  • Deprotonation: Stir the resulting slurry at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Arylation: Add 4-chlorobenzotrifluoride (1.1 eq) dropwise via a syringe. The reaction is highly exothermic; maintain the internal temperature below 100°C using an external cooling bath.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-95°C and maintain for 12-20 hours, monitoring by HPLC until starting material is consumed (<2%).

  • Work-up: Cool the mixture to room temperature and cautiously quench by slowly adding isopropanol, followed by water. Extract the product into an organic solvent like toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N,N-dimethylfluoxetine (NMP).

Protocol 2: N-Demethylation via Haloformate

This procedure is based on the well-established von Braun reaction modification.[8]

  • Setup: Dissolve the crude NMP (1.0 eq) from the previous step in toluene (~10 volumes) in a flask equipped with a stirrer and reflux condenser.

  • Reagent Addition: Add ethyl chloroformate (1.5 eq) and heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction by HPLC for the disappearance of the starting NMP.

  • Hydrolysis: Cool the reaction mixture. Add a solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water. Heat the new mixture to reflux for 6-8 hours to hydrolyze the carbamate intermediate.

  • Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude fluoxetine free base.

Protocol 3: Purification by Salt Formation

Final purification is critical for removing process-related impurities.[2]

  • Dissolution: Dissolve the crude fluoxetine base in a suitable solvent, such as diethyl ether or toluene.

  • Precipitation: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through it, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Isolation: Stir the resulting slurry at 0-5°C for at least one hour. Collect the white precipitate of fluoxetine hydrochloride by filtration.

  • Washing & Drying: Wash the filter cake with cold diethyl ether and dry under vacuum at 40-50°C to a constant weight. The purity should be assessed by HPLC.[9]

References
  • Franklin, A., & Nelson, E. (n.d.). Synthesis of Fluoxetine. Bridgewater College Digital Commons.
  • EP0380924A1 - Process for the preparation of fluoxetine hydrochloride. (n.d.). Google Patents.
  • Silversmith, E. F. (1998). The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 75(10), 1266.
  • Ahmad, S., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society.
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.). Google Patents.
  • de Fátima, Â., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3A), 495-499.
  • EP0529842A2 - Production of fluoxetine and new intermediates. (n.d.). Google Patents.
  • US5166437A - Process for the preparation of fluoxetine. (n.d.). Google Patents.
  • Silversmith, E. F. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education.
  • Ring, B. J., et al. (2000). (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 28(10), 1143-1149.
  • Reddy, G. S., et al. (2023). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Journal of Chemistry.
  • Ramana, M. M. V., et al. (2014). Controlling the Exothermicity of O-Arylation by Evaporative Cooling during the Process Development of Fluoxetine Hydrochloride. Organic Process Research & Development, 18(7), 865-871.
  • Miles, W. H., et al. (1998). Enantioselective synthesis of (S)- and (R)-fluoxetine hydrochloride. Tetrahedron, 54(33), 9963-9972.
  • WO1999067196A1 - Fluoxetine process from benzoylpropionic acid. (n.d.). Google Patents.
  • Kumar, V., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(4), 336-351.
  • WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride. (n.d.). Google Patents.
  • Shah, J., et al. (2012). Quantitative Determination of Fluoxetine in Pharmaceuticals and Plasma Samples Using Bromatometric Method. American Journal of Analytical Chemistry, 3(12), 828-835.
  • Amshe, M., et al. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development, 4(5), 361-366.
  • Kumar, P., et al. (2024). ESTIMATION OF TRACE LEVEL OF N-NITROSO FLUOXETINE IMPURITY IN FLUOXETINE CAPSULES BY LC-MS/MS. International Journal of Applied Pharmaceutics, 16(2), 224-233.

Sources

Technical Support Center: Optimizing Greener Synthesis of Aryl Vinyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the green synthesis of aryl vinyl ketones (commonly known as chalcones and enones). This guide provides drug development professionals and synthetic chemists with troubleshooting strategies, mechanistic insights, and validated protocols for optimizing Claisen-Schmidt condensations using sustainable chemistry principles.

Experimental Workflow & Decision Matrix

G Start Reactants: Aryl Ketone + Aryl Aldehyde Decision Select Green Activation Method Start->Decision Mech Mechanochemistry (Mortar/Pestle or Ball Mill) Decision->Mech MW Microwave Irradiation (Pulsed Heating) Decision->MW US Ultrasound / Green Solvent (Glycerin/Water) Decision->US Cat1 Solid Base Catalyst (NaOH / KOH pellets) Mech->Cat1 Cat2 Solid Acid / Clay (Mg(HSO4)2 / Montmorillonite) MW->Cat2 Cat3 Aqueous Base (Dilute KOH) US->Cat3 React Claisen-Schmidt Condensation (Aldol Addition + Dehydration) Cat1->React Cat2->React Cat3->React Workup Green Isolation: Cold Water Wash & Filtration React->Workup Product Target: Aryl Vinyl Ketone (Chalcone) Workup->Product

Decision matrix for green synthesis of aryl vinyl ketones via Claisen-Schmidt condensation.

Troubleshooting Guides & FAQs

Q1: I am experiencing low yields and incomplete conversion when using solvent-free mechanochemical grinding. How can I drive the reaction to completion? A: Incomplete conversion in solvent-free mechanochemistry (grinding) is typically caused by insufficient mass transfer or a mismatch in the physical states of the reactants. The Claisen-Schmidt condensation relies on the formation of a deep eutectic melt or intimate solid-state mixing. If both the aryl ketone and the aldehyde have high melting points, the activation energy for solid-state diffusion remains too high. Causality & Solution: To resolve this, ensure you are using a highly active solid base, such as freshly ground solid NaOH or KOH, which acts both as a catalyst and a dehydrating agent to drive the equilibrium forward. 1 that grinding equivalent amounts of methyl ketones and aldehydes with solid NaOH for 3-10 minutes yields chalcones efficiently without organic solvents[1]. The mechanical shear forces overcome the lattice energy of the solid reactants, initiating the aldol addition and subsequent dehydration.

Q2: During microwave-assisted synthesis, my aryl vinyl ketone product degrades, or I observe significant polymerization. How do I prevent this? A: Aryl vinyl ketones are highly reactive α,β -unsaturated systems. Under continuous microwave irradiation, localized superheating (hot spots) can trigger thermal degradation, Michael addition oligomerization, or Cannizzaro side-reactions. Causality & Solution: The causality lies in the dielectric heating mechanism; polar functional groups absorb microwave energy rapidly, causing uncontrolled temperature spikes. To self-validate your protocol, switch from continuous irradiation to a pulsed microwave heating program. Furthermore, utilizing an environmentally benign solid support like Mg(HSO4)₂ can act as a heat sink and a mild Lewis acid, providing2[2]. Microwave methods can reduce reaction times from 12-48 hours to just 1-4 minutes[3].

Q3: How do I isolate and purify the synthesized chalcones without reverting to toxic halogenated solvents like dichloromethane (DCM)? A: Traditional workups rely heavily on DCM for liquid-liquid extraction. In green synthesis, the goal is to precipitate the product directly from the reaction matrix. Causality & Solution: Aryl vinyl ketones are generally hydrophobic. If the reaction is conducted under solvent-free conditions or in green solvents (like glycerin), you can induce precipitation by neutralizing the reaction mixture with cold, dilute aqueous HCl. The neutralization of the phenolate/enolate intermediates drastically reduces the solubility of the chalcone, forcing it out of the aqueous phase. The self-validating step here is to monitor the pH: once it reaches pH 6-7, the target compound will form a solid mass that can be isolated via simple Büchner filtration and washed with cold water[1]. Final purification should be performed via like ethanol, achieving >95% purity.

Q4: Can I use water as a solvent for synthesizing highly lipophilic prenylated chalcones? A: Water is the ultimate green solvent, but lipophilic substrates (like prenylated acetophenones) suffer from poor solubility, leading to biphasic mixtures and stalled kinetics. Causality & Solution: To overcome the hydrophobic effect, 3 using 40% KOH in an ethanol/water co-solvent system provides sufficient solubility and dielectric heating to drive the reaction of prenylated derivatives in under 5 minutes[3]. The ethanol acts as a green co-solvent that bridges the dielectric gap between water and the lipophilic organic precursors, allowing the enolate to form and react efficiently.

Quantitative Data: Comparison of Synthesis Methods

Synthesis MethodCatalyst SystemReaction TimeYield RangeEnvironmental Impact (E-factor)
Conventional (Reflux) Aqueous NaOH / EtOH12 - 48 hours40 - 70%High (Toxic solvents, high energy)
Mechanochemical (Grinding) Solid NaOH / KOH3 - 15 mins85 - 98%Very Low (Solvent-free, room temp)
Microwave-Assisted Mg(HSO4)₂ or Clays1 - 5 mins80 - 95%Low (High energy efficiency)
Green Solvent (Glycerin) Dilute NaOH1 - 3 hours73 - 94%Low (Biodegradable solvent)

Self-Validating Experimental Protocols

Protocol 1: Solvent-Free Mechanochemical Synthesis of Chalcones

This protocol utilizes mechanical shear to drive the Claisen-Schmidt condensation without external solvents.

  • Reactant Preparation: Weigh equimolar amounts (e.g., 5 mmol) of the aryl ketone and aryl aldehyde.

    • Causality: An exact 1:1 ratio prevents the formation of bis-chalcone byproducts.

  • Catalyst Addition: Add 1.5 equivalents of solid NaOH pellets into a porcelain mortar.

    • Causality: Solid NaOH acts as both the base to generate the enolate and the dehydrating agent to drive the elimination step.

  • Grinding (Activation): Grind the mixture vigorously using a pestle for 3–10 minutes.

    • Self-Validation: The reaction is visually self-validating; the dry powders will transition into a brightly colored (usually yellow/orange) sticky paste or solid mass, indicating successful carbon-carbon bond formation and water release[1].

  • Green Isolation: Suspend the resulting solid mass in 20 mL of ice-cold distilled water and neutralize dropwise with 10% HCl until the pH reaches 6-7.

    • Self-Validation: The product will precipitate completely upon neutralization. Filter the solid via a Büchner funnel.

  • Purification: Recrystallize the crude product from hot ethanol to remove unreacted starting materials.

Protocol 2: Microwave-Assisted Green Synthesis using Solid Catalysts

This protocol uses dielectric heating and solid-state catalysis to rapidly synthesize sensitive enones.

  • Matrix Preparation: In a 20 mL microwave-safe vial, mix the aryl ketone (1 mmol) and aryl aldehyde (1 mmol) with 200 mg of solid Mg(HSO4)₂[2].

    • Causality: The solid support provides a high surface area for the reaction and prevents thermal runaway by absorbing excess microwave energy.

  • Pulsed Irradiation: Place the vial in a laboratory microwave. Irradiate using a pulsed program (e.g., 30 seconds ON at 150W, 10 seconds OFF) for a total of 1–4 minutes.

    • Causality: Pulsing prevents localized superheating and thermal degradation of the α,β -unsaturated ketone.

    • Self-Validation: Check the reaction via TLC (using a green eluent like ethyl acetate/heptane) during the OFF cycles. The complete disappearance of the ketone spot validates the endpoint.

  • Workup: Extract the product by washing the solid support with hot ethanol and filtering. Concentrate the filtrate under reduced pressure to yield the pure aryl vinyl ketone.

References

  • Source: National Institutes of Health (PMC)
  • Solvent-free synthesis of chalcones using Mg(HSO4)
  • Atom-Efficient, Solvent-Free, Green Synthesis of Chalcones by Grinding Source: Taylor & Francis URL
  • Green synthesis, structure–activity relationships, in silico molecular docking, and antifungal activities of novel prenylated chalcones Source: Frontiers URL
  • Green Synthesis of Chalcones and Microbiological Evaluation Source: SciELO URL

Sources

enhancing the reaction efficiency of aza-Michael additions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aza-Michael Addition Technical Support Center . As a Senior Application Scientist, I have designed this diagnostic guide to address the most persistent bottlenecks in C-N bond formation via conjugate addition. While the aza-Michael reaction is a cornerstone of modern synthetic chemistry, achieving quantitative yields with unreactive amines or sterically hindered Michael acceptors requires precise thermodynamic and kinetic control.

Below, you will find a mechanistic troubleshooting framework, diagnostic FAQs, quantitative benchmarking data, and self-validating experimental protocols to optimize your reaction efficiency.

I. Mechanistic Logic & Troubleshooting Pathway

To troubleshoot an aza-Michael addition, you must first isolate the kinetic barrier. The diagram below maps the fundamental reaction pathway and the logical interventions required when facing common failure modes such as slow rates or poor chemoselectivity.

AzaMichael A Amine Donor (Nucleophile) D Nucleophilic Attack (C-N Bond Formation) A->D B Alkene Acceptor (Electrophile) B->D C Catalyst Activation (LUMO Lowering / HOMO Raising) C->D Lowers Ea E Zwitterionic / Enolate Intermediate D->E H Issue: Slow Rate (Poor Nucleophile) D->H F Proton Transfer E->F G β-Amino Product F->G I Issue: Bis-Addition (Over-alkylation) G->I J Solution: Cu-Catalyst or IL Dual-Activation H->J K Solution: Stoichiometry & Thermodynamic Control I->K J->C

Aza-Michael Addition: Mechanistic pathways and troubleshooting logic.

II. Diagnostic FAQs

Q1: My reaction with anilines (aromatic amines) to α,β-unsaturated ketones is stalling at <30% conversion. How can I drive this to completion? Causality & Solution: Aromatic amines are inherently poor Michael donors due to the delocalization of the nitrogen lone pair into the aromatic ring. Uncatalyzed reactions will inevitably stall. To overcome this, you must enhance the nucleophilicity of the amine (HOMO raising) or activate the alkene (LUMO lowering). Recommendation: Implement a Copper-catalyzed system. Utilizing 3–7 mol % of a CuCl complex with a phosphine or imidazolium salt ligand in the presence of Potassium tert-butoxide (KOt-Bu) at ambient temperature drastically accelerates the reaction. The Cu-complex coordinates with the alkene, lowering its LUMO, while the base facilitates the deprotonation of the amine, forming a highly nucleophilic copper-amide intermediate. This protocol routinely achieves >98% conversion in 3-6 hours[1].

Q2: I am using a primary aliphatic amine, but I am getting a complex mixture of mono-adduct and bis-adduct (over-alkylation). How do I control chemoselectivity? Causality & Solution: Primary amines can undergo a second conjugate addition because the resulting secondary amine (mono-adduct) is often more nucleophilic than the starting primary amine. Recommendation: Chemoselectivity must be thermodynamically and sterically controlled. First, adjust your stoichiometry to a 1.2:1.0 ratio of amine to alkene. Second, consider running the reaction under thermodynamic control using KOt-Bu, which allows reversible addition, funneling the equilibrium toward the more stable mono-adduct[2]. Alternatively, using ionic liquids (ILs) stabilizes the mono-adduct through a highly polar microenvironment and sterically hinders the approach of a second bulky Michael acceptor[3].

Q3: We are trying to eliminate volatile organic solvents (VOCs) from our workflow. Are there efficient solvent-free catalysts for aza-Michael additions? Causality & Solution: Yes. Solvent-free conditions not only align with green chemistry principles but also dramatically increase the effective concentration of reactants, accelerating the kinetics. Recommendation: 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids, specifically [DABCO-PDO][OAc], act as dual-role catalysts. The acetate anion acts as a hydrogen-bond acceptor to activate the amine (increasing nucleophilicity), while the DABCO cation activates the carbonyl oxygen of the Michael acceptor via hydrogen bonding (enhancing electrophilicity). This push-pull mechanism enables >95% yields at room temperature without solvent[4]. Choline-amino acid ionic liquids, such as [Cho][Pro], also offer exceptional solvent-free kinetics, achieving full conversion in as little as 5 minutes[3].

III. Quantitative Data & Benchmarking

The following table summarizes the efficiency of various catalytic systems to help you select the optimal conditions for your specific substrates.

Catalyst SystemMichael DonorMichael AcceptorConditionsTimeYield (%)Chemoselectivity
None (Control) BenzylamineMethyl AcrylateMeOH, RT24 h75%Poor (15% bis-adduct)
[bmim][PF6] BenzylamineMethyl AcrylateSolvent-free, RT8 h92%Excellent (Mono only)
CuCl / KOt-Bu AnilinePent-1-en-3-oneToluene, RT1-3 h89%Excellent
Potassium tert-butoxide Heterocyclesβ-substituted acrylatesTHF, RT1-2 h55-94%Excellent
[DABCO-PDO][OAc] Secondary Aminesα,β-Unsaturated AmidesSolvent-free, RT2-4 h95%Excellent
[Cho][Pro] DibutylamineAcrylonitrileSolvent-free, RT5 min>95%Excellent

IV. Validated Experimental Protocols

Protocol A: Copper-Catalyzed Addition of Aromatic Amines

Purpose: High-yield C-N bond formation for poorly nucleophilic aromatic aza-heterocycles and anilines via LUMO-lowering / HOMO-raising[1].

  • Preparation of Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuCl (3.0 mol %), a suitable phosphine ligand (e.g., DPEPhos, 3.0 mol %), and KOt-Bu (3.0 mol %).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the mixture and stir at room temperature for 15 minutes to allow the active copper-alkoxide/amide complex to form.

    • Self-Validation Check: The reaction mixture should transition from a pale suspension to a homogeneous colored solution upon active catalyst formation.

  • Substrate Addition: Add the aromatic amine (1.0 mmol) followed dropwise by the α,β-unsaturated olefin (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor progression via TLC or GC-MS (typically complete within 3–6 hours).

    • Troubleshooting: If the reaction stalls, verify the anhydrous nature of the toluene; trace moisture rapidly protonates and deactivates the active Cu-amide intermediate.

  • Quenching & Purification: Quench the reaction by exposing it to air and filtering through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Solvent-Free Green Protocol using Choline-Based Ionic Liquids

Purpose: Ultra-fast, eco-friendly addition for aliphatic amines using dual-activation catalysis[3].

ILWorkflow S1 1. Reactant Mixing Amine + Acceptor S2 2. Catalyst Addition 25 mol% [Cho][Pro] S1->S2 S3 3. Solvent-Free Agitation (RT) S2->S3 S4 4. Phase Separation Add Et2O / DCM S3->S4 S5 5. Silica Filtration Remove IL S4->S5 S6 6. Pure Adduct Evaporation S5->S6

Workflow for solvent-free aza-Michael addition using ionic liquid catalysis.

  • Reaction Setup: In a standard 10 mL round-bottom flask, combine the aliphatic amine (1.2 mmol) and the Michael acceptor (1.0 mmol).

  • Catalyst Introduction: Add the choline-amino acid ionic liquid (e.g., [Cho][Pro]) at 25 mol % (0.25 mmol). No additional solvent is required.

  • Agitation: Stir the neat mixture vigorously at room temperature.

    • Self-Validation Check: The high polarity of the IL will induce a micro-emulsion, facilitating mass transfer. If the mixture remains completely phase-separated and unreactive after 30 minutes, slight gentle heating (40 °C) may be required to overcome the activation energy barrier for highly hindered secondary amines.

  • Completion: Monitor by TLC. High-reactivity substrates (e.g., dibutylamine + acrylonitrile) will reach 100% conversion in 5–10 minutes.

  • Product Isolation: Dissolve the crude mixture in diethyl ether (Et2O) or dichloromethane (DCM). The IL is insoluble in Et2O and will separate. Filter the mixture through an Allihn-type filter tube containing a small bed of silica gel to remove residual IL and excess amine.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure aza-Michael adduct.

V. References

  • Title: Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach Source: rsc.org URL: [Link]

  • Title: Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins Source: acs.org URL: [Link]

  • Title: Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429 Source: acs.org URL: [Link]

  • Title: DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions Source: organic-chemistry.org URL: [Link]

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Context

The enantiomerically pure amino alcohol, (R)-3-(methylamino)-1-phenylpropan-1-ol , is a foundational chiral building block in medicinal chemistry. It serves as the critical precursor for synthesizing active pharmaceutical ingredients (APIs) such as the norepinephrine reuptake inhibitor Atomoxetine and specific enantiomeric analogs of Fluoxetine[1]. Because the pharmacological efficacy of these central nervous system (CNS) agents is strictly stereospecific, achieving high enantiomeric excess (ee) during synthesis is a non-negotiable quality attribute[2].

This guide provides an objective, data-driven comparison of the three primary synthetic methodologies used to produce this chiral intermediate: Asymmetric Catalytic Reduction , Classical Chiral Resolution , and Chiral Precursor Ring-Opening . By detailing the mechanistic causality and providing self-validating experimental protocols, this document equips process chemists with the insights needed to select and scale the optimal route.

Mechanistic Comparison of Synthetic Strategies

Asymmetric Catalytic Reduction (The Chemocatalytic Benchmark)

Mechanism & Causality: This route relies on the direct enantioselective hydrogenation of a prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one. By utilizing a transition metal catalyst—typically Rhodium (Rh) coordinated with a highly sterically hindered chiral phosphine ligand like DuanPhos—a rigid chiral pocket is formed[2]. The spatial geometry of the DuanPhos ligand dictates the facial selectivity of the hydride transfer, overwhelmingly favoring the formation of the (R)-configuration.

  • Advantage: Exceptional atom economy and high enantiomeric excess (>93% ee).

  • Limitation: Requires high-pressure hydrogen infrastructure and expensive proprietary ligands.

Classical Chiral Resolution (The Traditional Workhorse)

Mechanism & Causality: When the racemic mixture (±)-3-(methylamino)-1-phenylpropan-1-ol is synthesized via cost-effective achiral methods (e.g., Mannich reaction followed by standard reduction), classical resolution is employed. The addition of a chiral resolving agent, such as (S)-(+)-Mandelic acid, forms diastereomeric salts[2]. The causality of separation is driven entirely by thermodynamics: the differential solubility of these diastereomers in a specific solvent matrix (e.g., acetone/MTBE) causes the less soluble (R)-amino alcohol / (S)-mandelic acid salt to selectively crystallize.

  • Advantage: Utilizes inexpensive, readily available reagents without the need for specialized reactors.

  • Limitation: The maximum theoretical yield of the desired enantiomer is capped at 50%, necessitating waste management or complex recycling of the (S)-enantiomer.

Synthesis via Chiral Precursor (Ring-Opening Strategy)

Mechanism & Causality: This strategy circumvents the need for asymmetric induction during the reaction by starting with a pre-existing chiral scaffold, such as enantiopure 2-methyl-5-phenylisoxazolidine[3]. Under a hydrogen atmosphere with Palladium on Carbon (Pd/C), the weak N-O bond of the isoxazolidine ring undergoes selective reductive cleavage (hydrogenolysis). Because the reaction conditions are mild, the benzylic stereocenter is perfectly preserved, directly yielding the (R)-amino alcohol.

  • Advantage: Complete stereoretention (no racemization risk) and avoids expensive chiral transition metals.

  • Limitation: The economic burden is shifted upstream to the procurement of the enantiopure isoxazolidine precursor.

Quantitative Performance Comparison

The following table synthesizes the experimental performance data for each route to facilitate objective decision-making[1],[2].

Synthetic StrategyStarting MaterialKey Reagents / CatalystYield (%)Enantiomeric Excess (ee)Industrial Fit
Asymmetric Reduction 3-(methylamino)-1-phenylpropan-1-one[Rh(COD)(DuanPhos)]BF₄, H₂90 - 93%93 - 99%Excellent for large-scale, high atom economy
Chiral Resolution (±)-3-(methylamino)-1-phenylpropan-1-ol(S)-(+)-Mandelic acid~28 - 35%*> 93.1%Moderate; limited by 50% max theoretical yield
Chiral Precursor (R)-2-Methyl-5-phenylisoxazolidine5% Pd/C, H₂> 90%> 98%**Good, highly dependent on precursor supply chain

*Yield is calculated based on the initial racemic mixture. **Final ee is strictly dependent on the optical purity of the starting precursor.

Decision-Making Workflow for Route Selection

To determine the most viable synthetic route for your specific laboratory or manufacturing environment, follow the logical progression outlined below.

RouteSelection Start Target: (R)-3-(methylamino) -1-phenylpropan-1-ol Q1 High-pressure H2 infrastructure available? Start->Q1 Q2 Rh-DuanPhos catalyst cost acceptable? Q1->Q2 Yes RouteB Route 2: Chiral Resolution (Mandelic Acid) Q1->RouteB No Q3 Enantiopure isoxazolidine precursor available? Q2->Q3 No RouteA Route 1: Asymmetric Reduction (Rh-DuanPhos) Q2->RouteA Yes Q3->RouteB No RouteC Route 3: Precursor Ring-Opening (Pd/C) Q3->RouteC Yes

Decision workflow for selecting the optimal synthetic route based on infrastructure and cost.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify success at critical junctures.

Protocol 1: Asymmetric Reduction via Rh-DuanPhos[2]

Objective: Enantioselective reduction of a prochiral ketone. Validation Checkpoint: The reaction is self-validating through real-time hydrogen uptake monitoring; the cessation of pressure drop definitively indicates reaction completion without the need for intermediate sampling.

  • Preparation: In a nitrogen-purged high-pressure reactor, dissolve 3-(methylamino)-1-phenylpropan-1-one hydrochloride (10.0 g, 50 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Introduce a catalytic amount (e.g., 0.1 mol%) of [Rh(COD)(DuanPhos)]BF₄. Causality Note: Strict anaerobic conditions must be maintained here, as oxygen will irreversibly oxidize the electron-rich phosphine ligand, destroying the chiral pocket.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 5–50 atm (typically 30 atm is optimal). Stir the mixture vigorously at 30 °C.

  • Monitoring: Monitor the hydrogen mass flow. The reaction typically reaches completion within 12-16 hours.

  • Workup: Vent the reactor safely. Remove the methanol under reduced pressure. Partition the residue between 1M NaOH (aq) and dichloromethane to liberate the free base. Purify via crystallization to afford the pure (R)-enantiomer.

Protocol 2: Chiral Resolution via (S)-(+)-Mandelic Acid[2]

Objective: Diastereomeric salt crystallization from a racemic mixture. Validation Checkpoint: The optical rotation of the first crystalline crop serves as an immediate validation of enantiomeric enrichment before proceeding to free-base liberation.

  • Solution Preparation: Dissolve racemic 3-(methylamino)-1-phenylpropan-1-ol (25.0 g, 152 mol) in a binary solvent system consisting of 200 mL dimethyl ketone (acetone) and 200 mL methyl tert-butyl ether (MTBE).

  • Resolving Agent Addition: Add (S)-(+)-mandelic acid (11.5 g, 76 mmol, 0.5 eq) in one portion. Heat the resulting mixture to 50 °C to ensure complete dissolution.

  • Seeding & Crystallization: Causality Note: Seed the solution with authentic crystals of the S-(+)-mandelic acid salt of the (R)-amine. This prevents supersaturation and forces selective nucleation of the desired diastereomer. Stir at 50 °C for 1 hour, then cool to ambient temperature over one hour.

  • Isolation: Stir for an additional 16 hours. Filter the crystalline solid and wash with cold MTBE.

  • Free Base Liberation: Suspend the isolated salt in water, basify to pH 11 using NaOH, and extract with an organic solvent to recover the enantiopure (R)-3-(methylamino)-1-phenylpropan-1-ol.

Protocol 3: Reductive Cleavage of Chiral Isoxazolidine[3]

Objective: Hydrogenolysis of the N-O bond while retaining stereochemistry. Validation Checkpoint: TLC or HPLC monitoring confirms the disappearance of the heterocyclic starting material, validating the selective cleavage.

  • Setup: Prepare a solution of (R)-2-methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) in tetramethylene sulfone (38.1 g) within a glass pressure reactor.

  • Catalyst Addition: Add 1.9 g of 5% Palladium on carbon (Pd/C). Causality Note: Pd/C specifically targets the weaker N-O bond for hydrogenolysis without possessing the activation energy required to cleave the benzylic C-O or C-N bonds under these mild conditions.

  • Reaction: Heat the vessel to 50 °C and pressurize with hydrogen gas to 40 psig. Maintain vigorous stirring for 24 hours.

  • Quench & Filter: Vent the reactor. Introduce ethanol (38.1 g) to dilute the mixture and reduce viscosity. Filter the entire mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst.

  • Isolation: Concentrate the filtrate under vacuum to yield the target (R)-amino alcohol.

Analytical Validation for Quality Control

To ensure the integrity of the synthesized (R)-3-(methylamino)-1-phenylpropan-1-ol, rigorous analytical validation is required. According to ICH guidelines, 4[4] offers the high sensitivity and selectivity needed for trace enantiomeric impurity profiling.

Standard GC-MS Protocol: Because the analyte has low volatility, derivatization is mandatory. Samples must be derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70 °C for 30 minutes prior to injection. Analysis is performed using an electron ionization (EI) source and a capillary column suitable for amines (e.g., DB-5ms), utilizing Selected Ion Monitoring (SIM) mode for precise quantification[4].

References

  • Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones Source: Wiley-VCH URL:[Link]

Sources

comparing sodium borohydride vs. catalytic hydrogenation for ketone reduction

Author: BenchChem Technical Support Team. Date: March 2026

Sodium Borohydride vs. Catalytic Hydrogenation for Ketone Reduction: A Comprehensive Methodological Guide

For researchers and drug development professionals, the reduction of a ketone to a secondary alcohol is a foundational transformation. Selecting the appropriate reduction methodology dictates not only the yield and purity of the final active pharmaceutical ingredient (API) but also the scalability, safety, and environmental footprint of the process. Two paradigms dominate this space: chemical hydride transfer using sodium borohydride ( NaBH4​ ) and heterogeneous catalytic hydrogenation .

This guide objectively compares these two methodologies, analyzing their mechanistic divergence, chemoselectivity profiles, and operational protocols to provide a self-validating framework for synthetic design.

Mechanistic Divergence: Ionic vs. Heterogeneous Pathways

The fundamental difference between these two methods lies in their physical states and electron transfer mechanisms.

Sodium Borohydride ( NaBH4​ ) operates via a homogeneous, ionic mechanism[1]. The boron-hydrogen bonds possess a partial negative charge, rendering the hydrogen atoms highly nucleophilic[2]. The hydride ion ( H− ) attacks the electron-deficient carbonyl carbon of the ketone, pushing the π -electrons onto the oxygen to form a tetrahedral alkoxide intermediate[2]. Because the hydride is a poor leaving group, this nucleophilic addition is irreversible, driving the reaction to completion[2]. The reaction is typically conducted in polar protic solvents (like methanol or ethanol), which stabilize the transition state and subsequently protonate the alkoxide to yield the secondary alcohol[2],[3].

Catalytic Hydrogenation is a heterogeneous process that occurs at the solid-liquid-gas interface[4],[5]. Hydrogen gas ( H2​ ) adsorbs onto the surface of a transition metal catalyst (e.g., Palladium on Carbon, Platinum Oxide, or Raney Nickel), dissociating into active metal-hydrogen bonds[4]. The ketone simultaneously adsorbs onto the metal surface. The hydrogen atoms are then transferred sequentially to the carbon and oxygen atoms of the carbonyl group—typically resulting in a syn-addition—before the newly formed secondary alcohol desorbs from the catalyst[4],[2].

G Ketone Ketone (C=O) NaBH4 NaBH4 (Hydride Donor) Ketone->NaBH4 H2Metal H2 + Metal Catalyst (Pd/C, Raney Ni) Ketone->H2Metal NucleophilicAttack Nucleophilic Attack (Ionic Mechanism) NaBH4->NucleophilicAttack Alkoxide Tetrahedral Alkoxide Intermediate NucleophilicAttack->Alkoxide Protonation Protonation (Solvent/Acid) Alkoxide->Protonation SecAlcohol Secondary Alcohol Protonation->SecAlcohol Adsorption Surface Adsorption (Heterogeneous) H2Metal->Adsorption SynAddition Syn-Addition of H (Sequential) Adsorption->SynAddition Desorption Product Desorption SynAddition->Desorption Desorption->SecAlcohol

Logical flow of ionic hydride transfer vs. heterogeneous catalytic hydrogenation.

Chemoselectivity and Substrate Scope

In complex molecule synthesis, chemoselectivity is paramount. The choice between NaBH4​ and catalytic hydrogenation is often dictated by the presence of other reducible functional groups.

  • NaBH4​ Selectivity: Sodium borohydride is a mild, highly controlled reducing agent[6]. It selectively reduces aldehydes and ketones while leaving carboxylic acids, esters, amides, and unactivated carbon-carbon double bonds (alkenes/alkynes) completely intact[2],[6]. This makes it the premier choice for late-stage ketone reduction in multifunctional APIs.

  • Catalytic Hydrogenation Selectivity: While highly efficient, hydrogenation is less chemoselective. The conditions required to reduce a highly stable C=O bond (often requiring moderate heat, 25–100°C, and pressure, 1–5 atm) will almost certainly reduce any alkene or alkyne present in the molecule[4],[2]. While Raney Nickel is highly effective for ketones due to its porous structure and high surface area, it will still indiscriminately reduce carbon-carbon double bonds[4].

Quantitative Comparison Matrix
ParameterSodium Borohydride ( NaBH4​ )Catalytic Hydrogenation ( H2​ / Metal)
Mechanism Homogeneous, Ionic Hydride TransferHeterogeneous, Surface Adsorption
Alkene/Alkyne Tolerance High (Remains intact)Low (Rapidly reduced)
Ester/Amide Tolerance High (Remains intact)High (Usually remains intact)
Atom Economy Moderate (Generates boron waste)Excellent (100% incorporation of H2​ )
Primary Safety Hazard Exothermic quench, H2​ gas evolutionHighly flammable H2​ gas, pyrophoric catalysts
Scalability Limitations High solvent volumes, aqueous waste streamsRequires specialized high-pressure reactors

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, experimental protocols must be self-validating—meaning the physical phenomena observed during the procedure logically confirm the success and safety of the step.

Protocol A: Sodium Borohydride Reduction of a Ketone

Reference Standard: Reduction of Benzophenone / Fluorenone[7],[8]

  • Solvation: Dissolve 1.0 equivalent of the ketone in a polar protic solvent (e.g., methanol or ethanol).

    • Causality: The protic solvent not only solubilizes the organic substrate but acts as the critical proton source to convert the intermediate alkoxide into the final alcohol[2],[3].

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The reduction is highly exothermic. Cooling controls the reaction kinetics and prevents the rapid, unsafe decomposition of NaBH4​ by the protic solvent[9],[3].

  • Reagent Addition: Add 0.3 to 0.5 equivalents of NaBH4​ portion-wise.

    • Causality: While 1 mole of NaBH4​ theoretically reduces 4 moles of ketone, a slight excess is used because NaBH4​ slowly reacts with the solvent to form alkoxyborohydrides and H2​ gas[2],[3].

  • Empirical Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the UV-active ketone spot and the appearance of a more polar alcohol spot empirically validate the completion of the hydride transfer[7].

  • Quenching: Open to the air, slowly add cold 1 M HCl or water dropwise at 0 °C.

    • Causality: The acid destroys unreacted NaBH4​ and ensures full protonation of the product. Warning: This step leads to vigorous frothing due to the evolution of hydrogen gas; controlled addition prevents reactor over-pressurization[9].

  • Isolation: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol[9].

Workflow Start Dissolve Ketone in Protic Solvent (MeOH/EtOH) Cool Cool to 0°C (Control Exotherm) Start->Cool Add Portion-wise Addition of NaBH4 Cool->Add Monitor Monitor via TLC/NMR (Disappearance of C=O) Add->Monitor Quench Quench with Dilute Acid/Water (Destroy excess NaBH4) Monitor->Quench Extract Liquid-Liquid Extraction (Organic Phase) Quench->Extract Dry Dry & Concentrate (Yield 2° Alcohol) Extract->Dry

Step-by-step experimental workflow for sodium borohydride ketone reduction.
Protocol B: Catalytic Hydrogenation of a Ketone

Reference Standard: Hydrogenation using Raney Nickel or Pd/C[4],[10]

  • Catalyst Preparation: In a heavy-walled hydrogenation vessel, add 1-5 mol% of the transition metal catalyst. Immediately wet the catalyst with the chosen solvent (e.g., ethanol or ethyl acetate) under an inert atmosphere (Argon/Nitrogen).

    • Causality: Dry hydrogenation catalysts (especially Raney Ni and Pd/C) are highly pyrophoric. Wetting them under inert gas prevents the ignition of solvent vapors upon contact with atmospheric oxygen[4],[5].

  • Substrate Addition: Add the ketone dissolved in the reaction solvent to the vessel.

  • Atmospheric Purging: Seal the vessel. Purge the system with inert gas three times, followed by purging with H2​ gas three times.

    • Causality: Completely removing oxygen from the headspace is critical to prevent the formation of an explosive H2​/O2​ mixture[5].

  • Pressurization & Agitation: Pressurize the vessel with H2​ (typically 1-5 atm) and agitate vigorously.

    • Causality: Because the reaction is heterogeneous, the rate is often limited by the mass transfer of H2​ gas into the liquid phase and onto the solid catalyst. Vigorous agitation maximizes the interfacial surface area[9],[11].

  • Empirical Validation (Monitoring): Monitor the pressure gauge.

    • Self-Validation: A steady drop in H2​ pressure indicates active hydrogen uptake. The reaction is complete when the pressure stabilizes and ceases to drop[12].

  • Filtration: Vent the H2​ gas, purge the vessel with inert gas, and filter the heterogeneous mixture through a pad of Celite.

    • Causality: Celite traps the finely divided, highly reactive metal particles, allowing for safe removal without exposing the dry catalyst to air, which could cause a fire[5].

Conclusion for Drug Development Professionals

The decision between sodium borohydride and catalytic hydrogenation hinges on the specific needs of the synthetic step. If the substrate contains reducible functional groups like alkenes or alkynes, sodium borohydride is the mandatory choice due to its pristine chemoselectivity[2],[6]. Furthermore, NaBH4​ requires standard benchtop glassware, making it highly accessible for early-stage discovery chemistry.

Conversely, for large-scale industrial manufacturing where the substrate lacks competing unsaturated bonds, catalytic hydrogenation is superior. It aligns perfectly with green chemistry principles by offering near-perfect atom economy, generating zero stoichiometric chemical waste, and simplifying purification to a mere filtration step[10],[5].

References

Sources

Spectroscopic Profiling and Synthetic Validation of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aryloxypropanamine-class active pharmaceutical ingredients (APIs)—such as fluoxetine and atomoxetine—relies heavily on the precise structural control of intermediate building blocks. The core intermediate, 3-(dimethylamino)-1-phenylpropan-1-ol , represents a critical juncture in this synthetic pipeline. To ensure the integrity of downstream API manufacturing, researchers must rigorously distinguish this compound from its direct synthetic precursor, 3-(dimethylamino)-1-phenylpropan-1-one , and its N-demethylated analog, 3-(methylamino)-1-phenylpropan-1-ol .

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these three analogs. By focusing on their spectroscopic signatures (NMR and FT-IR) and the underlying causality of these shifts, this guide establishes a self-validating framework for structural confirmation and purity analysis.

Chemical Context & Synthetic Causality

The structural evolution from a ketone precursor to a secondary amine analog dictates profound shifts in electron density. Understanding the synthetic pathway is essential for anticipating these spectroscopic changes. The standard industrial route begins with a Mannich reaction to form the ketone, followed by a reduction to the tertiary alcohol, and finally an N-demethylation to yield the secondary amine ().

SyntheticPathway A Acetophenone + Formaldehyde + Dimethylamine B Mannich Reaction (HCl, Reflux) A->B C 3-(dimethylamino)- 1-phenylpropan-1-one (Ketone Precursor) B->C D Reduction (NaBH4, MeOH) C->D E 3-(dimethylamino)- 1-phenylpropan-1-ol (Target Alcohol) D->E F N-Demethylation E->F G 3-(methylamino)- 1-phenylpropan-1-ol (Secondary Amine) F->G

Caption: Synthetic pathway from acetophenone to 3-(methylamino)-1-phenylpropan-1-ol via Mannich reaction.

The Causality of Transformation: The reduction of the carbonyl group to a hydroxyl group eliminates the electron-withdrawing resonance effect on the adjacent aromatic ring. Subsequent N-demethylation alters the steric and electronic environment of the aliphatic chain. These chemical transformations create distinct, quantifiable markers in both NMR and IR spectra, allowing us to build a self-validating analytical workflow.

Spectroscopic Signatures: A Quantitative Comparison

The following table summarizes the diagnostic spectroscopic data used to differentiate the three analogs. The values reflect standard acquisitions in CDCl₃ at 298 K ().

Compound¹H NMR Key Shifts (CDCl₃, δ ppm)¹³C NMR Key Shifts (CDCl₃, δ ppm)FT-IR Key Bands (cm⁻¹)
3-(dimethylamino)-1-phenylpropan-1-one (Ketone Precursor)7.95 (d, 2H, Ar-H ortho to C=O)3.15 (t, 2H, CH₂-C=O)2.30 (s, 6H, N(CH₃)₂)198.5 (C=O)136.8 (Ar-C ipso)45.1 (N(CH₃)₂)1680 (C=O stretch, conjugated)2950 (C-H stretch)
3-(dimethylamino)-1-phenylpropan-1-ol (Target Alcohol)7.25-7.40 (m, 5H, Ar-H)4.90 (dd, 1H, CH-OH)2.30 (s, 6H, N(CH₃)₂)144.5 (Ar-C ipso)74.2 (CH-OH)45.4 (N(CH₃)₂)3200-3400 (O-H stretch, broad)2950 (C-H stretch)
3-(methylamino)-1-phenylpropan-1-ol (Secondary Amine)7.25-7.40 (m, 5H, Ar-H)4.92 (dd, 1H, CH-OH)2.45 (s, 3H, NHCH₃)144.2 (Ar-C ipso)74.0 (CH-OH)36.2 (NHCH₃)3300 (O-H / N-H stretch overlap)2960 (C-H stretch)
Mechanistic Interpretation of Spectral Shifts
  • Aromatic Deshielding (¹H NMR): In the ketone precursor, the magnetic anisotropy and electron-withdrawing nature of the carbonyl group heavily deshield the ortho-aromatic protons, pushing them downfield to ~7.95 ppm. Upon reduction to the alcohol, this effect vanishes, and the aromatic protons collapse into a standard multiplet at 7.25-7.40 ppm ().

  • The Benzylic Indicator (¹H/¹³C NMR): The emergence of the benzylic methine proton (CH-OH) at ~4.90 ppm (and its corresponding ¹³C signal at ~74.2 ppm) serves as the primary diagnostic signal for successful reduction.

  • Vibrational Anharmonicity (FT-IR): The conjugated ketone C=O stretch at 1680 cm⁻¹ is a highly intense, sharp band. Its complete disappearance and replacement by a broad, hydrogen-bonded O-H stretch at 3200-3400 cm⁻¹ is the most rapid method to confirm the elimination of the precursor ().

Field-Proven Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness in your drug development pipeline, experimental protocols must be designed as self-validating systems. The following workflows embed internal checks to guarantee data integrity.

SpectroscopyWorkflow S1 Sample Prep (5-10 mg in CDCl3) S2 FT-IR Spectroscopy (ATR or KBr Pellet) S1->S2 S3 1H-NMR Acquisition (400-600 MHz) S1->S3 S4 13C-NMR Acquisition (100-150 MHz) S1->S4 S5 Data Integration & Shift Analysis S2->S5 S3->S5 S4->S5 S6 Structural Validation & Purity Confirmation S5->S6

Caption: Self-validating spectroscopic workflow for the structural confirmation of synthesized analogs.

Protocol 3.1: Controlled Reduction of the Ketone Precursor

Objective: Synthesize 3-(dimethylamino)-1-phenylpropan-1-ol without over-reduction or thermal degradation.

  • Reaction Setup : Dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (10.0 mmol) in 20 mL of anhydrous methanol. Cool the flask to 0-5 °C using an ice-water bath.

  • Reagent Addition : Slowly add sodium borohydride (NaBH₄, 15.0 mmol) in small portions over 30 minutes.

    • Causality: Gradual addition controls the exothermicity of the hydride transfer. Rapid addition causes thermal spikes that can lead to solvent boil-off and the formation of unwanted ether byproducts.

  • Reaction Progression : Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature (20-25 °C) for an additional 2 hours.

  • Quenching & Extraction : Quench the reaction carefully with 10 mL of distilled water. Adjust the pH to ~10 using 1M NaOH to free-base the tertiary amine. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • System Validation Check : Spot the organic layer on a TLC plate (Silica gel, CH₂Cl₂:MeOH 9:1). The disappearance of the UV-active ketone spot (higher Rf) and the appearance of the alcohol spot (lower Rf, stains with KMnO₄) validates the extraction phase.

Protocol 3.2: Spectroscopic Validation (The Internal Check System)

Objective: Confirm structural identity and quantify analog purity.

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • IR Conversion Check : Acquire an ATR-FTIR spectrum (4000 to 400 cm⁻¹).

    • Self-Validation: The baseline at 1680 cm⁻¹ must be completely flat. Any residual peak here mathematically quantifies unreacted ketone precursor.

  • NMR Acquisition & Integration : Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (256 scans).

  • The Causality Integration Check : In the ¹H NMR spectrum, integrate the benzylic methine proton (CH-OH) at ~4.90 ppm and set its value to exactly 1.00.

    • Self-Validation: The N-methyl singlet at ~2.30 ppm must integrate to exactly 6.00 ± 0.05 for the dimethylamino analog. If the integration is closer to 3.00 , it indicates that N-demethylation has occurred, yielding the methylamino analog. If the integration is >6.10, it indicates residual aliphatic impurities.

References
  • National Center for Biotechnology Information. "3-(Dimethylamino)-1-phenylpropan-1-ol." PubChem Compound Summary for CID 110665. URL:[Link]

  • National Library of Medicine (PMC). "Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application." Molecules. URL:[Link]

  • The Journal of Physical Chemistry A. "Comprehensive Benchmark Results for the Accuracy of Basis Sets for Anharmonic Molecular Vibrations." ACS Publications. URL:[Link]

A Senior Application Scientist's Guide: Asymmetric Reduction vs. Chiral Resolution for Enantiomerically Pure Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Science

In the molecular world, three-dimensional structure is paramount. Many molecules, like our hands, exist as non-superimposable mirror images known as enantiomers. This property, called chirality, is fundamental to biological systems, where enzymes, receptors, and DNA are themselves chiral.[1][2] Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[3] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical need for enantiomerically pure compounds in medicine and other fields.[4]

For researchers and drug development professionals, obtaining a single, desired enantiomer is a frequent and critical challenge. Chemical synthesis of chiral molecules often produces a 50:50 mixture of enantiomers, known as a racemic mixture.[5] To isolate the active pharmaceutical ingredient (API) in its pure form, scientists primarily turn to two powerful strategies: asymmetric synthesis , where a single enantiomer is created directly from a non-chiral precursor, and chiral resolution , where a pre-existing racemic mixture is separated.[5][6]

This guide provides an in-depth, objective comparison of asymmetric reduction—a cornerstone of asymmetric synthesis—and chiral resolution. We will dissect the underlying principles, compare their performance with supporting data, and provide detailed experimental frameworks to empower you, the researcher, to make the most informed and strategic choice for your project.

Part 1: The Direct Approach – Asymmetric Reduction

Asymmetric reduction embodies the elegance and efficiency of modern chemical synthesis. Instead of making a mixture and then separating it, this approach directly converts a flat, non-chiral (prochiral) starting material, such as a ketone, into a specific, single chiral enantiomer.[7][8] This method is a pillar of green chemistry, prized for its high atom economy and theoretical yields approaching 100%.[6][7]

The Principle of Asymmetric Induction

The success of asymmetric reduction hinges on the use of a chiral catalyst. This catalyst, present in small, substoichiometric amounts, creates a chiral environment around the substrate. The reaction proceeds through two possible transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The chiral catalyst stabilizes one of these transition states more than the other, lowering its activation energy.[9] Consequently, the reaction pathway to the desired enantiomer is overwhelmingly favored, a phenomenon known as asymmetric induction.[9]

The catalysts are typically sophisticated coordination complexes of metals like Ruthenium, Rhodium, or Iridium, paired with meticulously designed chiral ligands (e.g., BINAP, DuPhos).[9][10] Alternatively, metal-free organocatalysts can also achieve high levels of stereocontrol.[6][11]

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a generalized workflow for the asymmetric hydrogenation of a ketone using a common Ru-based catalyst system.

Causality Behind the Choices:

  • Inert Atmosphere: Organometallic catalysts are often air- and moisture-sensitive. An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and ensure high activity.

  • Base Activation: Many modern Ru-diphosphine/diamine catalysts are "precatalysts" that require activation with a base to form the catalytically active metal-hydride species.[8]

  • Anhydrous Solvent: Water can interfere with the catalyst and the reaction mechanism, reducing both yield and enantioselectivity.

Materials:

  • Prochiral ketone substrate

  • Chiral catalyst (e.g., (R,R)-TsDPEN-Ru(II) complex)

  • Hydrogen source (high-purity hydrogen gas or a transfer agent like isopropanol or formic acid)[7][12]

  • Anhydrous solvent (e.g., Methanol, Ethanol, Toluene)

  • Base activator (e.g., Potassium tert-butoxide)

  • Standard laboratory glassware, Schlenk line or glovebox, and a pressure-rated reaction vessel.

Step-by-Step Methodology:

  • Vessel Preparation: A pressure-rated reaction vessel is flame-dried under vacuum and backfilled with an inert gas (e.g., Nitrogen) to remove atmospheric oxygen and moisture.

  • Catalyst Loading: Under the inert atmosphere, the prochiral ketone (1.0 equiv), the chiral ruthenium precatalyst (0.001-0.01 equiv), and the anhydrous solvent are added to the vessel.

  • Activation: The base activator (e.g., Potassium tert-butoxide, ~0.02 equiv) is added to the mixture to generate the active catalyst. The mixture is stirred for a short period to ensure complete activation.

  • Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired level (e.g., 10-50 atm). For transfer hydrogenation, the hydrogen donor (e.g., isopropanol) is added, and the reaction is gently heated.

  • Reaction Monitoring: The reaction is stirred vigorously at a controlled temperature. Progress is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a short plug of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification & Analysis: The crude product is purified by flash column chromatography. The yield is determined, and the enantiomeric excess (e.e.) is measured using chiral HPLC or GC analysis.

Data Presentation: Performance of Asymmetric Reduction

The following table summarizes representative data for the asymmetric reduction of various ketones, showcasing the high efficiency and selectivity of this method.

SubstrateCatalyst SystemYield (%)Enantiomeric Excess (e.e., %)Reference
Acetophenone[RuCl₂(p-cymene)₂] / (-)-ephedrine9975 (S)[12]
1-Tetralone(R)-BINAP-Ru(II)10097 (R)[9]
Imidazolyl AcetophenoneTransfer Hydrogenation9399 (S)[8]
α,β-Unsaturated Ketoneη⁶-p-cymene/ruthenium(II)5499 (R)[12]
Workflow Visualization

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_analysis Work-up & Analysis Prochiral_Ketone Prochiral Ketone Reaction_Vessel Inert Atmosphere Reaction Vessel Prochiral_Ketone->Reaction_Vessel Chiral_Catalyst Chiral Catalyst (e.g., Ru-complex) Chiral_Catalyst->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Hydrogenation Hydrogenation (H₂ Gas or Transfer Agent) Reaction_Vessel->Hydrogenation Add H₂ Source Purification Purification (Chromatography) Hydrogenation->Purification Reaction Complete Analysis Chiral HPLC/GC Analysis Purification->Analysis Final_Product Single Enantiomer (>99% e.e., ~100% Yield) Analysis->Final_Product

Caption: Workflow for Asymmetric Reduction.

Part 2: The Separation Strategy – Chiral Resolution

Chiral resolution operates on a fundamentally different principle. It starts with a racemic mixture and separates the two enantiomers.[13] This approach does not create new chiral centers but rather isolates existing ones. The most significant consequence of this strategy is its inherent yield limitation: the maximum theoretical yield for the desired enantiomer is 50% for each separation cycle, as the other half is the unwanted mirror image.[6][13][14]

Methods of Separation

Several techniques exist, each exploiting a different property to distinguish between the enantiomers.

  • Diastereomeric Salt Crystallization: This is a classical and industrially robust method.[14] A chiral resolving agent (an optically pure acid or base) is added to the racemic mixture. It reacts with both enantiomers to form a pair of diastereomeric salts.[13] Unlike enantiomers, diastereomers have different physical properties, including solubility.[14] This difference allows one diastereomer to crystallize selectively from the solution, enabling separation by simple filtration. The resolving agent is then chemically removed to yield the pure enantiomer.[13][14]

  • Kinetic Resolution: This elegant method relies on differences in reaction rates.[15] A chiral catalyst or reagent (often an enzyme) reacts faster with one enantiomer than the other.[6][15] For example, a lipase enzyme might selectively acylate the (R)-amine in a racemic mixture, leaving the (S)-amine unreacted.[16] By stopping the reaction at approximately 50% conversion, one can isolate the unreacted starting material and the newly formed product, both in highly enantioenriched forms.[15][16]

  • Chiral Chromatography: This is a powerful analytical and preparative technique where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[2][4] One enantiomer interacts more strongly with the CSP and is retained longer, allowing the two enantiomers to elute from the column at different times for effective separation.[2]

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine

This protocol outlines a typical lipase-catalyzed acylation for resolving a racemic primary amine.

Causality Behind the Choices:

  • Enzyme Catalyst: Lipases are robust, highly selective, and operate under mild conditions, making them ideal "green" catalysts. Immobilized enzymes are often used for easy removal (filtration) and recycling.[16]

  • Acylating Agent: A mild acylating agent is chosen that reacts efficiently but does not cause non-enzymatic background reactions.

  • Monitoring to 50% Conversion: The highest enantiomeric excess for both the unreacted starting material and the product is typically achieved at or near 50% conversion. Pushing the reaction further will decrease the e.e. of the product as the enzyme begins to slowly acylate the less-favored enantiomer.

Materials:

  • Racemic primary amine (1.0 equiv)

  • Acylating agent (e.g., ethyl acetate, isopropyl methoxyacetate) (0.5-1.0 equiv)[16]

  • Immobilized Lipase (e.g., Lipase B from Candida antarctica, CAL-B)

  • Anhydrous organic solvent (e.g., Toluene, Tetrahydrofuran)

  • Standard laboratory glassware and stirring equipment.

Step-by-Step Methodology:

  • Reaction Setup: To a flask, add the racemic amine (1.0 equiv), the anhydrous organic solvent, and the acylating agent (typically ~0.5 equiv to target 50% conversion).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (often room temperature to 40 °C).

  • Monitoring: Periodically take small aliquots and analyze them by chiral GC or HPLC. Monitor both the disappearance of the starting material and the appearance of the acylated product to determine the percent conversion.

  • Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Separation: The filtrate now contains the unreacted (and enantioenriched) amine and the acylated (and enantioenriched) product. These can be separated using standard techniques like column chromatography or an acid-base extraction.

  • Analysis: Determine the enantiomeric excess (e.e.) of both the recovered, unreacted amine and the acylated product using chiral HPLC or GC.

Data Presentation: Performance of Kinetic Resolution

The table below shows representative results for the kinetic resolution of racemic amines via enantioselective acylation.

| Racemic Amine | Catalytic System | Conversion (%) | Product/SM | e.e. (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1-Phenylethylamine | Lipase / Acetic Anhydride | ~50 | (R)-Amide | >99 |[16] | | 1-Phenylethylamine | Lipase / Acetic Anhydride | ~50 | (S)-Amine | >99 |[16] | | 1,2,3,4-Tetrahydro-1-naphthylamine | Chiral DMAP / Acetic Anhydride | 55 | (S)-Amine | >99 |[16] | | 1,2,3,4-Tetrahydroquinoline | Chiral Phosphine / Benzoyl Chloride | 50 | (R)-Amine | 92 |[16] |

Workflow Visualization

Chiral_Resolution_Workflow cluster_reaction Selective Reaction / Interaction cluster_separation Separation Racemic_Mixture Racemic Mixture (50% R / 50% S) Reaction Selective Transformation (e.g., Acylation of R) Racemic_Mixture->Reaction Resolving_Agent Chiral Resolving Agent (e.g., Enzyme, Chiral Acid) Resolving_Agent->Reaction Separation_Step Physical Separation (Chromatography, Filtration) Reaction->Separation_Step ~50% Conversion Product_R Enriched Product (R) (Max 50% Yield) Separation_Step->Product_R Product_S Enriched Starting Material (S) (Max 50% Yield) Separation_Step->Product_S

Caption: Workflow for Kinetic Chiral Resolution.

Part 3: Head-to-Head Comparison and Decision Framework

The choice between asymmetric reduction and chiral resolution is not arbitrary; it is a strategic decision dictated by the specific goals and constraints of a project.

Core Metrics at a Glance
FeatureAsymmetric ReductionChiral Resolution
Principle Direct synthesis of one enantiomerSeparation of a racemic mixture
Theoretical Max Yield Up to 100%50% (for one enantiomer, per cycle)
Atom Economy HighLow (at least 50% of material is "waste")
Key Advantage High yield and atom economyCan use established separation tech
Common Challenges Catalyst discovery and optimizationInherent 50% yield limit, separation of similar compounds
Scalability Excellent with a good catalystOften straightforward, especially crystallization
Typical Catalysts Chiral metal complexes, OrganocatalystsEnzymes, Chiral resolving agents, Chiral stationary phases
Strategic Decision-Making
  • When Atom Economy and Yield are Paramount: Asymmetric reduction is the clear winner.[6] By avoiding the creation of the unwanted enantiomer altogether, it maximizes the conversion of starting material to the desired product. This is especially crucial when working with expensive or complex starting materials.

  • When Speed to a Small Sample is Needed: Chiral resolution, particularly via chiral HPLC, can be a very fast way to obtain small amounts of both enantiomers for initial biological screening.[2][4] This allows for rapid assessment of both the desired "eutomer" and the potentially problematic "distomer".

  • For Large-Scale Industrial Production: The choice is more nuanced. While asymmetric reduction seems ideal, developing and optimizing a robust catalyst for a specific substrate can be time-consuming and expensive.[6] In contrast, diastereomeric salt crystallization is a well-understood, robust, and often more cost-effective unit operation on an industrial scale, despite its poor atom economy.[4][14]

  • Bridging the Divide - Dynamic Kinetic Resolution (DKR): What if you could have the best of both worlds? Dynamic Kinetic Resolution (DKR) is a powerful hybrid strategy. It combines the selective reaction of kinetic resolution with a second catalyst that simultaneously racemizes the slow-reacting, "unwanted" enantiomer back into the starting racemic mixture.[14][17] This continuous recycling allows the entire batch of starting material to be converted into a single, desired enantiomeric product, achieving a theoretical yield of up to 100%.[14][17]

Decision-Making Framework

Decision_Framework rect_node rect_node final_node final_node Start Start: Need Enantiopure Compound High_Yield Is Max Yield & Atom Economy Critical? Start->High_Yield Known_Catalyst Is a Proven Catalyst Readily Available for Your Substrate? High_Yield->Known_Catalyst Yes Large_Scale Is Large-Scale Production the Primary Goal? High_Yield->Large_Scale No AR_Dev Invest in Catalyst Development Known_Catalyst->AR_Dev No Final_AR Asymmetric Reduction Known_Catalyst->Final_AR Yes DKR_Feasible Is DKR (Racemization) Feasible? Large_Scale->DKR_Feasible No Screening Need Small Amounts of Both Enantiomers for Screening? Large_Scale->Screening Yes Final_CR Chiral Resolution DKR_Feasible->Final_CR No Final_DKR Dynamic Kinetic Resolution DKR_Feasible->Final_DKR Yes Screening->Final_CR No Final_HPLC Chiral Prep-HPLC Screening->Final_HPLC Yes AR Pursue Asymmetric Reduction CR Consider Chiral Resolution Crystallization Focus on Crystallization or Prep-HPLC DKR_Path Develop a DKR Process

Caption: A framework for choosing between synthesis and resolution.

Conclusion and Future Outlook

Neither asymmetric reduction nor chiral resolution is universally superior. They are complementary tools in the chemist's arsenal, and the optimal choice is dictated by a project's specific needs regarding yield, cost, scale, and timeline.

  • Asymmetric Reduction is the more elegant and atom-economical strategy, representing the ideal of modern synthesis. It is the go-to choice when a suitable catalytic system is known and high yield from a valuable precursor is essential.

  • Chiral Resolution remains a pragmatic and powerful workhorse, especially for large-scale processes where established crystallization methods can be more cost-effective to implement than novel catalyst development. Its kinetic variant is a cornerstone of biocatalysis.

The future lies in the continued blurring of these lines. The development of more robust, recyclable, and broadly applicable catalysts—including enzymes and organocatalysts—will make asymmetric synthesis more accessible.[18] Simultaneously, the integration of in-situ racemization to create efficient Dynamic Kinetic Resolution processes transforms classical resolution into a highly atom-economical method.[17] By understanding the fundamental principles and practical trade-offs of each approach, researchers can navigate the complexities of chiral chemistry and efficiently deliver the enantiopure compounds that drive innovation in medicine and science.

References

  • A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis. Benchchem.
  • A fundamentally new approach to asymmetric synthesis. (2024).
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025).
  • Advancement of Chiral Resolution and Separations: Techniques and Applications. (2024).
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.
  • Enantioselective synthesis. Wikipedia.
  • Advanced Chiral Resolution and Purification Strategies. (2026). Arborpharmchem.
  • Asymmetric Routes to Chiral Secondary Alcohols. (2026). Pharmaceutical Technology.
  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews.
  • Chiral resolution. Wikipedia.
  • Modern Methods for Asymmetric Hydrogenation of Ketones. (2006). Organic Chemistry Portal.
  • Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. (2007). Books.
  • Kinetic resolution. Wikipedia.
  • Ardena Insight Chirality in drug development: from racemic mixtures to enantiopure substances.
  • Application Notes and Protocols for the Kinetic Resolution of Amines. Benchchem.
  • The Future of Asymmetric Synthesis: Trends and Innovations. (2024). Chiralpedia.
  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante.

Sources

A Senior Application Scientist's Guide to Evaluating Palladium Catalysts for Racemization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in stereoselective synthesis, particularly within drug development, achieving single-enantiomer products is paramount. Dynamic Kinetic Resolution (DKR) represents a pinnacle of efficiency in this pursuit, theoretically converting 100% of a racemic starting material into a single, desired enantiomer. This process hinges on the successful pairing of a highly selective kinetic resolution catalyst with a rapid and compatible racemization catalyst.

Palladium complexes have emerged as exceptionally versatile and efficient catalysts for the crucial racemization step. However, the term "palladium catalyst" is a broad descriptor for a diverse family of systems, each with unique mechanistic pathways, substrate preferences, and operational requirements. Choosing the optimal catalyst is not a matter of one-size-fits-all; it is a decision based on a deep understanding of the substrate, the desired reaction conditions, and the underlying catalytic cycles.

This guide provides an in-depth comparison of three distinct classes of palladium catalysts frequently employed for the racemization of chiral amines and alcohols. We will move beyond a simple listing of options to dissect the causality behind their performance, offering field-proven insights and actionable experimental data to guide your catalyst selection and process optimization.

Comparative Analysis of Palladium Racemization Systems

We will evaluate three leading systems: Heterogeneous Palladium Nanocatalysts, a Homogeneous Palladium(II) Aerobic Oxidation system, and versatile Homogeneous Palladium(0) systems. Each is assessed on its mechanism, performance with representative substrates, and a detailed, validated protocol.

System 1: Heterogeneous Palladium Nanocatalysts on Solid Supports

Expertise & Experience: Heterogeneous palladium catalysts, such as palladium on activated carbon (Pd/C) or alumina (Pd/Al₂O₃), are workhorses in synthetic chemistry, prized for their operational simplicity, ease of removal (filtration), and recyclability.[1] In the context of racemization, they typically operate via a dehydrogenation-hydrogenation mechanism. The palladium surface facilitates the abstraction of the benzylic or carbinol hydrogen and a hydrogen from the heteroatom (N-H or O-H), forming a transient, achiral imine or ketone intermediate. Subsequent non-stereoselective re-hydrogenation by the palladium hydride species on the surface regenerates the racemate.[2] This method is particularly effective for primary amines and secondary alcohols.

Mechanism: Dehydrogenation-Hydrogenation Pathway The catalytic cycle involves the adsorption of the chiral substrate onto the palladium nanoparticle surface, followed by the removal of two hydrogen atoms to form an achiral intermediate (imine/ketone) and surface-bound palladium hydride species. The intermediate can then be re-hydrogenated from either face, leading to racemization.

G cluster_0 Palladium Nanoparticle Surface S_Enantiomer (S)-Substrate (e.g., Amine) Pd_Surface Pd(0) Surface S_Enantiomer->Pd_Surface Adsorption Imine Achiral Imine Intermediate Pd_Surface->Imine - H₂ (Dehydrogenation) Pd_H2 Pd-H₂ Species Imine->Pd_H2 + H₂ (Hydrogenation) Pd_H2->S_Enantiomer R_Enantiomer (R)-Substrate Pd_H2->R_Enantiomer caption Fig. 1: Racemization via Dehydrogenation-Hydrogenation on a Pd Nanocatalyst.

Fig. 1: Racemization via Dehydrogenation-Hydrogenation on a Pd Nanocatalyst.

Performance Data: The efficacy of palladium nanocatalysts is evident in their application in DKR of primary amines, where rapid racemization is essential to achieve high yields of the acylated product.

SubstrateCatalyst SystemCatalyst LoadingTemp (°C)Time (h)Key Outcome & CommentsReference
(S)-1-phenylethylaminePd Nanocatalyst on resin1 mol %7024Racemization nearly complete (99% ee -> 2% ee). Significantly faster than commercial Pd/C.[1]
(S)-1-(1-Naphthyl)ethylaminePd Nanocatalyst on resin8 mol %10024Catalyst recycled 10 times with no significant loss in racemization efficiency.[1]
(rac)-1-Aminoindane5% Pd/Al₂O₃(Packed Bed Reactor)150(Flow)Integrated into a flow DKR system, enabling a space-time yield >10x higher than batch methods.[3]

Trustworthiness: Validated Experimental Protocol This protocol describes the racemization of an enantiomerically enriched primary amine using a palladium nanocatalyst, adapted from literature procedures.[1]

  • Catalyst Preparation: To a suspension of an appropriate support (e.g., amino-functionalized resin, 1.0 g) in toluene (20 mL), add Pd(OAc)₂ (45 mg, 0.2 mmol).

  • Reduction: Stir the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature for 2 hours to reduce the Pd(II) salt to Pd(0) nanoparticles on the support.

  • Reaction Setup: Filter the prepared catalyst and wash with toluene. Place the catalyst in a reaction vial charged with enantiomerically enriched (e.g., >99% ee) (S)-1-phenylethylamine (1 mmol) and fresh toluene (5 mL).

  • Racemization: Seal the vial and heat the mixture to 70 °C with stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 6, 12, 24 hours). Quench the aliquot, filter the catalyst, and analyze the enantiomeric excess (ee) of the amine using chiral HPLC. Complete racemization is indicated by an ee of ~0%.

System 2: Homogeneous Pd(II)/(-)-Sparteine for Aerobic Oxidative Racemization

Expertise & Experience: This system operates through a fundamentally different mechanism: oxidative kinetic resolution.[4][5] Here, a chiral palladium(II) complex, typically formed with the readily available diamine ligand (-)-sparteine, selectively oxidizes one enantiomer of a secondary alcohol to a ketone faster than the other. When this process is allowed to proceed under conditions where the ketone can be reduced back to the alcohol (often by an external reductant or via transfer hydrogenation), it can function as a racemization cycle. However, in its primary application, the goal is not full racemization but the resolution of the racemate, leaving the unreacted enantiomer in high ee. The key insight is that the catalyst system itself is the engine of racemization via an oxidation-reduction loop. Molecular oxygen from ambient air often serves as the terminal oxidant, making it an environmentally benign process.[4]

Mechanism: Oxidation-Reduction Cycle The catalytic cycle begins with the coordination of the alcohol to the Pd(II) center. A base-assisted, enantioselective β-hydride elimination oxidizes the alcohol to a ketone and forms a Pd(0)-H species. The Pd(0) is then re-oxidized back to Pd(II) by molecular oxygen, completing the cycle. The achiral ketone intermediate is the pivot point for racemization.

G cluster_0 Pd(II) Catalytic Cycle Pd_II L*Pd(II)Cl₂ (L* = (-)-Sparteine) Alcohol_Complex L*Pd(II)-Alcohol Complex Pd_II->Alcohol_Complex + (R,S)-Alcohol - 2 HCl Ketone Achiral Ketone Alcohol_Complex->Ketone β-Hydride Elimination (Base-Assisted) Ketone->Alcohol_Complex + Reductant (for racemization) Pd_0 L*Pd(0) Ketone->Pd_0 Release Pd_0->Pd_II + O₂, + 2 HCl - H₂O caption Fig. 2: Racemization via Pd(II)-Catalyzed Oxidation-Reduction Cycle.

Fig. 2: Racemization via Pd(II)-Catalyzed Oxidation-Reduction Cycle.

Performance Data: This system is evaluated by its selectivity factor (s), which is a measure of the relative rates of oxidation of the two enantiomers. A high selectivity factor is the hallmark of an effective kinetic resolution, which relies on this racemization pathway.

SubstrateCatalyst SystemBaseTemp (°C)Time (h)Key Outcome (Selectivity Factor, s)Reference
1-Phenylethanol[Pd(nbd)Cl₂] / (-)-SparteineCs₂CO₃2324s = 25 (in CHCl₃ with t-BuOH additive)[4]
1-Indanol[Pd(nbd)Cl₂] / (-)-SparteineCs₂CO₃2348s = 11[4]
(E)-4-Phenyl-3-buten-2-ol[Pd(nbd)Cl₂] / (-)-SparteineCs₂CO₃2372s = 20[4]

Trustworthiness: Validated Experimental Protocol This protocol describes the oxidative kinetic resolution of a racemic secondary alcohol, a process that relies on the selective oxidation of one enantiomer.[4]

  • Reaction Setup: In a flask open to the ambient air, combine [Pd(nbd)Cl₂] (norbornadiene palladium(II) dichloride, 5 mol %), (-)-sparteine (15 mol %), and Cs₂CO₃ (1.0 equiv).

  • Solvent and Additives: Add chloroform (CHCl₃, to 0.1 M) and tert-butyl alcohol (2.0 equiv). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add the racemic secondary alcohol (e.g., 1-phenylethanol, 1.0 equiv).

  • Reaction: Stir the reaction vigorously at 23 °C. The open flask allows for the continuous supply of molecular oxygen from the air as the terminal oxidant.

  • Monitoring and Workup: Monitor the reaction by GC or TLC. The reaction is typically stopped at ~50-60% conversion to obtain the unreacted alcohol in high enantiomeric excess. Upon completion, the reaction is filtered through a plug of silica gel and concentrated. The conversion and the enantiomeric excess of the remaining alcohol are determined by chiral GC or HPLC analysis.

System 3: Homogeneous Palladium(0)/Ligand Systems

Expertise & Experience: Homogeneous Pd(0) catalysts, often generated in situ from precursors like Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands, are mainstays of cross-coupling chemistry.[6] Their role in racemization is highly substrate-dependent. For allylic alcohols or amines, racemization can proceed through the formation of a symmetrical π-allyl palladium(II) intermediate.[7] For other substrates, the mechanism can involve oxidative addition of a C-X bond (where X is a leaving group) or C-H activation, followed by steps that scramble the stereocenter and eventual reductive elimination. The choice of ligand (e.g., PPh₃, Buchwald-type biarylphosphines) is critical, as it modulates the steric and electronic properties of the palladium center, directly influencing the rates of the catalytic steps.[8]

Mechanism: π-Allyl Intermediate Pathway (for Allylic Substrates) For an allylic substrate, the cycle involves oxidative addition of the Pd(0) catalyst into the C-O or C-N bond to form a chiral π-allyl Pd(II) complex. This complex can undergo a π-σ-π rearrangement, which equilibrates the two enantiomeric forms of the complex through a symmetrical or rapidly interconverting intermediate. Reductive elimination with a nucleophile (even the leaving group itself) can then occur at either end of the allylic system, regenerating the racemate.

G cluster_0 Pd(0) Catalytic Cycle Pd_0 LₙPd(0) S_Substrate (S)-Allylic Substrate (e.g., Acetate) Pi_Allyl_S (S)-π-Allyl Pd(II) Complex S_Substrate->Pi_Allyl_S Oxidative Addition Pi_Allyl_R (R)-π-Allyl Pd(II) Complex Pi_Allyl_S->Pi_Allyl_R π-σ-π Isomerization R_Substrate (R)-Allylic Substrate Pi_Allyl_R->R_Substrate Reductive Elimination caption Fig. 3: Racemization of an Allylic Substrate via a π-Allyl Pd(II) Intermediate.

Fig. 3: Racemization of an Allylic Substrate via a π-Allyl Pd(II) Intermediate.

Performance Data: The performance of these systems is often demonstrated in the context of stereodivergent synthesis or DKR, where efficient racemization of an intermediate is key.

Substrate TypeCatalyst SystemLigandTemp (°C)Key Outcome & CommentsReference
Racemic Amines (Allylic)Pd(PPh₃)₄ / Chiral Phosphoric AcidPPh₃rtUsed in KR of racemic amines; the Pd catalyst facilitates the cyclization, implying racemization of the starting material is competitive.[9]
Secondary AlcoholsPd(OAc)₂ / Biaryl PhosphineBiaryl Phosphine L240Developed for C-O cross-coupling; the conditions are relevant for potential racemization side reactions or applications.[10]
General Cross-CouplingPd₂(dba)₃Tricyclohexylphosphine80Standard Suzuki conditions; illustrates a common Pd(0)/phosphine system. Racemization is not the primary goal but can occur.[6]

Trustworthiness: Validated Experimental Protocol This protocol outlines a general procedure for setting up a Pd(0)-catalyzed reaction relevant to racemization studies, inspired by conditions for kinetic resolution and cross-coupling.[6][9]

  • Inert Atmosphere: Charge a flame-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol %) and the phosphine ligand (e.g., PPh₃, 10 mol %).

  • Degassing: Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Reagents: Add the degassed solvent (e.g., Toluene or THF). If required for the specific transformation (e.g., DKR), add other reagents like an acyl donor or a base.

  • Substrate Addition: Add the chiral substrate (1.0 equiv) via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and stir.

  • Monitoring: Monitor the racemization of the starting material or the formation of the desired product by chiral HPLC or GC, taking aliquots periodically.

Conclusion and Authoritative Recommendations

The choice of a palladium catalyst for racemization is a critical decision dictated by the substrate and the overall synthetic strategy.

  • For robust and recyclable racemization of primary amines and simple secondary alcohols , heterogeneous palladium nanocatalysts are often the superior choice. Their ease of handling and removal by filtration makes them ideal for process scale-up.

  • For the kinetic resolution of secondary alcohols , the Pd(II)/(-)-sparteine system is a highly specialized and powerful tool. While its primary function is resolution, it operates through a mechanism that is fundamentally a racemization cycle, offering unique opportunities for stereocontrol using air as a green oxidant.

  • For allylic systems or substrates amenable to oxidative addition , homogeneous Pd(0)/ligand complexes offer the greatest tunability. The vast library of available phosphine and NHC ligands allows for fine-tuning of reactivity to achieve racemization under specific, often mild, conditions compatible with other transformations in a one-pot sequence.

Ultimately, successful implementation requires a thorough understanding of the underlying mechanisms. By aligning the catalytic cycle with the nature of your substrate, you can harness the full potential of palladium to achieve efficient racemization, paving the way for highly effective stereoconvergent syntheses.

References

  • Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. (2025). MDPI. Available at: [Link]

  • Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. (2023). ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Available at: [Link]

  • Uozumi, Y., et al. A palladium-catalyst stabilized in the chiral environment of a monoclonal antibody in water. (2014). Chemical Communications. Available at: [Link]

  • Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of Racemic 2-Substituted Quinolines. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Ferreira, E. M., et al. The Palladium-Catalyzed Aerobic Kinetic Resolution of Secondary Alcohols: Reaction Development, Scope, and Applications. (2004). Journal of the American Chemical Society. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. (2016). PMC. Available at: [Link]

  • Kim, J., et al. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. (2007). Organic Letters. Available at: [Link]

  • Lau, S. H., et al. A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. (2023). ACS Publications. Available at: [Link]

  • Zhang, S., et al. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (2020). DSpace@MIT. Available at: [Link]

  • Pàmies, O., & Bäckvall, J.-E. Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. (2001). Chemical Society Reviews. Available at: [Link]

  • Jensen, D. R., & Sigman, M. S. The Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols with Molecular Oxygen. (2001). Caltech. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Available at: [Link]

  • Palladium Catalysts for Aerobic Oxidative Kinetic Resolution of Secondary Alcohols Based on Mechanistic Insight. (2007). ResearchGate. Available at: [Link]

  • Enzyme catalyzed deracemization and dynamic kinetic resolution reactions. (2020). ResearchGate. Available at: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022). ACS Publications. Available at: [Link]

  • Cárdenas, D. J. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). Wiley Online Library. Available at: [Link]

  • Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. (2026). ResearchGate. Available at: [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. Available at: [Link]

Sources

Comparative Efficacy of Chiral Catalysts in Enantioselective Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enantioselective reduction of prochiral ketones and imines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). Achieving high enantiomeric excess (ee) while maintaining operational scalability requires a deep understanding of catalyst-substrate interactions. This guide provides an objective, data-supported comparison of three premier catalytic systems: the transition-metal Ru-BINAP complex, the boron-based Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, and metal-free Chiral Phosphoric Acid (CPA) organocatalysts.

By analyzing the mechanistic causality behind these systems, this guide will empower you to select and validate the optimal catalyst for your specific synthetic workflow.

Quantitative Efficacy & Operational Comparison

To establish a baseline for selection, the following table summarizes the quantitative performance and operational parameters of the three catalytic systems based on benchmark substrate data.

ParameterRu-BINAP (Noyori)CBS OxazaborolidineChiral Phosphoric Acid (CPA)
Optimal Substrates Functionalized ketones (e.g., β -keto esters)Unfunctionalized aryl-alkyl ketonesKetimines, α -iminoesters
Reductant Source H2​ gas (High Pressure)Borane ( BH3​⋅THF ) or CatecholboraneHantzsch Ester / Benzothiazoline
Typical Catalyst Loading 0.05 – 0.5 mol%5 – 10 mol%1 – 5 mol%
Enantiomeric Excess (ee) 95% – >99%90% – 98%90% – 99%
Turnover Number (TON) > 10,000 (Highly scalable)10 – 10020 – 100
Key Advantage Unmatched efficiency for substrates with coordinating heteroatoms.Predictable stereocontrol for sterically differentiated ketones.Biomimetic, metal-free reduction under mild conditions.

Ru-BINAP (Noyori Asymmetric Hydrogenation)

Mechanistic Causality

The Ru-BINAP system relies on a highly rigid C2​ -symmetric chiral environment. The steric bulk of the BINAP backbone forces the phenyl rings attached to the phosphorus atoms to adopt a specific chiral conformation, blocking two diagonal quadrants of the ruthenium center [1]. For substrates like β -keto esters, the neighboring heteroatom is strictly necessary; it acts as a bidentate ligand, coordinating to the Ru center alongside the ketone carbonyl. This dual-coordination locks the substrate into a rigid transition state, ensuring that hydride transfer occurs exclusively to one enantioface [1].

Self-Validating Experimental Protocol: Hydrogenation of Methyl Acetoacetate

This protocol is designed as a self-validating system to ensure catalyst integrity and complete conversion.

  • Catalyst Preparation & Degassing:

    • Action: Dissolve RuCl2​[(R)−BINAP] (0.05 mol%) and methyl acetoacetate in anhydrous, strictly degassed methanol.

    • Causality: Ru(II) complexes are highly susceptible to oxidation. Dissolved oxygen will irreversibly oxidize the phosphine ligands, destroying the chiral pocket.

    • Validation Check: The solution must remain a clear reddish-brown. A shift to green/black indicates catalyst decomposition.

  • Pressurization:

    • Action: Transfer the mixture to a high-pressure Parr reactor and pressurize with H2​ gas to 100 atm at 100 °C.

    • Causality: High pressure ensures the rate of hydrogenation vastly outpaces any uncatalyzed enolization or epimerization side-reactions, locking in the stereochemistry of the keto tautomer [1].

    • Validation Check: Monitor the pressure gauge. A steady pressure drop indicates active hydrogen uptake. A plateau confirms the reaction has reached quantitative conversion.

  • Product Isolation & QC:

    • Action: Vent the reactor, evaporate the solvent, and analyze the crude product.

    • Validation Check: Perform chiral GC analysis against a racemic standard. A successful, uncontaminated run will yield methyl (3R)-3-hydroxybutanoate with >98% ee.

Corey-Bakshi-Shibata (CBS) Oxazaborolidine Catalyst

Mechanistic Causality

The CBS reduction utilizes a chiral oxazaborolidine catalyst to activate both the borane reductant and the ketone. The catalyst's nitrogen atom coordinates to borane, increasing its hydridic character, while the Lewis acidic boron coordinates the ketone's oxygen lone pair. While steric repulsion between the catalyst and the substrate's "large" and "small" groups was traditionally viewed as the sole director of enantioselectivity, recent computational and experimental data prove that London dispersion (LD) forces are equally critical for enantiodiscrimination [2].

Self-Validating Experimental Protocol: Reduction of Acetophenone
  • Catalyst-Reductant Complexation:

    • Action: In a flame-dried flask under argon, mix (S)-CBS catalyst (10 mol%) with BH3​⋅THF (0.6 equivalents) in anhydrous THF at -20 °C.

    • Causality: Pre-mixing allows the formation of the active catalyst-borane complex before any substrate is introduced.

  • Controlled Substrate Addition (Critical Step):

    • Action: Add acetophenone (1.0 equivalent) dissolved in THF via a syringe pump at a strictly controlled rate of 0.033 mL/min [2].

    • Causality: Borane can reduce ketones without the catalyst. Fast addition saturates the catalyst, allowing excess free borane to react directly with the ketone via an uncatalyzed pathway, which yields a racemic mixture and plummets the overall ee [2, 3].

    • Validation Check: Monitor the reaction via real-time IR spectroscopy (ReactIR). The disappearance of the ketone carbonyl stretch ( 1680cm−1 ) must perfectly correlate with the addition rate. Accumulation of the ketone indicates catalyst deactivation.

  • Quenching & QC:

    • Action: Quench the reaction slowly with methanol to destroy excess borane, followed by standard aqueous workup.

    • Validation Check: Determine the ee via chiral HPLC. The product should be (R)-1-phenylethanol with >95% ee.

Chiral Phosphoric Acid (CPA) Organocatalysis

Mechanistic Causality

For the reduction of imines, transition metals often suffer from product inhibition (amine binding to the metal). CPAs bypass this via metal-free, bifunctional organocatalysis. The Brønsted acidic proton of the CPA protonates the imine, forming a tight chiral ion pair. The bulky 3,3'-substituents on the BINOL backbone create a deep chiral pocket that shields one face of the iminium ion. This directs the attack of a mild hydride source—typically a Hantzsch ester or benzothiazoline, which act as biomimetic NADH analogues [4, 5].

Self-Validating Experimental Protocol: Transfer Hydrogenation of Ketimines
  • Ion-Pair Formation:

    • Action: Dissolve the ketimine substrate and the BINOL-derived CPA (5 mol%) in anhydrous toluene at 5 °C.

    • Causality: Toluene, a non-polar solvent, is deliberately chosen to suppress solvent-solute hydrogen bonding. This ensures the tightest possible chiral ion-pairing between the protonated imine and the chiral phosphate anion, which is mandatory for high stereoinduction [4].

  • Hydride Transfer:

    • Action: Add the Hantzsch ester (1.2 equivalents) in one portion. Protect the flask from light and stir for 24 hours.

    • Causality: The Hantzsch ester serves as a mild, metal-free hydride donor. Light protection prevents the photochemical degradation of the Hantzsch ester.

    • Validation Check: Analyze an aliquot of the crude mixture via 1H NMR. The complete disappearance of the imine proton signal validates the hydride transfer efficiency.

  • Purification & QC:

    • Action: Purify the resulting amine via silica gel column chromatography to separate it from the pyridine byproduct.

    • Validation Check: Confirm the absolute configuration and ee (>90%) via chiral HPLC.

Catalyst Selection Workflow

To streamline process development, the following logical workflow dictates the selection of the optimal catalytic system based on substrate architecture and process constraints.

CatalystSelection Start Identify Substrate Ketone Prochiral Ketone Start->Ketone Imine Prochiral Imine Start->Imine Func Heteroatom Nearby? (e.g., beta-keto ester) Ketone->Func Unfunc Unfunctionalized (e.g., Aryl-Alkyl) Ketone->Unfunc CPA_Imine Chiral Phosphoric Acid (Organocatalytic) Imine->CPA_Imine Hantzsch Ester Ru Ru-BINAP (Noyori Hydrogenation) Func->Ru H2 Gas MetalFree Metal-Free Process? Unfunc->MetalFree CBS CBS Catalyst (Borane Reduction) MetalFree->CBS No CPA_Ketone Chiral Phosphoric Acid (Transfer Hydrogenation) MetalFree->CPA_Ketone Yes

Decision tree for selecting chiral catalysts in enantioselective reduction workflows.

Conclusion

The efficacy of a chiral catalyst in enantioselective reduction is not absolute; it is highly contextualized by the substrate's electronic and steric properties. Ru-BINAP remains the industrial gold standard for functionalized substrates capable of bidentate coordination. The CBS catalyst excels in differentiating subtle steric and dispersive forces in unfunctionalized ketones, provided addition rates are strictly controlled. Finally, Chiral Phosphoric Acids offer a powerful, biomimetic, and metal-free alternative that elegantly solves the product-inhibition challenges traditionally associated with imine reduction.

References

  • Source: Andrew G Myers Research Group (harvard.edu)
  • Source: Journal of the American Chemical Society (acs.org)
  • Title: Corey–Itsuno reduction Source: Wikipedia URL
  • Source: E3S Web of Conferences (e3s-conferences.org)
  • Source: Organic Chemistry Frontiers (rsc.org)

Safety Operating Guide

Comprehensive Disposal and Handling Guide: 3-(Dimethylamino)-1-phenylpropan-1-ol Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

As a facility handling active pharmaceutical intermediates (APIs) and their associated salts, establishing rigorous, scientifically grounded disposal protocols is non-negotiable. 3-(dimethylamino)-1-phenylpropan-1-ol is a critical intermediate and known impurity in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine. When isolated as an oxalate salt , the compound presents a dual-hazard profile that strictly prohibits standard sink or municipal disposal.

This guide provides researchers, safety officers, and drug development professionals with a self-validating, step-by-step operational framework for the safe handling and logistical disposal of 3-(dimethylamino)-1-phenylpropan-1-ol oxalate.

Chemical Profile & Quantitative Data

Before executing any disposal protocol, personnel must understand the physicochemical parameters that dictate the compound's behavior in waste streams.

Table 1: Physicochemical & Hazard Profile

ParameterValue / Description
Target Compound 3-(dimethylamino)-1-phenylpropan-1-ol oxalate
Parent Amine CAS 5554-64-3
Molecular Weight 179.26 g/mol (Amine) + 90.03 g/mol (Oxalic Acid)
Solubility (Amine) ~13.3 µg/mL at pH 7.4 (Highly dependent on salt form)
Lethal Dose (Oxalate) ~600 mg/kg (Oral, Human lowest published)
Incineration Temp. > 850°C (Required for complete thermal oxidation)
Precipitation Agent 1.0 M Calcium Chloride ( CaCl2​ )
Optimal Precip. pH 7.0 – 8.0

Mechanistic Toxicology & Causality for Disposal

The disposal strategy for this compound is driven entirely by the distinct toxicological mechanisms of its two constituent parts:

  • The Amine Component: As a bioactive pharmaceutical intermediate, the free base amine exhibits acute oral and dermal toxicity and acts as a severe mucosal and respiratory irritant ([1]). Environmental release can disrupt local aquatic ecosystems due to its pharmacological activity.

  • The Oxalate Counterion: Oxalic acid and its soluble salts are highly nephrotoxic. Upon systemic absorption (via inhalation of dust or accidental ingestion), oxalate anions rapidly chelate physiological calcium. This causes the precipitation of highly insoluble calcium oxalate crystals directly within the renal tubules, leading to acute kidney injury, severe hypocalcemia, and joint damage ([2]).

The Core Directive: Because of this dual-hazard profile, the overarching logistical goal is the complete thermal destruction of the organic amine and the chemical immobilization of the oxalate ion.

Operational Disposal Workflows

To optimize disposal costs while maintaining strict environmental compliance, waste must be segregated based on its physical state.

DisposalWorkflow Start 3-(dimethylamino)-1-phenylpropan-1-ol oxalate waste CheckState Determine Waste State Start->CheckState Solid Solid / Powder / Solvent CheckState->Solid Liquid Dilute Aqueous Waste CheckState->Liquid Pack Pack in HDPE Container Solid->Pack Precipitate Add CaCl2 (aq) Precipitate Calcium Oxalate Liquid->Precipitate Incinerate High-Temperature Incineration (>850°C) Pack->Incinerate Filter Vacuum Filtration Precipitate->Filter SolidCaOx Calcium Oxalate Filter Cake Filter->SolidCaOx Filtrate Amine-rich Filtrate Filter->Filtrate SolidCaOx->Pack AqueousOrg Aqueous Organic Waste Stream (For Incineration) Filtrate->AqueousOrg

Fig 1: Operational workflow for the segregation and disposal of amine oxalate waste.

Step-by-Step Methodologies

Protocol A: Direct High-Temperature Incineration

Application: Solid powders, crystalline waste, or concentrated organic solvent streams. Causality: Incineration at temperatures exceeding 850°C ensures the complete cleavage of C-N and C-C bonds, converting both the amine and the oxalate into harmless CO2​ , H2​O , and NOx​ gases ([3]).

  • Segregation: Collect all solid waste (including contaminated Kimwipes and spatulas) in a dedicated, chemically compatible High-Density Polyethylene (HDPE) drum.

  • Labeling: Mark the container explicitly as "Toxic Organic Solid Waste - Contains Amine Oxalates. DO NOT MIX WITH STRONG ACIDS OR OXIDIZERS."

  • Storage: Store in a cool, dry, well-ventilated secondary containment area.

  • Dispatch: Transfer the sealed containers to a licensed hazardous waste management facility capable of high-temperature thermal oxidation.

Protocol B: Aqueous Waste Neutralization & Calcium Precipitation

Application: Large-volume, dilute aqueous streams where direct incineration is cost-prohibitive. Causality: By exploiting the extremely low solubility product ( Ksp​ ) of calcium oxalate, we can chemically strip the toxic oxalate from the water, significantly reducing the volume of highly hazardous waste ([4]).

  • pH Adjustment: Transfer the aqueous waste to a designated reaction vessel under a fume hood. Adjust the pH to 7.0–8.0 using dilute NaOH . Reasoning: Oxalic acid is a weak dicarboxylic acid. Neutral pH ensures full deprotonation to the oxalate anion ( C2​O42−​ ), maximizing precipitation kinetics.

  • Calcium Addition: While stirring vigorously, slowly add a stoichiometric excess of 1.0 M Calcium Chloride ( CaCl2​ ) solution. A fine white precipitate of calcium oxalate will form immediately.

  • Incubation: Allow the suspension to stir gently for 1 to 2 hours. Reasoning: This dwell time allows for Ostwald ripening of the crystals, making them larger and significantly easier to filter without clogging the frit ([5]).

  • Self-Validation Check (Critical Step): To validate the completeness of the precipitation, stop stirring and allow the solids to settle. Add exactly one drop of 1.0 M CaCl2​ to the clear supernatant.

    • If localized cloudiness occurs: Free oxalate is still present. Add an additional 10% volume of CaCl2​ and stir for another 30 minutes.

    • If the drop remains clear: The precipitation is mathematically complete. You may proceed.

  • Filtration: Filter the suspension using a vacuum filtration setup (Buchner funnel with qualitative filter paper).

  • Segregation:

    • Solid Cake: Transfer the calcium oxalate filter cake to the solid hazardous waste container (Protocol A).

    • Filtrate: The remaining filtrate contains the 3-(dimethylamino)-1-phenylpropan-1-ol amine. Transfer this to your standard aqueous organic waste stream for professional disposal.

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent inhalation of oxalate dust or dermal absorption of the amine.

  • Solid Spills: DO NOT DRY SWEEP. Dry sweeping aerosolizes the fine oxalate powder, creating a severe inhalation and nephrotoxicity hazard. Lightly moisten the spill with water to bind the dust, or use a dedicated HEPA-filtered vacuum. Place recovered material into an HDPE container for incineration.

  • Liquid Spills: Contain the spread using inert absorbents like vermiculite or sand. Do not use combustible absorbents (e.g., sawdust), as oxalates can act as mild reducing agents under specific conditions.

  • Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. Collect all rinsate and process it through Protocol B (Calcium Precipitation) prior to final disposal.

References

  • 3-(Dimethylamino)-1-phenylpropan-1-ol | CID 110665 Source: PubChem, National Library of Medicine URL:[Link]

  • Ammonium Oxalate | CID 14213 (Oxalate Toxicity Profile) Source: PubChem, National Library of Medicine URL:[Link]

  • Incineration In Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Calcium Isolation from Large-Volume Human Urine Samples for 41Ca Analysis by Accelerator Mass Spectrometry Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Real Time Monitoring of Calcium Oxalate Precipitation Reaction Source: Sensors (Basel), MDPI URL:[Link]

Sources

Personal protective equipment for handling 3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Logistical Guide: Handling 3-(Dimethylamino)-1-phenylpropan-1-ol and Oxalic Acid

As a Senior Application Scientist, I frequently observe laboratories treating intermediate salts and their precursors with generalized, "one-size-fits-all" safety protocols. However, handling 3-(dimethylamino)-1-phenylpropan-1-ol (a critical precursor in the synthesis of APIs like fluoxetine and atomoxetine) alongside oxalic acid requires a highly specific, causality-driven safety paradigm.

The amino alcohol presents acute oral and dermal toxicity, while oxalic acid is a severe corrosive agent that can precipitate systemic hypocalcemia upon absorption. This guide provides a self-validating operational and disposal framework for handling these compounds safely, either as separate reagents or as a combined oxalate salt.

Hazard Profile & The Causality of Protection

Understanding the chemical nature of these substances is the foundation of effective PPE selection and operational design.

  • 3-(Dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3): This tertiary amine is highly lipophilic, allowing for rapid dermal absorption. It is classified under GHS as harmful if swallowed (H302) or in contact with skin (H312), and it causes severe skin and eye irritation (H315, H319) ()[1].

  • Oxalic Acid (CAS 144-62-7): A highly reactive dicarboxylic acid. Beyond its localized corrosive effects (H318: Causes serious eye damage), oxalic acid acts as a chelating agent for calcium ions ()[2]. Dermal exposure can lead to localized tissue necrosis and systemic hypocalcemia, disrupting cellular signaling and muscle function.

  • The Oxalate Salt (Combined): When these two are combined, the resulting salt dust poses severe respiratory and ocular risks. Moisture in the respiratory tract or eyes can dissociate the salt, releasing free oxalic acid directly onto vulnerable mucosal membranes.

Quantitative Safety & Physicochemical Data

The following table summarizes the critical metrics dictating our handling parameters.

Property / Metric3-(Dimethylamino)-1-phenylpropan-1-olOxalic Acid (Anhydrous / Dihydrate)
CAS Number 5554-64-3[3]144-62-7 / 6153-56-6[4]
Molecular Weight 179.26 g/mol [5]90.03 g/mol / 126.07 g/mol
GHS Hazard Codes H302, H312, H315, H319, H332[1]H302, H312, H318[6]
Exposure Limits (TWA) Not established (Treat as potent API)1 mg/m³[4]
Glove Breakthrough > 240 minutes (Estimated, NBR)> 480 minutes (NBR, >0.11mm)[2][7]
Target Organs Central Nervous System, Skin, EyesKidneys, Eyes, Skin, Respiratory System

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The dual threat of a lipophilic amine and a corrosive chelating acid requires the following specific barriers:

  • Hand Protection: Use Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm ()[7].

    • Causality: Nitrile provides superior chemical resistance to both the organic amine and the dicarboxylic acid compared to latex or vinyl[4]. For continuous handling, double-gloving is mandatory. Discard gloves immediately if any chemical breakthrough or degradation is suspected.

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles (EN 166 compliant) combined with a full face shield if handling solutions ()[4].

    • Causality: Oxalic acid causes irreversible corneal damage (H318)[2]. Standard safety glasses with side shields are insufficient against airborne oxalate dust or liquid splashes.

  • Respiratory Protection: When weighing dry powders, use a particulate filter device (EN 143) with a P2 or P3 filter (filtering at least 94% of airborne particles)[2].

    • Causality: Inhalation of the dust causes severe mucosal irritation. The local exhaust ventilation (fume hood) must be supplemented with personal respiratory protection if the TWA exceeds 1 mg/m³[4].

  • Body Protection: A chemically resistant, long-sleeved laboratory coat with elastic cuffs. In scale-up scenarios, a complete chemical protection suit is required[7].

Operational Workflow & Handling Protocol

Every procedure must act as a self-validating system to ensure containment. Follow this step-by-step methodology for safe handling:

Step-by-Step Methodology: Safe Weighing and Transfer

  • Preparation: Verify that the fume hood face velocity is between 80-100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizing agents)[7].

  • PPE Donning: Apply double nitrile gloves (>0.11 mm), chemical goggles, and a P2/P3 respirator[2][7].

  • Static Mitigation: Amino alcohol salts can generate static electricity. Use an anti-static weighing gun or grounded spatulas to prevent sudden dust dispersion.

  • Weighing: Tare a sealed, anti-static weigh boat or vial. Open the chemical container only deep within the fume hood. Transfer the required mass using smooth, deliberate motions to minimize aerosolization.

  • Sealing & Transfer: Seal the weigh vessel before removing it from the hood. Transfer the vessel to the reaction reactor using a closed-system transfer protocol to prevent environmental release.

  • Decontamination: Wipe down the balance and spatulas with a damp, disposable cloth. Dispose of the outer layer of gloves in a designated hazardous waste bin using proper glove removal technique (without touching the glove's outer surface)[7].

HandlingWorkflow Start Risk Assessment & PPE Donning Weighing Weighing in Fume Hood Start->Weighing Transfer Closed-System Transfer Weighing->Transfer Reaction Reaction Setup (API Synthesis) Transfer->Reaction Spill Spill Detected? Reaction->Spill Containment Neutralize with Calcium Carbonate Spill->Containment Yes Disposal Hazardous Waste Disposal Spill->Disposal No Containment->Disposal

Workflow for the safe handling, transfer, and spill response of amino alcohol oxalate salts.

Spill Response & Disposal Plan

A spill of these materials requires immediate, calculated action to prevent dermal exposure and environmental contamination.

Step-by-Step Methodology: Spill Containment and Neutralization

  • Evacuation & Assessment: Isolate the spill area. Ensure all responding personnel are wearing full PPE, including face shields and respirators.

  • Neutralization (The Causality): Do not simply sweep up the powder. Cover the spill with Calcium Carbonate ( CaCO3​ ) or a specialized acid-neutralizing spill kit.

    • Why? Calcium carbonate reacts with oxalic acid to form insoluble, non-toxic calcium oxalate ( CaC2​O4​ ), simultaneously neutralizing the corrosive hazard and absorbing the lipophilic amine into a manageable solid matrix.

  • Wetting: Lightly mist the neutralizing powder with water to prevent dust generation and facilitate the neutralization reaction. Do not flood the area, as this will spread the toxic amine.

  • Collection: Use non-sparking plastic tools to scoop the neutralized slurry into a heavy-duty, sealable polyethylene hazardous waste container.

  • Final Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a thorough water rinse ()[6].

  • Disposal: Label the container as "Hazardous Waste: Toxic Amine / Oxalate Mixture." Do not dispose of it in regular trash or down the drain. Transfer to a certified hazardous waste disposal facility in compliance with local environmental regulations.

References

  • Title: 3-(Dimethylamino)-1-phenylpropan-1-ol | CID 110665 Source: PubChem (NIH) URL: [Link]

  • Title: Safety Data Sheet: Oxalic acid Source: Carl ROTH URL: [Link]

  • Title: SAFETY DATA SHEET OXALIC ACID Source: Ecolab URL: [Link]

  • Title: Oxalic Acid - Safety Data Sheet Source: Lupin Systems URL: [Link]

  • Title: SAFETY DATA SHEET Oxalic acid (1 M) Source: ARTMS URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.